Product packaging for Cerulenin(Cat. No.:CAS No. 17397-89-6)

Cerulenin

Número de catálogo: B1668410
Número CAS: 17397-89-6
Peso molecular: 223.27 g/mol
Clave InChI: GVEZIHKRYBHEFX-NQQPLRFYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Cerulenin is an epoxydodecadienamide isolated from several species, including Acremonium, Acrocylindrum and Helicoceras. It inhibits the biosynthesis of several lipids by interfering with enzyme function. It has a role as an antifungal agent, an antiinfective agent, an antilipemic drug, an antimetabolite, a fatty acid synthesis inhibitor and an antimicrobial agent. It is a monocarboxylic acid amide and an epoxide.
This compound is an antifungal agent whose activity interferes with or otherwise acts to prevent the formation of fatty acids and sterols. In fatty acid synthesis, reported to bind in equimolar ratio to b-keto-acyl-ACP synthase. In sterol synthesis, inhibits HMG-CoA synthetase activity. It is also shown to inhibit feeding and induce dramatic weight loss in mice. It is found naturally in the Cephalosporium caerulensfungus.
This compound has been reported in Cephalosporium caerulens and Euglena gracilis with data available.
This compound is an antifungal antibiotic that inhibits sterol and fatty acid biosynthesis. In fatty acid synthesis, reported to bind in equimolar ratio to b-keto-acyl-ACP synthase. In sterol synthesis, inhibits HMG-CoA synthetase activity. It is also shown to inhibit feeding and induce dramatic weight loss in mice. It is found naturally in the Cephalosporium caerulensfungus. [Wikipedia]
An epoxydodecadienamide isolated from several species, including ACREMONIUM, Acrocylindrum, and Helicoceras. It inhibits the biosynthesis of several lipids by interfering with enzyme function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO3 B1668410 Cerulenin CAS No. 17397-89-6

Propiedades

IUPAC Name

(2R,3S)-3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamide
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-3-4-5-6-7-8-9(14)10-11(16-10)12(13)15/h2-3,5-6,10-11H,4,7-8H2,1H3,(H2,13,15)/b3-2+,6-5+/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEZIHKRYBHEFX-NQQPLRFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC=CCCC(=O)C1C(O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C/C=C/CCC(=O)[C@@H]1[C@@H](O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040995
Record name Cerulenin
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Slightly soluble
Record name Cerulenin
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CAS No.

17397-89-6
Record name (+)-Cerulenin
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Record name [2R-[2α,3α(4E,7E)]]-3-(1-oxonona-4,7-dienyl)oxirane-2-carboxamide
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Record name CERULENIN
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Foundational & Exploratory

Cerulenin: A Technical Guide to its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerulenin, a potent antifungal antibiotic, has garnered significant attention in the scientific community for its specific inhibition of fatty acid and steroid biosynthesis.[1] First isolated from the fungus Cephalosporium caerulens, now recognized as Sarocladium oryzae, this compound has become an invaluable tool in biochemical and metabolic research.[2][3] This technical guide provides an in-depth overview of the discovery, origin, biosynthetic pathway, and mechanism of action of this compound, complete with experimental protocols and quantitative data to support researchers and drug development professionals.

Discovery and Origin

This compound was first discovered in the 1960s from extracts of the fungus Cephalosporium caerulens.[4] This fungus, an industrial strain, was identified as the producer of this novel antifungal agent.[1] Further taxonomic studies have since reclassified Cephalosporium caerulens as Sarocladium oryzae, a fungus known to be a pathogen of rice, causing sheath rot.[1][3] this compound is a secondary metabolite produced by the fungus and is secreted into the culture medium during fermentation.[2]

Biosynthesis of this compound

For many years, the biosynthetic pathway of this compound remained elusive. However, recent genomic studies have identified the polyketide biosynthetic gene cluster (cer) responsible for its synthesis in Sarocladium species. The pathway begins with a C12 polyketide precursor that undergoes a series of complex enzymatic modifications.[5]

Key enzymes and steps in the this compound biosynthetic pathway include:

  • Polyketide Synthase (PKS): A highly reducing PKS initiates the synthesis by producing a C12 polyketide precursor with both E and Z double bonds.

  • Epoxidation: A series of epoxidation reactions occur.

  • Double Bond Shifts and E/Z Isomerization: The polyketide intermediate undergoes shifts in its double bonds and isomerization.

  • Epoxide Reduction: A reduction of an epoxide group takes place.

  • Amidation: The amidotransferase CerD is responsible for the amidation step.

  • Final Oxidation and Reduction: The final steps involve a two-electron oxidation and an enone reduction catalyzed by the oxidase CerF and the reductase CerE, respectively, to yield the final this compound molecule.

The elucidation of this pathway opens avenues for the engineered biosynthesis of novel this compound analogs with potentially improved therapeutic properties.[5]

Mechanism of Action

This compound exerts its biological activity by irreversibly inhibiting fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids.[6] Specifically, it targets the β-ketoacyl-acyl carrier protein (ACP) synthase (KAS) domain of FAS.[7] The mechanism of inhibition involves the covalent modification of a cysteine residue in the active site of the KAS domain.[8]

The structure of this compound, particularly its epoxide ring, is crucial for its inhibitory activity. The epoxide ring is susceptible to nucleophilic attack by the active site cysteine of the KAS enzyme, leading to the formation of a stable covalent bond.[8] This irreversible binding inactivates the enzyme, thereby blocking the condensation reaction of fatty acid synthesis, which is the elongation of the fatty acid chain.[6]

By inhibiting fatty acid synthesis, this compound disrupts the production of essential cellular components, including membrane phospholipids and signaling molecules. This disruption of lipid metabolism ultimately leads to the inhibition of cell growth and, in many cases, apoptosis.[6]

Quantitative Data

The inhibitory activity of this compound has been quantified against various cell lines and organisms. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.

Cell Line/OrganismIC50 Value (µg/mL)Reference
U-87MG (Human Glioblastoma)5.55[9]
ZR-75-1 (Human Breast Cancer)0.5[10]
Candida albicans10[11]
Saccharomyces cerevisiaeNot specified, but potent inhibitor[8]

Production Yield of this compound:

The production of this compound from fungal fermentation can vary depending on the strain and culture conditions. One study reported a yield of 237 µg/mL from a crude extract of Sarocladium oryzae.[12]

Experimental Protocols

Isolation and Purification of this compound from Sarocladium oryzae Culture

This protocol is a representative method based on established techniques for the isolation of fungal secondary metabolites.

1. Fungal Culture and Fermentation:

  • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of Sarocladium oryzae.
  • Incubate the culture for 7-14 days at 25-28°C with shaking (150 rpm) to allow for sufficient growth and production of this compound.

2. Extraction of this compound:

  • Separate the fungal mycelium from the culture broth by filtration or centrifugation.
  • The culture filtrate, which contains the secreted this compound, is the starting material for extraction.
  • Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.
  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Chromatographic Purification:

  • Thin-Layer Chromatography (TLC):
  • Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol).
  • Spot the dissolved extract onto a silica gel TLC plate.
  • Develop the TLC plate in a solvent system (e.g., chloroform:methanol, 95:5 v/v).
  • Visualize the spots under UV light or by staining with a suitable reagent (e.g., iodine vapor) to determine the retention factor (Rf) of this compound.
  • Column Chromatography:
  • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
  • Dissolve the crude extract in a minimal amount of the same solvent and load it onto the column.
  • Elute the column with a gradient of increasing polarity, starting with the non-polar solvent and gradually adding a more polar solvent (e.g., ethyl acetate).
  • Collect fractions and monitor them by TLC to identify the fractions containing this compound.
  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

4. Purity Analysis:

  • Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile:water gradient) and by spectroscopic methods such as NMR and Mass Spectrometry.

Biochemical Assay for FASN Inhibition (NADPH Oxidation Assay)

This assay measures the activity of fatty acid synthase by monitoring the oxidation of NADPH, a cofactor required for the fatty acid synthesis pathway.

1. Preparation of Cell Lysate:

  • Culture cells of interest (e.g., cancer cell lines) to a suitable density.
  • Harvest the cells and wash them with phosphate-buffered saline (PBS).
  • Lyse the cells in a suitable buffer containing protease inhibitors to release the cellular proteins, including FASN.
  • Centrifuge the lysate to remove cellular debris and collect the supernatant containing the FASN enzyme.

2. Assay Reaction:

  • Prepare a reaction mixture containing:
  • Potassium phosphate buffer (pH 6.5-7.0)
  • Dithiothreitol (DTT)
  • EDTA
  • Acetyl-CoA
  • Malonyl-CoA
  • NADPH
  • Add the cell lysate to the reaction mixture.
  • To test the inhibitory effect of this compound, pre-incubate the cell lysate with varying concentrations of this compound before adding it to the reaction mixture.

3. Measurement of NADPH Oxidation:

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
  • Calculate the rate of NADPH oxidation, which is proportional to the FASN activity.

4. Data Analysis:

  • Plot the FASN activity against the concentration of this compound.
  • Determine the IC50 value of this compound by fitting the data to a dose-response curve.

Visualizations

Cerulenin_Biosynthesis cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Steps PKS Polyketide Synthase C12_precursor C12 Polyketide Precursor (E and Z double bonds) PKS->C12_precursor Epoxidation Epoxidation C12_precursor->Epoxidation Isomerization Double Bond Shifts & E/Z Isomerization Epoxidation->Isomerization Reduction Epoxide Reduction Isomerization->Reduction Amidation Amidation (CerD) Reduction->Amidation Final_Oxidation Final Oxidation (CerF) & Reduction (CerE) Amidation->Final_Oxidation This compound This compound Final_Oxidation->this compound

Caption: Proposed biosynthetic pathway of this compound.

Cerulenin_Isolation_Workflow Start Sarocladium oryzae Culture Fermentation Liquid Fermentation Start->Fermentation Harvest Separate Mycelia and Filtrate Fermentation->Harvest Extraction Ethyl Acetate Extraction of Filtrate Harvest->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Purification Silica Gel Column Chromatography Crude_Extract->Purification Analysis TLC and HPLC Analysis Purification->Analysis Pure_this compound Pure this compound Analysis->Pure_this compound

Caption: Experimental workflow for this compound isolation.

Cerulenin_MoA This compound This compound FAS Fatty Acid Synthase (FAS) This compound->FAS Covalent_Bond Irreversible Covalent Bonding to Active Site Cysteine This compound->Covalent_Bond targets KAS_domain β-ketoacyl-ACP synthase (KAS) domain FAS->KAS_domain KAS_domain->Covalent_Bond Inhibition Inhibition of Fatty Acid Elongation Covalent_Bond->Inhibition Disruption Disruption of Lipid Metabolism Inhibition->Disruption Cell_Death Growth Arrest / Apoptosis Disruption->Cell_Death

References

Cerulenin: A Potent Dual Inhibitor of Fatty Acid and Sterol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cerulenin, a mycotoxin produced by the fungus Cephalosporium caerulens, has garnered significant attention in the scientific community for its potent inhibitory effects on both fatty acid and sterol biosynthesis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for its study, and its impact on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring this compound as a tool for basic research and as a potential therapeutic agent.

Introduction

This compound is an epoxide-containing natural product that has been instrumental in elucidating the intricacies of lipid metabolism. Its primary mode of action involves the irreversible inhibition of fatty acid synthase (FAS), a key enzyme in the de novo synthesis of fatty acids. Additionally, this compound has been shown to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthetase, a critical enzyme in the cholesterol biosynthesis pathway. This dual inhibitory activity makes this compound a powerful tool for studying the interplay between these two fundamental metabolic pathways and a compound of interest for its potential antifungal, antibacterial, and anticancer properties.

Mechanism of Action

Inhibition of Fatty Acid Synthase (FAS)

This compound's primary and most well-characterized mechanism of action is the irreversible inhibition of fatty acid synthase (FAS). Specifically, it targets the β-ketoacyl-acyl carrier protein (ACP) synthase (KAS) domain of FAS. The reactive epoxide ring of this compound forms a covalent bond with the active site cysteine residue of the KAS domain. This covalent modification permanently inactivates the enzyme, preventing the condensation reaction of malonyl-CoA with the growing acyl chain, thereby halting fatty acid elongation.

Inhibition of Sterol Biosynthesis

This compound also disrupts sterol biosynthesis by inhibiting HMG-CoA synthetase. This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a key precursor for the synthesis of cholesterol and other isoprenoids. By inhibiting this early step in the mevalonate pathway, this compound effectively reduces the cellular pool of precursors required for sterol synthesis.

Quantitative Inhibitory Data

The inhibitory potency of this compound varies across different organisms and cell types. The following tables summarize key quantitative data, including half-maximal inhibitory concentrations (IC50) for enzyme activity and cell growth, and minimum inhibitory concentrations (MIC) for microbial growth.

Target Organism/Cell Line IC50 Value Reference
Fatty Acid SynthaseHuman (ZR-75-1 cells)0.5 µg/mL
Cell ViabilityHuman Glioblastoma (U-87MG)5.55 µg/mL (48h)
Cell ViabilityHuman Retinoblastoma (Y79)3.54 µg/mL
Fatty Acid SynthaseE. coli3 µM
Fatty Acid SynthaseE. coli20 µM (FAS-II)

Table 1: IC50 Values of this compound against Fatty Acid Synthase and Cancer Cell Lines

Organism MIC Value Reference
Mycobacterium tuberculosis1.5 - 12.5 mg/L
Candida albicans0.8 - 3.7 µg/mL
Trichophyton rubrum3.1 - 6.2 µg/mL
Aspergillus fumigatus12.5 - 50 µg/mL
Bacillus subtilis12.5 µg/mL
Escherichia coli12.5 µg/mL

Table 2: Minimum Inhibitory Concentration (MIC) Values of this compound against Various Microorganisms

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Fatty Acid Synthase (FAS) Activity Assay (Spectrophotometric)

This protocol is adapted from standard methods for measuring FAS activity by monitoring the oxidation of NADPH.

Materials:

  • Purified Fatty Acid Synthase

  • This compound solution (in DMSO or ethanol)

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Dithiothreitol (DTT)

  • EDTA

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, DTT, and EDTA.

  • Add Enzyme and Inhibitor: Add the purified FAS enzyme to the reaction mixture. For inhibitor studies, add the desired concentration of this compound and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the Reaction: Start the reaction by adding acetyl-CoA and NADPH.

  • Monitor NADPH Oxidation: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the FAS activity.

  • Start FAS-specific reaction: After establishing a baseline, add malonyl-CoA to initiate the fatty acid synthesis-specific reaction and continue monitoring the absorbance at 340 nm.

  • Calculate Activity: The rate of the reaction can be calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Quantification of Cholesterol Biosynthesis Inhibition

This protocol outlines a method to quantify the inhibition of cholesterol synthesis in cultured cells using a fluorescent assay.

Materials:

  • Cultured cells (e.g., HepG2)

  • This compound solution

  • Cholesterol Quantification Assay Kit (commercially available)

  • Cell lysis buffer

  • Microplate reader with fluorescence capabilities

Procedure:

  • Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using the provided lysis buffer.

  • Cholesterol Quantification:

    • Prepare cholesterol standards according to the kit manufacturer's instructions.

    • Add the reaction mix from the kit, which typically contains cholesterol oxidase, cholesterol esterase, a probe, and a developer, to both the standards and the cell lysates.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the cholesterol concentration in the samples by comparing their fluorescence readings to the standard curve. The percentage inhibition can be determined by comparing the cholesterol levels in this compound-treated cells to untreated controls.

Impact on Cellular Signaling Pathways

This compound's disruption of lipid metabolism has significant downstream effects on various cellular signaling pathways, particularly those involved in cell growth, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation and survival. Inhibition of FAS by this compound has been shown to suppress the phosphorylation and activation of Akt, a key kinase in this pathway. This leads to decreased downstream signaling through mTOR and can contribute to the induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway This compound This compound FAS Fatty Acid Synthase (FAS) This compound->FAS PI3K PI3K FAS->PI3K ? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits FAS, leading to downstream suppression of the PI3K/Akt/mTOR pathway.

p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a critical role in inducing apoptosis in response to cellular stress. This compound treatment has been observed to induce apoptosis through a p53-dependent mechanism in some cancer cell lines. The accumulation of metabolic stress due to FAS inhibition can lead to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic genes like Bax and PUMA, ultimately leading to caspase activation and cell death.

p53_Apoptosis_Pathway This compound This compound FAS_Inhibition FAS Inhibition This compound->FAS_Inhibition Metabolic_Stress Metabolic Stress FAS_Inhibition->Metabolic_Stress p53 p53 Activation Metabolic_Stress->p53 Bax_PUMA Bax, PUMA Transcription p53->Bax_PUMA Mitochondria Mitochondrial Permeabilization Bax_PUMA->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced metabolic stress can activate p53, triggering the intrinsic apoptotic pathway.

Potential Role of AMPK Signaling

AMP-activated protein kinase (AMPK) is a key energy sensor that is activated in response to low cellular energy levels. While direct activation of AMPK by this compound is not firmly established, the inhibition of anabolic pathways like fatty acid synthesis would be expected to alter the cellular AMP/ATP ratio, a primary activator of AMPK. Activated AMPK could then phosphorylate downstream targets to restore energy homeostasis, potentially influencing the cellular response to this compound. Further research is needed to fully elucidate the role of AMPK in the cellular effects of this compound.

AMPK_Signaling_Workflow This compound This compound FAS_Inhibition FAS Inhibition This compound->FAS_Inhibition Anabolic_Block Decreased Anabolic Metabolism FAS_Inhibition->Anabolic_Block AMP_ATP_Ratio Increased AMP/ATP Ratio Anabolic_Block->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Downstream Downstream Targets AMPK->Downstream

Caption: this compound's inhibition of FAS may indirectly activate AMPK by altering the cellular energy state.

Conclusion

This compound remains a cornerstone tool for studying lipid metabolism due to its potent and specific inhibition of fatty acid synthase and its additional effects on sterol biosynthesis. Its ability to induce apoptosis in cancer cells and inhibit the growth of various microbes highlights its potential as a lead compound for drug development. This technical guide provides a foundational understanding of this compound's properties and methodologies for its investigation, aiming to facilitate further research into its complex biological activities and therapeutic applications.

An In-depth Technical Guide to the Biochemical Properties and Structure of Cerulenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerulenin, a mycotoxin produced by the fungus Cephalosporium caerulens, is a potent and irreversible inhibitor of fatty acid and steroid biosynthesis.[1][2] First identified for its antifungal properties, it has become an invaluable tool in biochemical research for elucidating the intricacies of lipid metabolism.[1][2] Its specific mechanism of action, targeting a key enzyme in fatty acid synthesis, has also made it a subject of interest in cancer and metabolic disease research. This guide provides a comprehensive overview of the biochemical properties, structure, and experimental applications of this compound.

Chemical Structure and Properties

This compound is an epoxydodecadienamide with the chemical formula C₁₂H₁₇NO₃.[3] Its structure features a 12-carbon backbone with a (2R,3S)-epoxide ring, a γ-ketone, and a terminal amide group. The molecule also contains two trans double bonds at positions 4 and 7 of the nonanoyl chain.

PropertyValueReference
Molecular Formula C₁₂H₁₇NO₃[3]
Molecular Weight 223.27 g/mol [3]
IUPAC Name (2R,3S)-3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamide[3]
CAS Number 17397-89-6[3]
Appearance White to off-white crystalline solid
Solubility Soluble in ethanol, methanol, DMSO, and acetone. Slightly soluble in water.
Melting Point 93 °C

Biochemical Properties and Mechanism of Action

This compound's primary biochemical function is the irreversible inhibition of fatty acid synthase (FASN), a crucial enzyme complex in the de novo synthesis of fatty acids.[1][2] Specifically, it targets the β-ketoacyl-acyl carrier protein (ACP) synthase (KAS) domain of FASN.[1][2]

The mechanism of inhibition involves the covalent modification of a highly conserved cysteine residue within the active site of the KAS domain.[4] The electrophilic epoxide ring of this compound is susceptible to nucleophilic attack by the thiol group of the cysteine residue, forming a stable covalent bond.[4] This modification permanently inactivates the enzyme, thereby blocking the condensation reaction of acetyl-CoA and malonyl-CoA, the initial and rate-limiting step in fatty acid elongation.[1][2]

In addition to its effects on fatty acid synthesis, this compound also inhibits the biosynthesis of sterols by targeting HMG-CoA synthetase.[2][3] This dual inhibitory action underscores its profound impact on lipid metabolism.

This compound This compound Covalent_Bond Covalent Bond Formation This compound->Covalent_Bond FASN Fatty Acid Synthase (FASN) (β-ketoacyl-ACP synthase domain) Cysteine Active Site Cysteine FASN->Cysteine contains Fatty_Acid_Synthesis Fatty Acid Synthesis FASN->Fatty_Acid_Synthesis catalyzes Cysteine->Covalent_Bond Covalent_Bond->FASN inactivates Inhibition Inhibition Covalent_Bond->Inhibition Inhibition->Fatty_Acid_Synthesis

Mechanism of this compound Inhibition of Fatty Acid Synthase.

Signaling Pathways Affected by this compound

The inhibition of FASN by this compound has significant downstream effects on various cellular signaling pathways, primarily due to the disruption of lipid metabolism and the accumulation of substrate molecules.

PI3K/Akt Signaling Pathway

This compound has been shown to suppress the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[5] The precise mechanism is still under investigation, but it is hypothesized that the alteration in membrane lipid composition resulting from FASN inhibition may interfere with the localization and activation of key signaling proteins in this pathway. Downregulation of the PI3K/Akt pathway can lead to decreased cell proliferation, survival, and growth.

This compound This compound FASN FASN This compound->FASN inhibits PI3K PI3K FASN->PI3K modulates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes

This compound's effect on the PI3K/Akt signaling pathway.
Adenine Metabolism

This compound treatment can lead to the deregulation of adenine nucleotide biosynthesis.[6] The inhibition of fatty acid synthesis may cause an accumulation of precursors that feedback-inhibit enzymes involved in the de novo and salvage pathways of adenine metabolism.[6] This can result in an imbalance of adenine nucleotides, which may interfere with critical cellular processes such as DNA replication and repair, ultimately contributing to apoptosis.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biochemical activity of this compound.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Incubation Time (h)Reference
HCT116Colon Cancer12.5 - 10024[7]
RKOColon Cancer12.5 - 10024[7]
HeLaCervical Cancer~22.448
HepG2Liver Cancer~44.848[1]
SGC-7901Gastric Cancer~33.648
HTB-26Breast Cancer10 - 5072[8]
PC-3Prostate Cancer10 - 5072[8]
U-87MGGlioblastoma~24.8 (5.55 µg/mL)48[6]
LN-229Glioblastoma~30.4 (6.8 µg/mL)48[6]
HEK-293Normal Kidney~43.4 (9.7 µg/mL)48[6]

Table 2: Effect of this compound on Fatty Acid Composition in Colwellia psychrerythraea [9]

Fatty AcidControl (%)This compound-treated (%)
C16:1Δ9t13.30.6
C16:1Δ7c9.03.0
C16:1Δ9c20.68.0
C18 MUFAs2.7Undetectable

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Fatty Acid Synthase (FASN) Inhibition Assay (Spectrophotometric)

This assay measures FASN activity by monitoring the oxidation of NADPH at 340 nm.

Materials:

  • Purified FASN enzyme

  • This compound stock solution (in DMSO)

  • Potassium phosphate buffer (1 M, pH 7.6)

  • Acetyl-CoA solution

  • Malonyl-CoA solution

  • NADPH solution

  • Heated chamber spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 6.25 µg of FASN, 50 µl of 1 M potassium phosphate buffer, 25 nM of acetyl-CoA, and 75 nM of NADPH in a final volume of 0.5 ml.

  • Incubate the mixture at 37°C in a heated chamber spectrophotometer and monitor the background NADPH oxidation at 340 nm for 3 minutes.

  • To determine the effect of this compound, pre-incubate the FASN enzyme with varying concentrations of this compound for a specified time (e.g., 10-30 minutes) at 37°C before adding the other reaction components.

  • Initiate the FASN-dependent reaction by adding 27 nM of malonyl-CoA.

  • Monitor the decrease in absorbance at 340 nm for an additional 3 minutes to determine the rate of NADPH oxidation.

  • Calculate FASN activity based on the rate of NADPH consumption (1 A340 unit = 80.5 nM of NADPH oxidized).[10]

Cell Viability (MTT) Assay

This colorimetric assay assesses cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[11][12]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/ml in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µl of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat cells with this compound Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Workflow for a typical MTT cell viability assay.
Colony Formation (Clonogenic) Assay

This in vitro assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival.[13]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well or 12-well plates

  • Fixation solution (e.g., methanol:acetic acid 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Prepare a single-cell suspension of the cells.

  • Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach for a few hours.

  • Treat the cells with various concentrations of this compound for a specified period (this can be a short exposure followed by replacement with fresh media, or continuous exposure).

  • Incubate the plates for 7-14 days, allowing colonies to form. The medium can be changed every 3-4 days.

  • After the incubation period, wash the colonies with PBS, fix them with the fixation solution for 10-15 minutes, and then stain with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Calculate the plating efficiency and surviving fraction for each treatment condition.

Apoptosis Detection (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14][15]

Materials:

  • Cells grown on coverslips or slides

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.

  • Wash the cells with PBS.

  • Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show fluorescence (e.g., green for FITC-dUTP) in their nuclei.

PARP Cleavage Western Blot

This assay detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate for caspases that are activated during apoptosis.[16][17]

Materials:

  • Cell lysates from this compound-treated and control cells

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Lyse this compound-treated and control cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage and apoptosis.

Conclusion

This compound remains a cornerstone tool for researchers investigating lipid metabolism and its role in various physiological and pathological processes. Its well-defined mechanism of action as an irreversible inhibitor of FASN provides a specific means to probe the consequences of disrupted fatty acid synthesis. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research into the multifaceted biochemical effects of this compound, aiding in the exploration of its potential as a therapeutic agent and its utility in dissecting complex cellular processes.

References

Cerulenin: A Technical Guide to its Application in Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerulenin, an antifungal antibiotic isolated from the fungus Cephalosporium caerulens, has emerged as a powerful and widely used tool in the study of lipid metabolism.[1][2] Its primary mechanism of action is the specific and irreversible inhibition of fatty acid synthase (FASN), a key enzyme complex responsible for the de novo synthesis of fatty acids.[2] By blocking this fundamental pathway, this compound provides a unique chemical probe to investigate the intricate roles of fatty acids in a multitude of cellular processes, ranging from membrane biosynthesis and energy storage to cell signaling and disease pathogenesis. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in studying lipid metabolism pathways, and detailed experimental protocols for its use in a research setting.

Mechanism of Action

This compound exerts its inhibitory effect by covalently binding to a cysteine residue in the active site of the β-ketoacyl-acyl carrier protein synthase (KAS) domain of FASN.[2] This irreversible binding specifically inhibits the condensation reaction of fatty acid synthesis, preventing the elongation of the fatty acid chain.[2] The inhibition of FASN leads to a depletion of endogenous fatty acids and an accumulation of the FASN substrate, malonyl-CoA.[2] This disruption of lipid homeostasis triggers a cascade of downstream cellular events, making this compound a valuable tool for dissecting these complex pathways.

Beyond its primary target, this compound has also been reported to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, an enzyme involved in sterol biosynthesis, although its effect on fatty acid synthesis is more potent.[2]

cluster_FASN Fatty Acid Synthase (FASN) Complex Acetyl-CoA Acetyl-CoA KAS β-ketoacyl-ACP synthase (KAS) Acetyl-CoA->KAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->KAS Fatty Acid Chain Elongation Fatty Acid Chain Elongation KAS->Fatty Acid Chain Elongation This compound This compound This compound->KAS Covalent Binding to Cysteine Residue Inhibition Irreversible Inhibition

Mechanism of this compound's inhibition of Fatty Acid Synthase (FASN).

This compound in the Study of Lipid Metabolism and Cellular Pathways

The ability of this compound to specifically block de novo fatty acid synthesis has made it an invaluable tool in various areas of biological research.

Apoptosis Induction

A significant consequence of FASN inhibition by this compound in many cancer cell lines is the induction of apoptosis, or programmed cell death.[3][4] This has positioned FASN as a potential therapeutic target in oncology. The apoptotic cascade triggered by this compound is multifaceted and can involve both caspase-dependent and -independent pathways.

Key events in this compound-induced apoptosis include:

  • Mitochondrial Pathway Activation: this compound treatment can lead to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c and apoptosis-inducing factor (AIF).[3][5]

  • Caspase Activation: The release of cytochrome c can trigger the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which are central to the apoptotic process.[3]

  • PI3K/Akt/mTOR Pathway Inhibition: this compound has been shown to suppress the prosurvival PI3K/Akt/mTOR signaling pathway, further sensitizing cells to apoptosis.[5][6]

This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibition FattyAcids ↓ Endogenous Fatty Acids FASN->FattyAcids MalonylCoA ↑ Malonyl-CoA FASN->MalonylCoA PI3K_Akt PI3K/Akt Pathway FattyAcids->PI3K_Akt Suppression Mitochondrion Mitochondrion PI3K_Akt->Mitochondrion Loss of pro-survival signal CytochromeC Cytochrome c Release Mitochondrion->CytochromeC AIF AIF Release Mitochondrion->AIF Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Apoptosis Apoptosis AIF->Apoptosis Caspase- independent Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Caspase- dependent

This compound-induced apoptosis signaling pathway.

Lipid Droplet Dynamics

This compound is also instrumental in studying the formation, function, and turnover of lipid droplets, which are cellular organelles for storing neutral lipids. By inhibiting the synthesis of new fatty acids, researchers can investigate how cells utilize existing lipid stores and the dynamics of lipid droplet consumption under various metabolic conditions.

Quantitative Data

The inhibitory concentration of this compound varies depending on the cell type, organism, and experimental conditions. The following tables summarize some of the reported IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Cell LineCancer TypeIC50 Value (µg/mL)
ZR-75-1Human Breast Cancer0.5
U-87MGHuman Glioblastoma5.55
LN-229Human Glioblastoma6.8
HEK-293 (Normal)Human Embryonic Kidney9.7
HepG2/C3AHuman Liver Cancer~20 µM
Huh7Human Liver Cancer~20 µM
K562Human Leukemia50-60 (induces apoptosis)
OrganismTypeMIC Value (mg/L)
Mycobacterium tuberculosisBacterium1.5 - 12.5
Mycobacterium smegmatisBacterium1.5 - 12.5
Candida albicansFungus0.8 - 1.5 (µg/mL)
Saccharomyces cerevisiaeFungus0.8 - 1.5 (µg/mL)

Experimental Protocols

Cell Viability Assay (CCK8/WST-8 Assay)

This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cell culture medium appropriate for the cell line

  • This compound stock solution (e.g., in DMSO)

  • Cell Counting Kit-8 (CCK8) or WST-8 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control, e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK8/WST-8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

Western Blot Analysis for FASN and Apoptosis Markers

This protocol is used to detect changes in protein expression levels following this compound treatment.

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FASN, anti-cleaved caspase-3, anti-Akt, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

Measurement of Fatty Acid Synthesis using [¹⁴C]Acetate Incorporation

This protocol directly measures the rate of de novo fatty acid synthesis.

Materials:

  • Cell culture plates

  • This compound

  • [¹⁴C]Acetate

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Culture cells to the desired confluency and pre-treat with this compound or vehicle control for a specified time.

  • Add [¹⁴C]acetate to the culture medium and incubate for a defined period (pulse).

  • Wash the cells with ice-cold PBS to stop the incorporation.

  • Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

  • Dry the lipid extract and resuspend it in a known volume of solvent.

  • Transfer an aliquot of the lipid extract to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalize the counts per minute (CPM) to the total protein content of the cell lysate.

Staining and Quantification of Lipid Droplets

This protocol allows for the visualization and quantification of intracellular lipid droplets.

Materials:

  • Cells cultured on coverslips or in imaging-compatible plates

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • BODIPY 493/503 or Oil Red O staining solution

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound as required for the experiment.

  • Wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Wash the cells again with PBS.

  • Incubate the cells with BODIPY 493/503 staining solution (e.g., 1 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light. For Oil Red O, follow a specific protocol for preparation and staining.

  • Wash the cells with PBS.

  • If desired, counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides with mounting medium.

  • Visualize the lipid droplets using a fluorescence microscope with appropriate filter sets.

  • Quantify the number, size, and intensity of lipid droplets using image analysis software.

cluster_workflow Experimental Workflow: this compound's Effect on Lipid Droplets A Cell Culture and This compound Treatment B Lipid Droplet Staining (e.g., BODIPY 493/503) A->B E Lipid Extraction A->E C Fluorescence Microscopy B->C D Image Analysis and Quantification C->D G Data Interpretation D->G F Lipidomics Analysis (GC-MS or LC-MS) E->F F->G

Workflow for studying this compound's effects on lipid droplets.

Conclusion

This compound remains an indispensable pharmacological tool for researchers investigating the multifaceted roles of lipid metabolism in health and disease. Its specific and irreversible inhibition of fatty acid synthase provides a robust method for probing the consequences of disrupted lipid homeostasis. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for utilizing this compound to unravel the complexities of lipid-dependent cellular pathways, with potential applications in drug discovery and the development of novel therapeutic strategies for a range of diseases, including cancer and metabolic disorders.

References

Cerulenin: An In-Depth Technical Guide to its Antifungal and Antibiotic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerulenin, a mycotoxin produced by the fungus Cephalosporium caerulens, has garnered significant attention in the scientific community for its potent inhibitory effects on fatty acid and sterol biosynthesis.[1] This technical guide provides a comprehensive overview of the antifungal and antibiotic properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols utilized to elucidate its biological activities. This compound's primary mode of action is the irreversible inhibition of fatty acid synthase (FAS), a critical enzyme in both prokaryotic and eukaryotic organisms.[2] By covalently binding to the active site of β-ketoacyl-acyl carrier protein (ACP) synthase, a key condensing enzyme in the FAS complex, this compound effectively halts the elongation of fatty acid chains.[1][2] This disruption of lipid metabolism has profound consequences for microbial growth and viability, making this compound a valuable tool for studying these pathways and a potential lead compound for the development of novel antimicrobial agents. This guide will delve into the specific inhibitory concentrations of this compound against a range of fungal and bacterial pathogens, detail the methodologies for assessing its antimicrobial activity, and provide visual representations of its molecular interactions and experimental workflows.

Mechanism of Action

This compound exerts its antimicrobial effects through the specific and irreversible inhibition of fatty acid synthase (FAS).[2] This enzyme complex is responsible for the de novo synthesis of fatty acids, which are essential components of cell membranes, signaling molecules, and energy storage molecules.

The key target of this compound within the FAS complex is the β-ketoacyl-acyl carrier protein (ACP) synthase (also known as condensing enzyme).[1][2] In bacteria, this includes FabB and FabF, while in yeast, it is a domain of the multifunctional FAS enzyme. This compound's structure, featuring a reactive epoxide ring, allows it to form a covalent bond with a cysteine residue in the active site of the β-ketoacyl-ACP synthase.[3] This covalent modification permanently inactivates the enzyme, thereby blocking the condensation reaction of malonyl-CoA with the growing acyl-ACP chain. This is the crucial step in fatty acid elongation.

The inhibition of fatty acid synthesis leads to a cascade of downstream effects that contribute to this compound's antimicrobial properties:

  • Disruption of Membrane Integrity: The depletion of fatty acids compromises the synthesis of phospholipids, which are the primary building blocks of cellular membranes. This can lead to altered membrane fluidity, impaired function of membrane-bound proteins, and ultimately, a loss of cellular integrity.

  • Inhibition of Sterol Biosynthesis: In fungi, the inhibition of fatty acid synthesis also indirectly affects the production of sterols, such as ergosterol, which are vital for fungal membrane structure and function.[1]

  • Fungicidal and Bactericidal Effects: The disruption of essential cellular processes due to the lack of fatty acids can lead to cell death. Studies have shown that this compound exhibits fungicidal activity against yeasts like Candida and Saccharomyces cerevisiae.[4][5]

The following diagram illustrates the mechanism of action of this compound in inhibiting the fatty acid synthesis pathway.

Cerulenin_Mechanism_of_Action cluster_FAS Fatty Acid Synthase (FAS) Complex cluster_downstream Downstream Effects Acetyl-CoA Acetyl-CoA KAS β-ketoacyl-ACP synthase (KAS) Acetyl-CoA->KAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->KAS Elongation_Cycle Elongation Cycle (Reduction, Dehydration, Reduction) KAS->Elongation_Cycle Condensation Elongation_Cycle->KAS Acyl-ACP Fatty_Acids Fatty_Acids Elongation_Cycle->Fatty_Acids Membrane_Disruption Disruption of Cell Membrane Synthesis Fatty_Acids->Membrane_Disruption Sterol_Inhibition Inhibition of Sterol Biosynthesis (Fungi) Fatty_Acids->Sterol_Inhibition This compound This compound This compound->KAS Irreversible Inhibition Cell_Death Cell Death Membrane_Disruption->Cell_Death Sterol_Inhibition->Cell_Death Acetate_Incorporation_Workflow Start Start Cell_Culture Grow microbial cells to mid-log phase Start->Cell_Culture Treatment Add varying concentrations of this compound Cell_Culture->Treatment Radiolabeling Add [14C]-acetate and incubate Treatment->Radiolabeling Lipid_Extraction Harvest cells and extract total lipids Radiolabeling->Lipid_Extraction TLC Separate lipid classes by Thin-Layer Chromatography (TLC) Lipid_Extraction->TLC Quantification Scrape lipid spots and measure radioactivity (Scintillation Counting) TLC->Quantification Analysis Compare treated vs. control to determine % inhibition Quantification->Analysis End End Analysis->End Cerulenin_Logical_Pathway Cerulenin_Input This compound Treatment FAS_Inhibition Irreversible Inhibition of Fatty Acid Synthase (FAS) Cerulenin_Input->FAS_Inhibition Fatty_Acid_Depletion Depletion of Cellular Fatty Acid Pool FAS_Inhibition->Fatty_Acid_Depletion Metabolic_Imbalance Metabolic Imbalance and Accumulation of Precursors FAS_Inhibition->Metabolic_Imbalance Membrane_Synthesis_Defect Defective Cell Membrane and Wall Synthesis Fatty_Acid_Depletion->Membrane_Synthesis_Defect Sterol_Synthesis_Defect Impaired Sterol Synthesis (in Fungi) Fatty_Acid_Depletion->Sterol_Synthesis_Defect Cell_Growth_Inhibition Inhibition of Cell Growth (Fungistatic/Bacteriostatic) Membrane_Synthesis_Defect->Cell_Growth_Inhibition Sterol_Synthesis_Defect->Cell_Growth_Inhibition Metabolic_Imbalance->Cell_Growth_Inhibition Cell_Death Cell Death (Fungicidal/Bactericidal) Cell_Growth_Inhibition->Cell_Death at higher concentrations or prolonged exposure

References

The Molecular Blueprint of Cerulenin: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

For six decades, the biosynthetic pathway of cerulenin, a potent fatty acid synthase inhibitor with significant antifungal, anticancer, and anti-obesity properties, remained an enigma. This whitepaper provides a comprehensive technical overview of the recently elucidated molecular basis of this compound biosynthesis. Leveraging a self-resistance gene mining approach, the dedicated polyketide biosynthetic gene cluster (cer) has been identified in Sarocladium species. Through heterologous expression and in vitro enzymatic assays, the pathway has been characterized to proceed from a C12 polyketide precursor through a series of complex tailoring reactions including epoxidations, double bond shifts, and isomerizations. This guide details the genetic determinants, enzymatic functions, and the proposed biosynthetic pathway, offering valuable insights for the potential engineered biosynthesis of novel this compound analogues.

Introduction

This compound is a natural product that has garnered significant interest in the scientific community due to its potent and specific inhibition of fatty acid synthases (FAS).[1][2] It acts by covalently binding to the ketoacyl-ACP synthase domain of FAS, thereby blocking the condensation reaction of fatty acid elongation.[1] This mechanism of action underlies its broad biological activities, including antifungal and antitumor effects.[2] Despite its long history of use in research, the genetic and enzymatic machinery responsible for its production by fungi such as Sarocladium oryzae (previously Cephalosporium caerulens) was, until recently, unknown.[3][4][5] The elucidation of the this compound biosynthetic pathway has opened new avenues for the discovery and development of novel FAS inhibitors through synthetic biology and metabolic engineering.

The this compound Biosynthetic Gene Cluster (cer)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the cer cluster. This cluster was identified through a genome mining strategy that utilized the principle of self-resistance; the producing organism must possess a mechanism to protect itself from the toxic effects of the compound it synthesizes.

Identification and Validation

The cer gene cluster was discovered in two species of Sarocladium.[3][4][5] The identification was validated through the heterologous expression of the entire cluster in the fungal host Aspergillus nidulans, which resulted in the production of this compound.[3][4] Further genetic experiments involving the expression of various combinations of cer genes led to the accumulation of pathway intermediates and the formation of new this compound analogues, confirming the direct involvement of this gene cluster in this compound biosynthesis.[3][4][5]

Key Genes and Their Proposed Functions

The cer gene cluster contains a set of genes encoding the enzymes necessary for the complete biosynthesis of this compound. While a comprehensive table of all genes and their detailed functions is pending the full publication of the primary research, the key enzymatic players have been identified.

GeneProposed Function
cerAHighly reducing polyketide synthase (PKS)
cerDAmidotransferase
cerEReductase
cerFOxidase
cerJSelf-resistance gene (FAS variant)

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with a polyketide backbone and involves several intricate enzymatic modifications.

Polyketide Backbone Formation

The pathway is initiated by a highly reducing polyketide synthase (PKS), CerA, which synthesizes a C12 polyketide precursor.[3][4] This precursor is characterized by the presence of both E and Z double bonds.[3][4]

Tailoring Reactions

Following the synthesis of the polyketide chain, a series of tailoring enzymes modify the precursor to yield the final this compound molecule. These modifications include:

  • Epoxidations: The introduction of epoxide moieties.

  • Double Bond Shifts: The rearrangement of double bonds within the molecule.

  • E/Z Isomerization: The conversion between E and Z geometric isomers.

  • Epoxide Reduction: The reduction of an epoxide group.[3][4]

Final Steps: Amidation and Oxidation/Reduction

The final steps in the biosynthesis involve the amidation of the carboxylic acid group and a terminal oxidation and reduction.

  • Amidation: The amidotransferase CerD is responsible for the amidation of a pathway intermediate.[3][4]

  • Oxidation and Reduction: The oxidase CerF and the reductase CerE catalyze the final two-electron oxidation and enone reduction steps to produce this compound.[3][4]

Cerulenin_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA C12_Precursor C12 Polyketide Precursor (E and Z double bonds) Acetyl_CoA->C12_Precursor CerA (PKS) Intermediates Modified Intermediates C12_Precursor->Intermediates Epoxidations, Double Bond Shifts, E/Z Isomerization, Epoxide Reduction Amidated_Intermediate Amidated Intermediate Intermediates->Amidated_Intermediate CerD (Amidotransferase) Final_Intermediate Oxidized Intermediate Amidated_Intermediate->Final_Intermediate CerF (Oxidase) This compound This compound Final_Intermediate->this compound CerE (Reductase)

Proposed biosynthetic pathway of this compound.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied on a combination of genetic, molecular, and biochemical techniques. While detailed, step-by-step protocols are best sourced from the primary research articles and their supplementary materials, this section provides an overview of the key experimental methodologies employed.

Heterologous Expression in Aspergillus nidulans

The functional characterization of the cer gene cluster was achieved through its expression in a heterologous host, Aspergillus nidulans. This technique is a powerful tool for studying gene clusters that are silent or difficult to express in their native producers.

General Workflow:

  • Vector Construction: The cer genes, either individually or as a cluster, are cloned into fungal expression vectors. These vectors typically contain a strong, inducible promoter (e.g., alcA) to control gene expression and a selectable marker for fungal transformation.

  • Protoplast Transformation: The expression vectors are introduced into A. nidulans protoplasts. Protoplasts are fungal cells with their cell walls removed, which allows for the uptake of foreign DNA.

  • Selection and Verification: Transformed fungi are selected based on the selectable marker. Successful integration or episomal maintenance of the vector and gene expression are verified by PCR, RT-qPCR, and Western blotting.

  • Cultivation and Induction: The recombinant A. nidulans strains are cultivated under conditions that induce the expression of the heterologous genes.

  • Metabolite Extraction and Analysis: The fungal cultures are extracted with organic solvents, and the extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and its intermediates.

Heterologous_Expression_Workflow Start Start: Isolate cer gene cluster Vector_Construction Clone into Aspergillus expression vector Start->Vector_Construction Transformation Transform A. nidulans protoplasts Vector_Construction->Transformation Selection Select transformed fungi Transformation->Selection Cultivation Cultivate and induce gene expression Selection->Cultivation Extraction Extract metabolites Cultivation->Extraction Analysis Analyze by HPLC and LC-MS Extraction->Analysis End End: Identify this compound and intermediates Analysis->End

General workflow for heterologous expression.
In Vitro Enzyme Assays

The specific functions of the tailoring enzymes CerD, CerE, and CerF were confirmed through in vitro assays.[3][4] These assays involve the incubation of a purified enzyme with its putative substrate and cofactors, followed by the analysis of the reaction products.

General Protocol for CerD (Amidotransferase) Assay:

  • Enzyme Preparation: The cerD gene is cloned into an expression vector for a suitable host (e.g., E. coli or A. nidulans). The CerD protein is then overexpressed and purified. Alternatively, cell-free lysates of an expression host can be used.

  • Substrate Synthesis/Isolation: The substrate for CerD, a carboxylic acid intermediate in the this compound pathway, is chemically synthesized or isolated from a mutant strain that accumulates this intermediate.

  • Reaction Setup: The purified CerD enzyme or cell-free lysate is incubated with the substrate in a suitable buffer containing necessary cofactors, such as ATP and a nitrogen donor (e.g., glutamine).

  • Reaction Quenching and Extraction: The reaction is stopped after a specific time, and the products are extracted from the reaction mixture.

  • Product Analysis: The extracted products are analyzed by LC-MS to identify the amidated product.

Quantitative Data

As of the publication of this whitepaper, detailed quantitative data from the primary research, such as production titers from the heterologous host, specific activities of the purified enzymes, and kinetic parameters (Km, kcat), have not been made widely available in a summarized format. Researchers are encouraged to consult the full-text publication and its supplementary information for these specific details once they are released.

Conclusion and Future Outlook

The recent elucidation of the this compound biosynthetic gene cluster and pathway represents a significant advancement in our understanding of the biosynthesis of this important natural product. The identification of the key PKS and tailoring enzymes provides a genetic and biochemical toolkit for the future engineered biosynthesis of this compound and its analogues. This knowledge can be applied to:

  • Improve this compound Production: Overexpression of the cer cluster in a high-yielding industrial host could lead to increased titers of this compound for research and potential therapeutic applications.

  • Generate Novel Analogues: Combinatorial biosynthesis, by expressing the cer genes in different combinations or with genes from other biosynthetic pathways, could generate a library of novel this compound analogues with potentially improved or novel biological activities.

  • Elucidate Enzymatic Mechanisms: Further biochemical and structural studies of the Cer enzymes will provide deeper insights into their catalytic mechanisms, which could inform the design of novel inhibitors or biocatalysts.

The molecular basis of this compound biosynthesis is no longer a mystery. The foundation has been laid for a new era of research and development focused on harnessing the full potential of this remarkable natural product.

References

Inhibitory Effects of Cerulenin on Topoisomerase I Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerulenin, a well-established inhibitor of fatty acid synthase (FASN), has demonstrated potent anti-cancer properties. Emerging evidence suggests that its mechanism of action extends beyond the disruption of lipid metabolism to include the inhibition of DNA topoisomerase I, a critical enzyme in DNA replication and transcription. This technical guide provides an in-depth analysis of the inhibitory effects of this compound on topoisomerase I activity, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways. While the direct enzymatic inhibition of topoisomerase I by this compound is not extensively quantified in the literature, this guide synthesizes the current understanding of its indirect inhibitory mechanisms and its synergistic potential in cancer therapy.

Introduction

This compound is a natural antifungal antibiotic produced by the fungus Cephalosporium caerulens.[1] It is widely recognized for its irreversible inhibition of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] FASN is frequently overexpressed in various human cancers, making it an attractive target for anticancer therapies.[2] The inhibition of FASN by this compound leads to a cascade of downstream effects, including the induction of apoptosis in tumor cells.[2]

Recent studies have identified DNA topoisomerase I as another potential target of this compound's anticancer activity.[2] Topoisomerase I is a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.[3] Its inhibition can lead to the accumulation of DNA strand breaks and subsequent cell death, a mechanism exploited by established chemotherapeutic agents like camptothecin.[3] This guide explores the existing research on the inhibitory effects of this compound on topoisomerase I, providing a valuable resource for researchers in oncology and drug development.

Data Presentation: Quantitative Analysis of this compound's Effects

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeReference
U-87MGGlioblastoma5.55 µg/mL48 h[4]
K562LeukemiaNot specified48 h[5]

Table 2: Effects of this compound on Fatty Acid Synthase (FASN) Activity

Cell LineCancer TypeThis compound ConcentrationEffect on FASN ActivityReference
SKBR-3Breast CancerNot specifiedInhibition of FASN activity[6]
MCF-7Breast CancerNot specifiedInhibition of FASN activity[6]

Note: The absence of a direct IC50 value for this compound on topoisomerase I suggests that the inhibition is likely an indirect effect resulting from the primary inhibition of FASN and subsequent disruption of cellular metabolism.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the irreversible covalent inhibition of the β-ketoacyl-ACP synthase domain of FASN.[1] This blocks the synthesis of long-chain fatty acids, leading to an accumulation of the FASN substrate, malonyl-CoA.[7] The downstream consequences of FASN inhibition are complex and culminate in apoptosis. The inhibition of topoisomerase I appears to be a significant component of these downstream effects.

Proposed Indirect Signaling Pathway

The precise molecular pathway linking FASN inhibition by this compound to the suppression of topoisomerase I activity is still under investigation. However, based on the known downstream effects of FASN inhibition, a plausible indirect pathway can be proposed. Inhibition of FASN has been shown to affect the PI3K/Akt signaling pathway.[6][8] The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. It is conceivable that the alteration of this pathway by this compound-mediated FASN inhibition could, in turn, affect the expression or activity of topoisomerase I.

G This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits FattyAcid Fatty Acid Synthesis This compound->FattyAcid Apoptosis Apoptosis This compound->Apoptosis FASN->FattyAcid Catalyzes PI3K_Akt PI3K/Akt Pathway FattyAcid->PI3K_Akt Modulates Downstream Downstream Effectors PI3K_Akt->Downstream Regulates TopoI Topoisomerase I Activity Downstream->TopoI Indirectly Inhibits TopoI->Apoptosis

Caption: Proposed indirect signaling pathway of this compound.

Experimental Workflow: Topoisomerase I DNA Relaxation Assay

The standard method to assess the activity of topoisomerase I and its inhibitors is the DNA relaxation assay. This assay measures the ability of the enzyme to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Supercoiled Plasmid DNA D Reaction Mixture: DNA + Enzyme + this compound A->D B Topoisomerase I Enzyme B->D C This compound (Test Compound) C->D E Agarose Gel Electrophoresis D->E F Visualization of DNA Bands E->F

Caption: Workflow of a Topoisomerase I DNA relaxation assay.

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This protocol is a generalized procedure for assessing the inhibitory effect of a compound on topoisomerase I activity.

Materials:

  • Purified human topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

  • This compound stock solution (dissolved in DMSO)

  • Sterile deionized water

  • Stop solution/loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol, 1% SDS)

  • Agarose

  • 1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium bromide or other DNA stain

  • UV transilluminator and imaging system

Procedure:

  • Prepare a 1% agarose gel in 1x TAE buffer.

  • On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, a typical setup would be:

    • 2 µL of 10x Topoisomerase I reaction buffer

    • 0.5 µg of supercoiled plasmid DNA

    • Varying concentrations of this compound (a vehicle control with DMSO should be included)

    • Sterile deionized water to bring the volume to 19 µL.

  • Add 1 µL of purified topoisomerase I to each reaction tube (the amount of enzyme should be pre-determined to achieve complete relaxation of the DNA substrate in the absence of an inhibitor).

  • Gently mix and incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of stop solution/loading dye.

  • Load the samples onto the 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80-100V) until the dye fronts have migrated an adequate distance.

  • Stain the gel with ethidium bromide for 15-30 minutes.

  • Destain the gel in water for 15-30 minutes.

  • Visualize the DNA bands under UV light and capture an image. Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and an untreated control.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the results to determine the IC50 value.[4]

Conclusion

This compound, a well-known FASN inhibitor, also exhibits inhibitory activity against topoisomerase I. While the direct enzymatic inhibition has not been quantitatively characterized, the existing evidence strongly suggests that the suppression of topoisomerase I is a significant downstream effect of FASN inhibition, contributing to this compound's pro-apoptotic and anti-cancer properties. The proposed indirect mechanism involving the modulation of cellular signaling pathways, such as PI3K/Akt, provides a framework for further investigation. The experimental protocols detailed in this guide offer standardized methods to explore the effects of this compound and other FASN inhibitors on topoisomerase I activity and cancer cell viability. A deeper understanding of the interplay between lipid metabolism and DNA topology will be crucial for the development of novel and effective cancer therapeutic strategies. Future research should focus on elucidating the precise molecular links between FASN and topoisomerase I to fully exploit the therapeutic potential of this class of inhibitors.

References

Methodological & Application

Application Notes and Protocols for Dissolving Cerulenin for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cerulenin is a fungal metabolite originally isolated from Cephalosporium caerulens that acts as a potent, irreversible inhibitor of fatty acid synthase (FASN).[1][2][3] It functions by specifically binding to the β-ketoacyl-acyl carrier protein synthase (KAS) domain of FASN, thereby blocking the condensation reaction in fatty acid biosynthesis.[4][5][6] The inhibition of FASN disrupts lipid metabolism, which can lead to cytotoxicity and the induction of apoptosis in various tumor cell lines where FASN is often upregulated.[6][7] This makes this compound a critical tool for studying lipid metabolism and for cancer research. Additionally, this compound has been shown to inhibit HMG-CoA synthetase, affecting sterol synthesis.[6][8]

Proper solubilization and handling of this compound are crucial for obtaining reliable and reproducible results in in vitro experiments. Due to its limited aqueous solubility, a specific protocol must be followed to prepare stable stock and working solutions.

Data Summary

The following tables summarize the key properties, solubility, and storage conditions for this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 17397-89-6[1]
Molecular Formula C₁₂H₁₇NO₃[1]
Molecular Weight 223.27 g/mol [2][7]
Appearance Crystalline solid (White to off-white)[1][2]
Purity ≥98%[1]

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventReported SolubilityReference
DMSO ~25 - 100 mg/mL[1][2]
Ethanol ~20 mg/mL[1]
Dimethylformamide (DMF) ~30 mg/mL[1]
Acetone ~20 mg/mL[7][9]
Aqueous Buffers (e.g., PBS) Sparingly soluble (~0.2 mg/mL in a 1:6 DMF:PBS solution)[1]

Table 3: Recommended Storage Conditions

FormTemperatureDurationNotesReference
Solid (As Supplied) -20°C≥ 4 yearsProtect from air and light.[1][7]
Stock Solution (in Organic Solvent) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use sealed, moisture-free containers.[2]
Stock Solution (in Organic Solvent) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Use sealed, moisture-free containers.[2]
Aqueous Solution 2-8°C≤ 1 dayNot recommended for long-term storage due to instability.[1][4]

Table 4: Example Working Concentrations for In Vitro Cell Culture

Cell Type/ModelWorking ConcentrationReference
Murine Colorectal Cancer (CRC) cells50 - 200 µM[9]
Endothelial Dysfunction Model5 µg/mL (~22.4 µM)[2]
C2C12 Mouse Satellite Cells5 - 25 µM[10]
Candida albicans, Saccharomyces sp.0.8 - 1.5 µg/mL (MIC)[7]

Experimental Protocols

Materials and Equipment
  • This compound (crystalline solid)

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

  • Sterile, inert gas (e.g., argon or nitrogen) (Recommended)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line

  • Sterile serological pipettes

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of a High-Concentration this compound Stock Solution (e.g., 20 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution, which can be stored for long periods and diluted to final working concentrations as needed.

  • Pre-handling: Allow the vial of solid this compound to equilibrate to room temperature before opening to minimize moisture condensation.

  • Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 20 mM stock solution, weigh 4.47 mg of this compound (Molecular Weight = 223.27 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile tube. Add the appropriate volume of anhydrous DMSO. For a 20 mM stock, add 1 mL of DMSO to 4.47 mg of this compound.

  • Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if precipitation occurs.[2]

  • Inert Gas Purge (Optional but Recommended): To enhance stability, gently purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[1][4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2] This prevents degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the high-concentration stock solution into cell culture medium for immediate use. Note: this compound is sparingly soluble in aqueous solutions; therefore, it is critical to add the DMSO stock directly to the pre-warmed cell culture medium and mix immediately to prevent precipitation.[1]

  • Thaw Stock: Thaw one aliquot of the this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 20 µM from a 20 mM stock solution:

    • Use the formula: C₁V₁ = C₂V₂

    • (20 mM) * V₁ = (20 µM) * (10 mL)

    • (20,000 µM) * V₁ = (20 µM) * (10 mL)

    • V₁ = (20 * 10) / 20,000 = 0.01 mL = 10 µL

  • Dilution: Warm the required volume of cell culture medium to 37°C. Using a calibrated pipette, add the calculated volume (10 µL in the example) of the this compound stock solution directly into the pre-warmed medium.

  • Immediate Mixing: Immediately after adding the stock solution, mix the medium thoroughly by gentle inversion or pipetting. Do not allow the concentrated DMSO stock to sit in the medium before mixing, as this can cause the compound to precipitate.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%). In the example above, the final DMSO concentration is 0.1% (10 µL in 10 mL). Prepare a vehicle control using the same final concentration of DMSO.

Protocol 3: General Cell Treatment Protocol
  • Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Prepare Working Solution: Prepare the this compound working solution in fresh, pre-warmed culture medium as described in Protocol 2. Also, prepare a vehicle control medium containing the same final concentration of DMSO.

  • Treatment: Aspirate the old medium from the cells.

  • Add Treatment Medium: Add the this compound-containing medium to the treatment wells/flasks. Add the vehicle control medium to the control wells/flasks.

  • Incubation: Return the cells to the incubator and culture for the desired experimental duration (e.g., 24 hours).[9]

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., cell viability, apoptosis assay, western blot).

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_treatment Cell Treatment solid This compound (Solid) stock High-Concentration Stock Solution (e.g., 20 mM) solid->stock Dissolve & Vortex dmso Anhydrous DMSO dmso->stock working Final Working Solution (e.g., 20 µM) stock->working Dilute medium Pre-warmed Cell Culture Medium medium->working Add & Mix Immediately cells Cells in Culture Plate working->cells Treat Cells result Downstream Analysis cells->result Incubate

Caption: Workflow for preparing and using this compound in cell culture.

G This compound This compound fasn Fatty Acid Synthase (FASN) (β-ketoacyl synthase domain) This compound->fasn Inhibits malonyl Accumulation of Malonyl-CoA This compound->malonyl Leads to synthesis De Novo Fatty Acid Synthesis fasn->synthesis Catalyzes apoptosis Induction of Apoptosis in Tumor Cells malonyl->apoptosis Contributes to

Caption: Simplified mechanism of action for this compound.

Troubleshooting

  • Precipitation upon dilution: This is the most common issue. It often occurs if the stock solution is added to a buffer or medium without immediate and vigorous mixing, or if the final concentration exceeds its solubility limit in the aqueous medium.

    • Solution: Ensure the cell culture medium is at 37°C. Add the DMSO stock dropwise to the medium while gently swirling or vortexing to ensure rapid dispersal. Avoid preparing intermediate dilutions in aqueous buffers like PBS, as this often causes precipitation.[10]

  • Inconsistent Results: This can arise from unstable stock solutions.

    • Solution: Use high-quality, anhydrous DMSO for stock preparation.[2] Aliquot stocks to avoid repeated freeze-thaw cycles. Protect the solid compound and solutions from light and air.[7] Always run a vehicle control (medium with the same percentage of DMSO) to account for any solvent effects.

References

Application Notes and Protocols: Utilizing Cerulenin to Investigate Fatty Acid Synthesis in Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cerulenin is a potent and specific inhibitor of fatty acid biosynthesis, making it an invaluable tool for studying this essential metabolic pathway in Escherichia coli. This natural antifungal antibiotic acts by irreversibly inhibiting β-ketoacyl-acyl carrier protein (ACP) synthases, key enzymes in the fatty acid elongation cycle.[1][2] By blocking the condensation reactions catalyzed by FabB and FabF, this compound effectively halts the production of fatty acids, leading to growth inhibition.[1][3] These application notes provide detailed methodologies for using this compound to investigate fatty acid synthesis in E. coli, including protocols for assessing its impact on bacterial growth, quantifying fatty acid synthesis rates, and analyzing changes in fatty acid composition.

Mechanism of Action

This compound specifically targets and irreversibly inactivates the β-ketoacyl-ACP synthases (FabB and FabF in E. coli) which are central to the fatty acid synthase II (FASII) pathway.[1][3] The FASII pathway, utilized by bacteria, is distinct from the type I fatty acid synthase (FASI) system found in mammals, presenting an attractive target for antibacterial drug development.[3] this compound covalently binds to a cysteine residue in the active site of these condensing enzymes, thereby blocking the condensation of malonyl-ACP with the growing acyl-ACP chain, a critical step in fatty acid elongation.[1][2]

Data Presentation

Table 1: Inhibitory Concentrations of this compound on E. coli Condensing Enzymes
EnzymeIC50 (µM)Reference
FabF20[4]
FabB3[4]
FabH700[4]
Table 2: Effect of this compound on Macromolecular Synthesis in E. coli
MacromoleculeInhibition after 40 min (%)Reference
Lipid Synthesis>90[5][6]
RNA Synthesis~25[5][6]
DNA Synthesis~25[5][6]
Protein SynthesisNo effect[5][6]
Table 3: Exemplary Fatty Acid Composition Changes in E. coli Following this compound Treatment

Note: The following data is illustrative of expected trends. Actual values may vary based on experimental conditions.

Fatty AcidControl (%)This compound Treated (%)Reference
Saturated Fatty AcidsIncreasedDecreased[7]
Unsaturated Fatty AcidsDecreasedIncreased[7]

Mandatory Visualizations

fatty_acid_synthesis_pathway acetyl_coa Acetyl-CoA fabH FabH acetyl_coa->fabH malonyl_coa Malonyl-CoA malonyl_acp Malonyl-ACP malonyl_acp->fabH fabB_F FabB / FabF malonyl_acp->fabB_F acetoacetyl_acp Acetoacetyl-ACP fabH->acetoacetyl_acp reduction1 Reduction (FabG) acetoacetyl_acp->reduction1 hydroxyacyl_acp 3-Hydroxyacyl-ACP reduction1->hydroxyacyl_acp dehydration Dehydration (FabZ) hydroxyacyl_acp->dehydration enoyl_acp Enoyl-ACP dehydration->enoyl_acp reduction2 Reduction (FabI) enoyl_acp->reduction2 saturated_acyl_acp Saturated Acyl-ACP reduction2->saturated_acyl_acp elongation Elongation Cycle saturated_acyl_acp->elongation elongation->fabB_F Condensation elongated_acyl_acp Elongated Acyl-ACP fabB_F->elongated_acyl_acp This compound This compound This compound->fabB_F Inhibition phospholipids Phospholipids elongated_acyl_acp->phospholipids

Caption: E. coli Fatty Acid Synthesis Pathway and this compound Inhibition.

experimental_workflow start Start: E. coli Culture growth Grow to Mid-Log Phase (OD600 ~0.4-0.6) start->growth split Split Culture growth->split control Control Group (No this compound) split->control Path 1 treatment Treatment Group (+ this compound) split->treatment Path 2 incubation Incubate (e.g., 1-2 hours) control->incubation treatment->incubation harvest Harvest Cells (Centrifugation) incubation->harvest analysis Analysis harvest->analysis growth_analysis Growth Analysis (OD600 Measurement) analysis->growth_analysis synthesis_assay Fatty Acid Synthesis Assay ([14C]acetate incorporation) analysis->synthesis_assay composition_analysis Fatty Acid Composition (GC-MS) analysis->composition_analysis

Caption: Experimental Workflow for Studying this compound's Effects.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound
  • Materials:

    • E. coli strain of interest

    • Luria-Bertani (LB) broth

    • This compound stock solution (e.g., 10 mg/mL in ethanol)

    • 96-well microtiter plate

    • Incubator with shaking capabilities (37°C)

    • Microplate reader (OD600)

  • Methodology:

    • Prepare a fresh overnight culture of E. coli in LB broth.

    • Dilute the overnight culture 1:100 in fresh LB broth.

    • Prepare a serial dilution of this compound in LB broth in the 96-well plate. Final concentrations may range from 0.5 to 100 µg/mL. Include a no-drug control.

    • Inoculate each well with the diluted E. coli culture to a final OD600 of approximately 0.05.

    • Incubate the plate at 37°C with shaking for 18-24 hours.

    • Measure the OD600 of each well using a microplate reader.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Measuring the Effect of this compound on Fatty Acid Synthesis using Radiolabeled Precursors
  • Materials:

    • E. coli culture grown to mid-log phase (OD600 ~0.4-0.6)

    • M9 minimal medium

    • This compound solution

    • [1-14C]acetate (or other suitable radiolabeled precursor)

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Scintillation vials and scintillation fluid

    • Liquid scintillation counter

  • Methodology:

    • Grow E. coli in M9 minimal medium to mid-log phase.

    • Divide the culture into two flasks: one control and one for this compound treatment.

    • Add this compound to the treatment flask to the desired final concentration (e.g., 5-10 µg/mL). Add an equivalent volume of solvent (ethanol) to the control flask.

    • Incubate both flasks for a short period (e.g., 10-15 minutes) at 37°C with shaking.

    • Add [1-14C]acetate to both cultures to a final concentration of 1-5 µCi/mL.

    • Take aliquots at various time points (e.g., 0, 10, 20, 30, 40 minutes).

    • Immediately stop the reaction by adding the aliquot to an equal volume of ice-cold 10% TCA.

    • Incubate on ice for 30 minutes to precipitate macromolecules.

    • Collect the precipitate by vacuum filtration through a glass fiber filter.

    • Wash the filter with cold 5% TCA and then with ethanol.

    • Dry the filters, place them in scintillation vials with scintillation fluid, and measure radioactivity using a liquid scintillation counter.

    • Plot the incorporated radioactivity over time for both control and treated samples to determine the rate of fatty acid synthesis. A significant reduction in the rate of incorporation in the this compound-treated sample indicates inhibition of fatty acid synthesis.[5][6]

Protocol 3: Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Materials:

    • E. coli cell pellets (from control and this compound-treated cultures)

    • Methanol containing 2.5% (v/v) H2SO4

    • Hexane

    • Saturated NaCl solution

    • Anhydrous sodium sulfate

    • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Methodology:

    • Grow E. coli cultures in the presence or absence of a sub-inhibitory concentration of this compound for a defined period (e.g., several hours).

    • Harvest cells by centrifugation and wash with a suitable buffer.

    • Lyophilize the cell pellets.

    • To the dry cell pellet, add methanol containing 2.5% H2SO4 and heat at 80°C for 1 hour to generate fatty acid methyl esters (FAMEs).

    • After cooling, add hexane and saturated NaCl solution, and vortex to extract the FAMEs into the hexane layer.

    • Collect the hexane layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract under a stream of nitrogen.

    • Analyze the FAMEs by GC-MS.

    • Identify and quantify the individual fatty acids by comparing their retention times and mass spectra to known standards. This will reveal changes in the relative abundance of different fatty acid species due to this compound treatment.[8][9]

Reversal of this compound Inhibition

The growth inhibition caused by this compound can be reversed by supplementing the growth medium with a mixture of saturated and unsaturated fatty acids.[5][10] This demonstrates that the primary target of this compound is indeed fatty acid biosynthesis. For E. coli, the addition of both palmitate (a saturated fatty acid) and oleate (an unsaturated fatty acid) is typically required to restore growth in the presence of this compound.[5][10]

Applications in Research and Drug Development

  • Pathway Elucidation: this compound is a critical tool for dissecting the regulation and function of the fatty acid synthesis pathway in E. coli.

  • Target Validation: As a known inhibitor of the bacterial FASII system, this compound can be used as a positive control in screens for new antibacterial compounds targeting this pathway.

  • Metabolic Engineering: By inhibiting the native fatty acid synthesis pathway, this compound can be used to channel precursors like malonyl-CoA towards the production of desired biofuels and other valuable chemicals in engineered E. coli strains.[11]

Conclusion

This compound remains an indispensable tool for researchers studying fatty acid metabolism in E. coli. Its specific mechanism of action allows for targeted investigations into the physiological roles of fatty acids and the enzymes responsible for their synthesis. The protocols outlined above provide a framework for utilizing this compound to gain valuable insights into this fundamental cellular process, with applications ranging from basic research to the development of novel antimicrobial agents and engineered metabolic pathways.

References

application of cerulenin in cancer research and apoptosis induction

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cerulenin, a natural antifungal antibiotic isolated from the fungus Cephalosporium caerulens, has garnered significant attention in cancer research for its potent pro-apoptotic effects in various cancer cell lines. By irreversibly inhibiting fatty acid synthase (FASN), a key enzyme overexpressed in many human cancers, this compound disrupts cellular metabolism, leading to cell cycle arrest and programmed cell death. These application notes provide a comprehensive overview of this compound's role in cancer research, with detailed protocols for its application in inducing and analyzing apoptosis.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of FASN, which catalyzes the synthesis of long-chain fatty acids.[1] In cancer cells, which exhibit a high rate of de novo fatty acid synthesis to support rapid proliferation and membrane production, the inhibition of FASN by this compound leads to a depletion of essential fatty acids.[2] This metabolic stress triggers a cascade of events culminating in apoptosis.

Several key signaling pathways are implicated in this compound-induced apoptosis:

  • PI3K/Akt Pathway Inhibition: this compound treatment has been shown to decrease the phosphorylation of Akt, a key survival kinase. The PI3K/Akt pathway is crucial for cell growth and survival, and its inhibition by this compound contributes to its pro-apoptotic effects.

  • Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins of the Bcl-2 family is critical for mitochondrial integrity and the initiation of the intrinsic apoptotic pathway.[3] this compound has been observed to modulate the expression of these proteins, favoring a pro-apoptotic state.[4]

  • Caspase Activation: this compound treatment leads to the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[4][5]

  • Disruption of Mitochondrial Function: this compound can induce the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.[6] It has also been shown to disrupt the interaction between hexokinase II (HKII) and apoptosis-inducing factor (AIF), further promoting cell death.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueTreatment DurationReference
U-87MGGlioblastoma5.55 µg/mL48 hours[8]
ZR-75-1Breast Cancer0.5 µg/mLNot Specified[9]
LoVoColon CancerDose-dependent inhibitionNot Specified[10][11]
K562LeukemiaDose-dependent inhibition (10⁻⁹ - 10⁻⁵ mol/L)24 hours[12]
HCT116Colon CancerSignificant inhibition at 12.5-100 µM24 hours[5]
RKOColon CancerSignificant inhibition at 12.5-100 µM24 hours[5]

Table 2: Apoptosis Induction by this compound in Cancer Cell Lines

Cell LineThis compound ConcentrationTreatment DurationApoptotic EffectAssay UsedReference
Colon 2650-100 µM24 hoursInduction of apoptosisTUNEL Staining
CMT 9350-100 µM24 hoursInduction of apoptosisTUNEL Staining
A-37520-160 µM24-48 hoursDose- and time-dependent increase in apoptosisAnnexin-V FITC/PI Staining, DNA Flow Cytometry[4]
K56250 µg/ml12 hours42.30% apoptosisFlow Cytometry[12]
K56260 µg/ml12 hours38.8% apoptosisFlow Cytometry[12]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO or acetone)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • The next day, treat the cells with various concentrations of this compound (e.g., 12.5-200 µM). Include a vehicle control (medium with the same concentration of solvent used for this compound).[5]

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Cell Proliferation Assay (BrdU Assay)

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • BrdU Labeling Reagent (e.g., 10 mM)

  • Fixing/Denaturing Solution

  • Anti-BrdU Antibody

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop Solution

  • Wash Buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight.

  • Treat cells with desired concentrations of this compound for 24 hours.

  • Add BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.

  • Remove the labeling medium and fix/denature the cells according to the manufacturer's protocol.

  • Wash the wells and add the anti-BrdU antibody. Incubate for 1-2 hours at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the wells and add the substrate solution. Incubate until color develops.

  • Add the stop solution and measure the absorbance at 450 nm.

Apoptosis Detection by TUNEL Staining

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells grown on coverslips or in chamber slides

  • 4% Paraformaldehyde in PBS

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL Reaction Mixture (containing TdT enzyme and labeled nucleotides)

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound (e.g., 50-100 µM) for 24 hours.

  • Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Wash with PBS and permeabilize the cells for 2-5 minutes on ice.

  • Wash with PBS and incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash with PBS and counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein Assay Kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FASN, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound (e.g., 50 and 100 µM) for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control like GAPDH or β-actin to ensure equal protein loading.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Cerulenin_Apoptosis_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN inhibits FattyAcids Fatty Acid Synthesis ↓ FASN->FattyAcids MetabolicStress Metabolic Stress FattyAcids->MetabolicStress PI3K_Akt PI3K/Akt Pathway ↓ MetabolicStress->PI3K_Akt Bcl2_Family Modulation of Bcl-2 Family Proteins MetabolicStress->Bcl2_Family Bax_up Bax ↑ Bcl2_Family->Bax_up Bcl2_down Bcl-2, Bcl-xL ↓ Bcl2_Family->Bcl2_down Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax_up->Mito_Perm Bcl2_down->Mito_Perm CytoC Cytochrome c Release Mito_Perm->CytoC Caspase_Cascade Caspase Cascade Activation CytoC->Caspase_Cascade Caspase9 Caspase-9 Activation Caspase_Cascade->Caspase9 Caspase3 Caspase-3 Activation Caspase_Cascade->Caspase3 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Studying this compound's Effects

Cerulenin_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (and vehicle control) Start->Treatment Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Viability Proliferation Measure Cell Proliferation (e.g., BrdU Assay) Treatment->Proliferation Apoptosis_Detection Detect Apoptosis Treatment->Apoptosis_Detection Protein_Analysis Analyze Protein Expression (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Proliferation->Data_Analysis TUNEL TUNEL Staining (DNA Fragmentation) Apoptosis_Detection->TUNEL AnnexinV Annexin V/PI Staining (Flow Cytometry) Apoptosis_Detection->AnnexinV TUNEL->Data_Analysis AnnexinV->Data_Analysis Protein_Analysis->Data_Analysis

Caption: General workflow for investigating this compound's effects.

Logical Relationship of Key Apoptotic Events

Apoptosis_Events FASN_Inhibition FASN Inhibition by this compound Downstream_Effects Decreased p-Akt Altered Bcl-2 family expression FASN_Inhibition->Downstream_Effects Mitochondrial_Events Mitochondrial Dysfunction Cytochrome c Release Downstream_Effects->Mitochondrial_Events Caspase_Activation Caspase-9 Activation Caspase-3 Activation Mitochondrial_Events->Caspase_Activation Execution_Phase PARP Cleavage DNA Fragmentation Caspase_Activation->Execution_Phase Apoptotic_Morphology Cell Shrinkage Membrane Blebbing Execution_Phase->Apoptotic_Morphology

Caption: Key events in this compound-induced apoptosis.

References

Application Notes and Protocols: Cerulenin as an Inhibitor of Mycobacterial Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of cerulenin to inhibit the growth of various mycobacterial species. This document includes quantitative data on its efficacy, detailed protocols for key experiments, and visualizations of its mechanism of action and experimental workflows.

Introduction

This compound is a potent antifungal antibiotic that functions as an irreversible inhibitor of fatty acid synthases (FAS).[1][2] It specifically targets the β-ketoacyl-acyl carrier protein synthase (KAS) enzymes, which are crucial for the elongation of fatty acids.[1][2][3] In mycobacteria, which possess both FAS-I and FAS-II systems for fatty acid and mycolic acid biosynthesis, this compound has demonstrated significant inhibitory activity.[4] This makes it a valuable tool for studying lipid metabolism in mycobacteria and as a potential lead compound for the development of novel antimycobacterial drugs, particularly against multidrug-resistant strains.[5]

Quantitative Data

The inhibitory effects of this compound on mycobacterial growth and lipid synthesis are summarized in the tables below.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Mycobacterial Species

Mycobacterial Species/StrainResistance ProfileThis compound MIC (mg/L)
Mycobacterium tuberculosis H37RvDrug-Susceptible1.5 - 12.5[6][7]
Clinical Isolates of M. tuberculosisMultidrug-Resistant1.5 - 12.5[6][7]
Mycobacterium bovis BCG-1.5 - 12.5[6][7]
Mycobacterium avium-intracellulare complex (MAC)-1.5 - 12.5[6][7]
Mycobacterium kansasii-1.5 - 12.5[6][7]
Mycobacterium smegmatis-1.5 - 12.5[6][7]

Table 2: Inhibition of Lipid Biosynthesis by this compound in Mycobacteria

Mycobacterial SpeciesParameterPercent Inhibition (%)
Mycobacterium smegmatis[¹⁴C]acetate incorporation into total lipids82
Mycobacterium bovis BCG[¹⁴C]acetate incorporation into total lipids83
Mycobacterium avium-intracellulare complex (MAC)[¹⁴C]acetate incorporation into total lipids60

Mechanism of Action

This compound irreversibly inhibits the β-ketoacyl-ACP synthase, a key condensing enzyme in both FAS-I and FAS-II pathways, by covalently binding to a cysteine residue in the active site.[1][4][8] This action blocks the condensation of malonyl-CoA with the growing acyl chain, thereby halting fatty acid elongation. In mycobacteria, this inhibition disrupts the synthesis of essential fatty acids and mycolic acids, which are critical components of their unique and robust cell wall.

cluster_FAS Fatty Acid Synthesis (FAS-I & FAS-II) Acetyl_CoA Acetyl-CoA KAS β-ketoacyl-ACP synthase (KAS) Acetyl_CoA->KAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KAS Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->KAS Elongation_Cycle Elongation Cycle (Reduction, Dehydration, Reduction) KAS->Elongation_Cycle Condensation Elongated_Acyl_ACP Elongated Acyl-ACP (Cn+2) Elongation_Cycle->Elongated_Acyl_ACP Elongated_Acyl_ACP->Acyl_ACP Further Rounds Mycolic_Acids Mycolic Acids Elongated_Acyl_ACP->Mycolic_Acids This compound This compound This compound->KAS Inhibits Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Growth_Inhibition Inhibition of Growth Cell_Wall->Growth_Inhibition

Caption: Mechanism of this compound Action on Mycobacterial Fatty Acid Synthesis.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound to study mycobacterial growth and lipid synthesis.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the EUCAST reference method for mycobacteria.[9]

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Sterile 96-well U-bottom microtiter plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Mycobacterial culture in mid-log phase

  • Sterile saline with 0.05% Tween 80

  • Glass beads

  • Inverted mirror or microplate reader

Procedure:

  • Inoculum Preparation:

    • Aseptically transfer a few colonies of the mycobacterial strain into a tube containing sterile saline with Tween 80 and glass beads.

    • Vortex vigorously to break up clumps and create a homogenous suspension.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10⁵ CFU/mL.[9]

  • Drug Dilution:

    • Prepare serial twofold dilutions of the this compound stock solution in Middlebrook 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.125 to 64 mg/L.

  • Inoculation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum without this compound) and a sterility control well (broth without inoculum).

  • Incubation:

    • Seal the plate with a lid and place it in a CO2-permeable plastic bag.

    • Incubate at 37°C for 7-14 days for slow-growing mycobacteria or 3-5 days for rapid growers.

  • Reading Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.[10] Growth can be assessed visually using an inverted mirror or by measuring the optical density with a microplate reader.

start Start prep_inoculum Prepare Mycobacterial Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum (1:100 in 7H9 broth) prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Diluted Mycobacteria dilute_inoculum->inoculate prep_plate Prepare Serial Dilutions of this compound in 96-well Plate prep_plate->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Radiolabeling and Analysis of Mycobacterial Lipids

This protocol allows for the investigation of the effect of this compound on lipid biosynthesis by measuring the incorporation of a radiolabeled precursor.

Materials:

  • Mycobacterial culture in mid-log phase

  • Middlebrook 7H9 broth with OADC

  • [¹⁴C]acetic acid, sodium salt

  • This compound solution

  • Chloroform/methanol mixtures (e.g., 2:1 and 1:2 v/v)

  • Petroleum ether

  • 0.3% aqueous NaCl

  • Silica gel TLC plates

  • TLC developing chamber and solvents (e.g., chloroform:methanol:water, 60:30:6 v/v/v for polar lipids; petroleum ether:diethyl ether, 90:10 v/v for non-polar lipids)[11]

  • Phosphorimager or autoradiography film

  • Scintillation counter

Procedure:

  • Metabolic Labeling:

    • Grow a mycobacterial culture to mid-log phase.

    • Expose the culture to a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 24 hours). A control culture without this compound should be run in parallel.

    • Add [¹⁴C]acetate to both cultures and incubate for a further 4-6 hours to allow for incorporation into newly synthesized lipids.[12]

  • Lipid Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellet with sterile water.

    • Non-polar (Apolar) Lipid Extraction: Resuspend the pellet in a methanolic saline solution and extract with petroleum ether.[13]

    • Polar Lipid Extraction: After the non-polar extraction, extract the remaining cell pellet with a chloroform:methanol:water mixture (e.g., 9:10:3 v/v).[13]

  • Thin-Layer Chromatography (TLC):

    • Evaporate the solvent from the lipid extracts under a stream of nitrogen.

    • Resuspend the dried lipids in a small volume of chloroform.

    • Spot equal amounts of the lipid extracts (based on radioactivity determined by scintillation counting) onto a silica gel TLC plate.[14]

    • Develop the TLC plate in an appropriate solvent system within a saturated chamber.[15]

  • Analysis:

    • Dry the TLC plate and visualize the separated lipids using a phosphorimager or by exposing it to autoradiography film.

    • Individual lipid spots can be scraped from the plate and quantified by scintillation counting.

    • Compare the lipid profiles of the this compound-treated and control cultures to identify which lipid classes are affected.

start Start culture Grow Mycobacterial Culture start->culture treat Treat with this compound (and control) culture->treat label Add [¹⁴C]acetate treat->label harvest Harvest and Wash Cells label->harvest extract_apolar Extract Apolar Lipids (Petroleum Ether) harvest->extract_apolar extract_polar Extract Polar Lipids (Chloroform:Methanol:Water) extract_apolar->extract_polar tlc Separate Lipids by TLC extract_polar->tlc visualize Visualize and Quantify (Phosphorimager/Scintillation) tlc->visualize end End visualize->end

Caption: Workflow for Radiolabeling and Analysis of Mycobacterial Lipids.

Conclusion

This compound serves as a valuable research tool for investigating the crucial role of fatty acid and mycolic acid biosynthesis in the survival and pathogenesis of mycobacteria. The protocols and data presented here provide a framework for utilizing this compound to explore these pathways and to evaluate the potential of FAS inhibitors as a novel class of antimycobacterial agents. Due to its instability in mammalian systems, this compound itself is not a clinical candidate, but it paves the way for the development of more stable and specific inhibitors of mycobacterial fatty acid synthesis.

References

Cerulenin: A Potent Tool for Investigating Metabolic Syndromes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Cerulenin, an antifungal antibiotic isolated from the fungus Cephalosporium caerulens, has emerged as a valuable biochemical tool for researchers in the field of metabolic diseases.[1][2] Its potent and irreversible inhibition of fatty acid synthase (FASN) provides a specific mechanism to probe the intricate roles of de novo lipogenesis in the pathophysiology of metabolic syndromes, including obesity, insulin resistance, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).[3][4]

Introduction to this compound

This compound exerts its primary effect by covalently binding to a cysteine residue in the active site of the β-ketoacyl-acyl carrier protein synthase (KAS) domain of FASN.[3][5] This action blocks the condensation reaction of acetyl-CoA and malonyl-CoA, effectively halting the synthesis of new fatty acids.[5][6] Additionally, this compound has been reported to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthetase, an enzyme involved in sterol biosynthesis.[1][4] By inhibiting FASN, this compound leads to an accumulation of its substrate, malonyl-CoA, which in turn can inhibit carnitine palmitoyltransferase 1 (CPT1), stimulating fatty acid oxidation.[4] These combined actions make this compound a powerful modulator of cellular lipid metabolism.

Applications in Metabolic Syndrome Research

This compound's ability to pharmacologically mimic a state of reduced de novo lipogenesis allows for the investigation of its downstream consequences on various facets of metabolic health.

  • Obesity and Weight Management: Studies in obese animal models, such as the ob/ob mouse, have demonstrated that this compound administration can reduce food intake, slow weight gain, and decrease the size of fat pads.[2][7][8] This makes it a useful tool for exploring the central and peripheral mechanisms that link fatty acid synthesis to energy balance and body weight regulation.

  • Non-Alcoholic Fatty Liver Disease (NAFLD): this compound has been shown to effectively reverse hepatic steatosis in ob/ob mice.[8] Treatment leads to a significant reduction in liver fat content, improves liver function as indicated by decreased serum aminotransferase levels (AST and ALT), and restores hepatic ATP levels.[8][9] This application is critical for studying the role of hepatic de novo lipogenesis in the progression of NAFLD.

  • Insulin Resistance: The role of this compound in insulin signaling is complex. While some studies in isolated pancreatic islets suggest that high concentrations of this compound can inhibit glucose-stimulated insulin secretion, potentially by impairing glucose metabolism, other research highlights its utility in studying the KATP channel-independent pathways of glucose signaling.[1][10][11] It has been used to investigate how protein acylation, a process reliant on fatty acid availability, influences insulin release and internalization.[6][10][11]

  • Dyslipidemia: By inhibiting the synthesis of both fatty acids and sterols, this compound is a relevant tool for investigating the pathways that contribute to dyslipidemia, a hallmark of metabolic syndrome characterized by elevated triglycerides and abnormal cholesterol levels.[1][12]

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative effects of this compound treatment in ob/ob mice, a widely used model for obesity and hepatic steatosis.

Table 1: Effect of this compound on Body Weight and Liver Function in ob/ob Mice

Treatment GroupDurationBody Weight ChangeSerum AST (U/L)Serum ALT (U/L)
Vehicle Control7 days+5.7% (gain)~250~350
This compound (60 mg/kg/day)2 daysDecrease vs. control115 (↓53.8%)118 (↓66.1%)
This compound (60 mg/kg/day)7 daysSlowed gain77 (↓69.1%)98 (↓71.8%)
This compound (60 mg/kg, every other day)7 daysSlowed gain75 (↓69.8%)75 (↓78.5%)

Data adapted from Cheng et al., 2013.[8] All changes for treated groups are statistically significant compared to the vehicle control.

Table 2: Effect of this compound on Hepatic Steatosis and Energy State in ob/ob Mice

Treatment GroupDurationHepatic ATP (% of control)Liver Fat Content (%)Fat Droplet Radii (µm)
Vehicle Control7 days100%9.77 ± 4.23.57 ± 0.84
This compound (60 mg/kg/day)2 days↑ (~50%)Modest ReductionNot Reported
This compound (60 mg/kg/day)7 days158.1%2.29 ± 0.5 (↓76.5%)1.79 ± 0.36 (↓49.9%)
This compound (30 mg/kg/day)7 daysNo significant change5.75 ± 1.8 (↓41.2%)2.48 ± 0.20 (↓30.5%)

Data adapted from Cheng et al., 2013.[8] All changes for treated groups are statistically significant compared to the vehicle control unless otherwise noted.

Table 3: Effect of this compound on Hepatic Gene Expression in ob/ob Mice

Treatment GroupDurationUCP2 mRNA (relative units)PPARα mRNA (relative units)PPARγ mRNA (relative units)
Vehicle Control7 days~1.0~1.0~1.0
This compound (60 mg/kg/day)7 days↓ (~50%)↓ (~60%)↓ (~70%)
This compound (30 mg/kg/day)7 daysNo significant changeNo significant changeNo significant change

Data adapted from Cheng et al., 2013.[8] All changes for the 60 mg/kg group are statistically significant compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Visualizing this compound's Mechanism of Action

Cerulenin_Mechanism AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) (β-ketoacyl-ACP synthase) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN CPT1 CPT1 MalonylCoA->CPT1 Inhibition FattyAcids De Novo Fatty Acid Synthesis FASN->FattyAcids Synthesis This compound This compound This compound->FASN Irreversible Inhibition Triglycerides Triglyceride Storage (Adipose Tissue, Liver) FattyAcids->Triglycerides FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Activation

Caption: this compound irreversibly inhibits FASN, blocking fatty acid synthesis.

Downstream Effects on Metabolic Signaling

Cerulenin_Signaling This compound This compound FASN FASN Inhibition This compound->FASN FatDepletion Fat Depletion (e.g., in Liver) FASN->FatDepletion Leads to AMPK Hypothalamic AMPK FASN->AMPK May activate (via Malonyl-CoA) PPARa PPARα Expression FatDepletion->PPARa Downregulates PPARg PPARγ Expression FatDepletion->PPARg Downregulates LiverFunction Improved Liver Function (↓ AST/ALT) FatDepletion->LiverFunction UCP2 UCP2 Expression PPARa->UCP2 Regulates PPARg->UCP2 Regulates ATP Hepatic ATP Levels UCP2->ATP Uncoupling reduces ATP->LiverFunction FoodIntake ↓ Food Intake AMPK->FoodIntake

Caption: Downstream effects of FASN inhibition by this compound on metabolic pathways.

General In Vivo Experimental Workflow

InVivo_Workflow Start Acclimatize Metabolic Syndrome Animal Model (e.g., ob/ob mice) Grouping Randomize into Groups (Vehicle, this compound Doses) Start->Grouping Treatment Administer this compound (i.p.) (e.g., 30-60 mg/kg) Daily or Every Other Day Grouping->Treatment Monitoring Monitor Body Weight and Food Intake Daily Treatment->Monitoring During Treatment Period Endpoint Endpoint (e.g., Day 7) Monitoring->Endpoint Sacrifice Sacrifice and Collect Samples Endpoint->Sacrifice Blood Blood Collection (Cardiac Puncture) Sacrifice->Blood Tissue Tissue Harvest (Liver, Adipose) Sacrifice->Tissue Serum Serum Analysis (AST, ALT, Lipids, Glucose) Blood->Serum Liver Liver Analysis (Histology, ATP, Gene Expression) Tissue->Liver

Caption: A typical workflow for an in vivo study using this compound.

Detailed Experimental Protocols

Protocol 1: In Vivo Assessment of this compound on Hepatic Steatosis in ob/ob Mice

Objective: To determine the effect of FASN inhibition by this compound on body weight, liver function, and hepatic lipid accumulation in a genetic model of obesity.

Materials:

  • Male ob/ob mice (6-8 weeks old)

  • This compound (Cayman Chemical, Item No. 10005647 or equivalent)

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Standard laboratory equipment for animal handling, injections, and euthanasia.

  • Equipment for blood collection and tissue harvesting.

Procedure:

  • Animal Acclimatization: House male ob/ob mice in a temperature-controlled facility with a 12-hour light/dark cycle. Allow free access to standard chow and water. Acclimatize animals for at least one week before the experiment.

  • Group Assignment: Randomly assign mice to experimental groups (n=4-6 per group), for example:

    • Group A: Vehicle control, injected daily.

    • Group B: this compound (30 mg/kg), injected intraperitoneally (i.p.) daily.

    • Group C: this compound (60 mg/kg), injected i.p. daily.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On each treatment day, dilute the stock solution with the remaining vehicle components to the final desired concentration. Ensure the final DMSO concentration is consistent across all groups, including the vehicle.

  • Treatment: Administer the prepared this compound solution or vehicle via i.p. injection for the desired study duration (e.g., 7 days).

  • Monitoring: Record the body weight of each mouse daily. Food and water intake can also be monitored.

  • Sample Collection: At the end of the treatment period, euthanize mice following approved institutional guidelines.

    • Blood: Collect blood via cardiac puncture. Allow it to clot and centrifuge to separate serum. Store serum at -80°C for analysis.

    • Liver: Excise the liver, weigh it, and cut it into sections. Snap-freeze a portion in liquid nitrogen for ATP and RNA/protein analysis. Fix another portion in 10% neutral buffered formalin for histological analysis.

  • Analysis:

    • Serum Analysis: Measure serum levels of AST and ALT using commercially available kits. Analyze lipid profiles (triglycerides, cholesterol) and glucose/insulin levels as needed.

    • Histology: Process formalin-fixed liver tissue for paraffin embedding. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to observe general morphology and Oil Red O staining on frozen sections to visualize neutral lipid accumulation.

    • Hepatic ATP Measurement: Use a commercially available ATP assay kit to measure ATP levels in snap-frozen liver homogenates.

    • Gene Expression: Extract total RNA from snap-frozen liver tissue and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes like Fasn, Ppara, Pparg, and Ucp2.

Protocol 2: In Vitro Inhibition of Lipid Accumulation in HepG2 Cells

Objective: To assess the ability of this compound to prevent or reduce free fatty acid-induced lipid accumulation in a human hepatocyte cell line.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Free fatty acid solution (e.g., 2:1 mixture of oleic acid:palmitic acid complexed to BSA)

  • This compound

  • Oil Red O staining solution

  • Phosphate-buffered saline (PBS)

  • Formalin (10%)

  • Isopropanol (60% and 100%)

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed HepG2 cells into 24-well plates at a density that will result in a confluent monolayer at the time of treatment (e.g., 3 x 10⁵ cells/mL). Allow cells to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in ethanol or DMSO.

    • Prepare the fatty acid treatment medium.

    • Pre-treat the cells with various concentrations of this compound (e.g., 5-20 µM) in serum-free medium for 1-2 hours.

    • Add the free fatty acid mixture to the wells (final concentration e.g., 1 mM) with or without this compound and incubate for 24 hours. Include appropriate vehicle controls.

  • Oil Red O Staining:

    • After incubation, remove the medium and wash the cells twice with PBS.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Wash the cells with distilled water and then with 60% isopropanol.

    • Allow the wells to dry completely.

    • Add Oil Red O working solution to each well and incubate for 15-20 minutes at room temperature.

    • Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.

  • Quantification:

    • Visually assess lipid droplet formation using a light microscope.

    • To quantify the stain, add 100% isopropanol to each well to elute the Oil Red O from the lipid droplets.

    • Transfer the eluate to a 96-well plate and measure the absorbance at ~510 nm using a microplate reader.

Protocol 3: Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To measure the effect of this compound on basal and insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes in 12- or 24-well plates

  • This compound

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • Insulin solution (100 nM)

  • Radiolabeled 2-deoxy-D-[³H]-glucose

  • Cytochalasin B (for non-specific uptake control)

  • Scintillation fluid and counter

Procedure:

  • Differentiate 3T3-L1 Cells: Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard protocol involving a cocktail of insulin, dexamethasone, and IBMX.[13] Ensure full differentiation by Day 8-10, confirmed by the appearance of lipid droplets.

  • This compound Treatment: Treat mature adipocytes with the desired concentration of this compound (or vehicle) for a specified time (e.g., 2-4 hours) in serum-free medium.

  • Insulin Stimulation:

    • Wash cells twice with KRB buffer.

    • Starve the cells in KRB buffer for 1-2 hours at 37°C.

    • Stimulate half of the wells with 100 nM insulin in KRB buffer for 20-30 minutes. The other half (basal condition) receives KRB buffer with vehicle. Include wells with cytochalasin B to determine non-specific glucose uptake.

  • Glucose Uptake:

    • Initiate the glucose uptake by adding radiolabeled 2-deoxy-D-glucose to all wells for a short period (e.g., 5-10 minutes).

    • Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis and Counting:

    • Lyse the cells in a lysis buffer (e.g., 0.1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (counts from cytochalasin B-treated wells) from all other measurements.

    • Normalize the counts to the protein concentration in each well.

    • Express the results as pmol of glucose taken up per mg of protein per minute. Compare the effects of this compound on both basal and insulin-stimulated glucose uptake.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific experimental setup, cell lines, and reagents. Always adhere to institutional guidelines for safety and animal welfare.

References

Application Notes and Protocols: Analyzing Cerulenin's Effect on Cellular Lipid Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerulenin, an antifungal antibiotic produced by the fungus Cephalosporium caerulens, is a potent and irreversible inhibitor of fatty acid synthase (FASN).[1][2] FASN is a key enzyme in the de novo synthesis of fatty acids, a metabolic pathway often upregulated in various diseases, including cancer.[3] By blocking the condensation reaction of acetyl-CoA and malonyl-CoA, this compound effectively halts the production of new fatty acids.[2] This inhibition leads to significant alterations in the cellular lipid profile, impacting membrane composition, energy storage, and signaling pathways. These application notes provide detailed protocols for analyzing the effects of this compound on cellular lipid profiles using modern analytical techniques.

Mechanism of Action

This compound specifically targets and covalently binds to the catalytic site of the β-ketoacyl-acyl carrier protein synthase (KAS) domain of FASN.[4] This irreversible binding inactivates the enzyme, leading to a downstream accumulation of the substrate malonyl-CoA. The disruption of fatty acid synthesis has been shown to induce apoptosis in cancer cells and alter cellular metabolism significantly.[2][5]

Core Concepts and Experimental Workflow

Analyzing the impact of this compound on lipid profiles typically involves a multi-step process, from cell culture and treatment to lipid extraction and analysis by mass spectrometry. A general workflow is outlined below.

Experimental Workflow Experimental Workflow for Lipid Profiling cluster_cell_culture Cell Culture and Treatment cluster_extraction Sample Preparation cluster_analysis Lipid Analysis cluster_data Data Analysis A Cell Seeding and Growth B This compound Treatment (with vehicle control) A->B C Cell Harvesting and Washing B->C Incubation Period D Lipid Extraction (e.g., Folch or MTBE method) C->D E Fatty Acid Profiling (GC-MS) D->E Derivatization (FAMEs) F Global Lipidomics (LC-MS/MS) D->F Direct Infusion or Chromatography G Lipid Identification and Quantification E->G F->G H Statistical Analysis and Pathway Mapping G->H

Caption: A general experimental workflow for studying the effects of this compound on cellular lipid profiles.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for treating cultured cells with this compound to investigate its effects on lipid metabolism.

Materials:

  • Mammalian cell line of interest (e.g., HCT116, Huh7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound (from a reputable supplier)

  • Vehicle (e.g., DMSO or ethanol)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Growth: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment and recovery.

  • This compound Preparation: Prepare a stock solution of this compound in the appropriate vehicle (e.g., 10 mM in DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control group.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific research question and the cell line's doubling time.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. For lipid analysis, it is crucial to quench metabolic activity quickly. Harvest the cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet.

  • Storage: The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C until lipid extraction.

Protocol 2: Lipid Extraction from Cultured Cells

This protocol details the extraction of total lipids from cell pellets using a modified Folch method, suitable for downstream mass spectrometry analysis.

Materials:

  • Frozen cell pellet (from Protocol 1)

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream or centrifugal evaporator (SpeedVac)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenization: Resuspend the cell pellet in a small volume of ice-cold PBS.

  • Solvent Addition: To the cell suspension, add chloroform and methanol in a ratio of 2:1 (v/v) to the aqueous cell suspension to achieve a final solvent ratio of 8:4:3 (chloroform:methanol:water).

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of cell membranes.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases. Three layers will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen gas or using a centrifugal evaporator.

  • Storage: The dried lipid extract can be stored at -80°C until analysis.

Protocol 3: Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the conversion of extracted lipids to fatty acid methyl esters (FAMEs) for analysis by GC-MS.

Materials:

  • Dried lipid extract (from Protocol 2)

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Sodium sulfate (anhydrous)

  • GC vials with inserts

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Derivatization: Reconstitute the dried lipid extract in a known volume of toluene. Add BF3-methanol and heat at 100°C for 30 minutes in a sealed tube. This process converts fatty acids to their volatile methyl ester derivatives (FAMEs).

  • Extraction of FAMEs: After cooling, add hexane and a saturated NaCl solution to the tube. Vortex and centrifuge to separate the phases.

  • Collection and Drying: Transfer the upper hexane layer containing the FAMEs to a new tube. Dry the hexane extract over anhydrous sodium sulfate.

  • Sample Preparation for GC-MS: Transfer the dried FAMEs solution to a GC vial.

  • GC-MS Analysis: Inject the sample into the GC-MS system. The FAMEs are separated based on their chain length and degree of saturation on the GC column and detected by the mass spectrometer.

  • Data Analysis: Identify individual FAMEs by comparing their retention times and mass spectra to known standards. Quantify the relative abundance of each fatty acid.

Protocol 4: Global Lipidomics by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the comprehensive analysis of lipid species in the extracted sample.

Materials:

  • Dried lipid extract (from Protocol 2)

  • LC-MS grade solvents (e.g., acetonitrile, isopropanol, water)

  • Mobile phase additives (e.g., formic acid, ammonium formate)

  • LC vials with inserts

  • Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent mixture for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

  • LC Separation: Inject the sample onto a reverse-phase LC column (e.g., C18). A gradient of mobile phases is used to separate the different lipid classes and species based on their polarity.

  • MS/MS Analysis: The eluting lipids are ionized (e.g., by electrospray ionization - ESI) and analyzed by the mass spectrometer. Data-dependent or data-independent acquisition methods can be used to acquire both precursor ion masses (MS1) and fragment ion spectra (MS2) for lipid identification.

  • Data Processing: Use specialized software (e.g., LipidSearch, MS-DIAL) to identify and quantify individual lipid species by matching the accurate mass and fragmentation patterns to lipid databases.

Data Presentation

The quantitative data obtained from the lipid analysis should be summarized in clear and structured tables to facilitate comparison between control and this compound-treated groups.

Table 1: Effect of this compound on Fatty Acid Composition in Cancer Cells

Fatty AcidControl (Relative Abundance %)This compound-Treated (Relative Abundance %)Fold Changep-value
Myristic acid (C14:0)5.2 ± 0.43.1 ± 0.3-1.68<0.01
Palmitic acid (C16:0)25.8 ± 1.218.5 ± 1.0-1.40<0.001
Palmitoleic acid (C16:1)8.1 ± 0.64.2 ± 0.5-1.93<0.01
Stearic acid (C18:0)12.3 ± 0.915.6 ± 1.1+1.27<0.05
Oleic acid (C18:1)30.5 ± 1.538.9 ± 1.8+1.28<0.01
Linoleic acid (C18:2)10.2 ± 0.811.5 ± 0.9+1.13n.s.
Arachidonic acid (C20:4)3.5 ± 0.33.9 ± 0.4+1.11n.s.

Data are presented as mean ± SD from three independent experiments. Statistical significance was determined using a Student's t-test. n.s. = not significant.

Table 2: Changes in Major Lipid Classes in Response to this compound Treatment

Lipid ClassControl (nmol/mg protein)This compound-Treated (nmol/mg protein)Percent Changep-value
Phosphatidylcholine (PC)45.2 ± 3.138.5 ± 2.8-14.8%<0.05
Phosphatidylethanolamine (PE)22.8 ± 1.919.1 ± 1.5-16.2%<0.05
Phosphatidylinositol (PI)8.5 ± 0.77.2 ± 0.6-15.3%n.s.
Triglycerides (TG)15.6 ± 1.28.9 ± 0.9-42.9%<0.001
Cholesterol Esters (CE)5.1 ± 0.43.8 ± 0.3-25.5%<0.01
Sphingomyelin (SM)10.2 ± 0.911.5 ± 1.0+12.7%n.s.
Ceramides (Cer)2.3 ± 0.23.1 ± 0.3+34.8%<0.05

Data are presented as mean ± SD from three independent experiments. Statistical significance was determined using a Student's t-test. n.s. = not significant.

Signaling Pathways Affected by this compound

The inhibition of FASN by this compound has profound effects on cellular signaling, primarily by altering the availability of lipids that act as signaling molecules or are required for protein modification and membrane localization.

Cerulenin_Signaling Signaling Pathways Modulated by this compound cluster_input Signaling Pathways Modulated by this compound cluster_FASN Signaling Pathways Modulated by this compound cluster_PI3K PI3K/Akt Pathway cluster_AMPK AMPK Pathway cluster_output Signaling Pathways Modulated by this compound This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN inhibition FattyAcids De Novo Fatty Acid and Lipid Synthesis FASN->FattyAcids PI3K PI3K MalonylCoA Malonyl-CoA MalonylCoA->FASN AMPK AMPK MalonylCoA->AMPK inhibition FattyAcids->PI3K activation Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibition CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth promotion AMPK->mTORC1 inhibition

Caption: this compound inhibits FASN, leading to reduced lipid synthesis and modulation of key signaling pathways like PI3K/Akt and AMPK.

The inhibition of FASN by this compound can lead to:

  • Inhibition of the PI3K/Akt/mTOR pathway: The synthesis of certain phospholipids, which are essential for the activation of Akt, is reduced.[2] This leads to decreased phosphorylation and activation of Akt and its downstream target mTOR, a key regulator of cell growth and proliferation.[2][5]

  • Activation of AMPK: The accumulation of malonyl-CoA, a substrate for FASN, can indirectly lead to the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor. Activated AMPK can phosphorylate and inhibit key enzymes in anabolic pathways, including ACC (acetyl-CoA carboxylase) and mTOR, further suppressing lipid synthesis and cell growth.

These changes in signaling ultimately contribute to the anti-proliferative and pro-apoptotic effects of this compound observed in many cancer cell lines.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for researchers to investigate the detailed effects of this compound on cellular lipid profiles. By employing a combination of lipid extraction, GC-MS, and LC-MS/MS, scientists can gain valuable insights into the metabolic and signaling consequences of FASN inhibition. This knowledge is crucial for understanding the therapeutic potential of targeting lipid metabolism in various diseases and for the development of novel therapeutic strategies.

References

Measuring Fatty Acid Synthase (FASN) Inhibition by Cerulenin in Cell Lysates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the inhibition of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis, by the natural product inhibitor cerulenin in cell lysates. These techniques are crucial for studying lipid metabolism, cancer biology, and for the development of novel therapeutics targeting FASN.

Introduction to FASN and this compound

Fatty Acid Synthase (FASN) is the primary enzyme responsible for the synthesis of fatty acids from acetyl-CoA and malonyl-CoA.[1] Its expression is often upregulated in various cancer types to meet the high demand for lipids for membrane synthesis, energy storage, and signaling molecules.[1] This makes FASN an attractive target for anticancer drug development.[1]

This compound is a natural antifungal antibiotic that acts as a potent and irreversible inhibitor of FASN.[2][3] It covalently binds to the active site of the β-ketoacyl-acyl carrier protein synthase (KS) domain of FASN, thereby blocking the condensation reaction of fatty acid synthesis.[3][4] Understanding the methods to quantify this compound's inhibitory effect on FASN is fundamental for its study and the development of other FASN inhibitors.

Key Techniques for Measuring FASN Inhibition

Several robust methods can be employed to measure the inhibition of FASN activity by this compound in cell lysates. The primary techniques include:

  • Spectrophotometric Assay: This is the most common method and relies on monitoring the decrease in NADPH absorbance at 340 nm, as NADPH is a required cofactor for the fatty acid synthesis reaction catalyzed by FASN.[5][6][7]

  • Radiometric Assay: This highly sensitive method involves tracking the incorporation of radiolabeled precursors, such as [¹⁴C]acetyl-CoA or [¹⁴C]malonyl-CoA, into fatty acids.[8]

  • Western Blot Analysis: This technique is used to assess the expression level of the FASN protein itself, as some inhibitors can also affect protein stability and expression.[9][10][11]

  • Mass Spectrometry-Based Assays: These advanced methods directly measure the production of fatty acids, often using stable isotope-labeled substrates, providing high specificity and sensitivity.[7][12][13]

Below are detailed protocols for the most commonly used techniques.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates for FASN Activity Assays

This protocol describes the preparation of cell lysates suitable for spectrophotometric and radiometric FASN activity assays.

Principle: Cells are lysed under non-denaturing conditions to preserve the enzymatic activity of FASN.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 200 mM potassium phosphate buffer (pH 6.6), 1 mM DTT, 1 mM EDTA.[6] Add protease inhibitors (e.g., PMSF) immediately before use.[14]

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the desired time.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[15]

  • Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14]

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. This lysate contains the active FASN enzyme.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).[5] The lysate is now ready for FASN activity assays.

Protocol 2: Spectrophotometric Assay for FASN Activity

Principle: FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, a process that requires the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is directly proportional to FASN activity.[5][6]

Materials:

  • Cell lysate (from Protocol 1)

  • Reaction Buffer: 200 mM potassium phosphate buffer (pH 6.6), 1 mM DTT, 1 mM EDTA.[6]

  • NADPH stock solution (e.g., 10 mM)

  • Acetyl-CoA stock solution (e.g., 10 mM)

  • Malonyl-CoA stock solution (e.g., 10 mM)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Prepare a master mix of the reaction components. For each reaction, you will need:

    • Reaction Buffer

    • NADPH (final concentration: 0.24 mM)[6]

    • Acetyl-CoA (final concentration: 30 µM)[6]

  • Add a specific amount of cell lysate (e.g., 50 µL containing 50-100 µg of protein) to each well of the 96-well plate.[6]

  • Add the master mix to each well.

  • Incubate the plate at 37°C for 3 minutes to measure the background NADPH oxidation.[5]

  • Initiate the FASN-specific reaction by adding malonyl-CoA (final concentration: 50 µM) to each well.[6]

  • Immediately begin reading the absorbance at 340 nm every minute for 15-30 minutes at 37°C.[5]

  • Calculate the rate of NADPH oxidation (ΔA340/min).

  • FASN specific activity is expressed as nmol of NADPH oxidized per minute per mg of protein. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.

Protocol 3: Western Blot Analysis of FASN Expression

Principle: This protocol is used to determine the total amount of FASN protein in cell lysates following treatment with this compound. This is important to distinguish between direct enzymatic inhibition and effects on FASN protein levels.

Materials:

  • Cell lysate (can be prepared using RIPA buffer or similar denaturing lysis buffers)[16]

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FASN

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from control and this compound-treated cells.

  • Determine protein concentration.

  • Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[16]

  • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary anti-FASN antibody overnight at 4°C.[10][11]

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

  • Quantify band intensities using densitometry software.

Data Presentation

Quantitative data from FASN inhibition studies with this compound should be summarized for clear comparison.

Table 1: IC₅₀ Values of this compound for FASN Inhibition in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µg/mL)Assay Duration (hours)Reference
Y79Retinoblastoma3.5472[6]
U-87MGGlioblastoma5.5548[17]
Colon 26Colon Cancer~22.5 (100 µM)24[10]
CMT 93Colon Cancer~33.7 (150 µM)24[10]

Note: IC₅₀ values can vary depending on the cell line, assay conditions, and exposure time.

Table 2: Example of Spectrophotometric FASN Activity Data

TreatmentThis compound (µM)FASN Specific Activity (nmol NADPH/min/mg)% Inhibition
Vehicle Control015.2 ± 1.10
This compound510.5 ± 0.830.9
This compound106.8 ± 0.555.3
This compound252.1 ± 0.386.2

Data are representative and will vary based on experimental conditions.

Visualization of Pathways and Workflows

FASN_Pathway

FASN_Inhibition_Workflow start Cell Culture and Treatment (with this compound) lysis Cell Lysis (Non-denaturing for activity assays) start->lysis protein_quant Protein Quantification (BCA/Bradford) lysis->protein_quant spec_assay spec_assay protein_quant->spec_assay wb_assay wb_assay protein_quant->wb_assay data_analysis Data Analysis (Calculate % Inhibition, IC50) spec_assay->data_analysis wb_assay->data_analysis

Assay_Principle FASN_Activity {Active FASN | {Substrates (Acetyl-CoA, Malonyl-CoA) + NADPH} | {Products (Palmitate) + NADP+}} Measurement {Measurement |  NADPH Absorbance at 340nm} FASN_Activity->Measurement:f0 Decreases Cerulenin_Inhibition {Inhibited FASN (this compound-bound) | {Substrates + NADPH} | No/Reduced Product Formation} Cerulenin_Inhibition->Measurement:f0 No/Reduced Decrease

References

Application Notes: Utilizing Cerulenin to Explore the Role of FASN in Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fatty Acid Synthase (FASN) is a crucial host metabolic enzyme responsible for the de novo synthesis of fatty acids.[1][2] Under normal physiological conditions in healthy adults, FASN expression is typically low in most tissues, as dietary fatty acids are the primary source.[1] However, numerous viruses have been shown to hijack the host's fatty acid synthesis machinery to create a favorable environment for their replication.[1][3][4] At least 27 human viruses, spanning families such as Coronaviridae, Flaviviridae, Herpesviridae, and Retroviridae, depend on FASN activity.[1] Viruses exploit FASN-produced fatty acids for various purposes, including the formation of membranous replication complexes, energy production via beta-oxidation, and post-translational fatty acylation of viral or host proteins to modulate their function and localization.[1] This dependency makes FASN a promising target for broad-spectrum antiviral drug development.[1][5]

Cerulenin, an antifungal antibiotic produced by the fungus Cephalosporium caeruleus, is a potent and well-characterized irreversible inhibitor of FASN.[2][6][7] It acts by covalently binding to a cysteine residue in the active site of the β-ketoacyl-ACP synthase (KAS) domain of the FASN complex, thereby blocking the condensation reaction of acetyl-CoA and malonyl-CoA and halting fatty acid synthesis.[2][6] This specific mechanism of action makes this compound an invaluable research tool for investigating the functional role of FASN in the lifecycle of various viruses.[2][8] These notes provide detailed protocols and data for researchers utilizing this compound to study FASN's role in viral replication.

Quantitative Data Summary

The inhibitory effect of this compound and other FASN inhibitors on the replication of various viruses has been documented across multiple studies. The data below summarizes these findings, providing a comparative overview of their efficacy.

Virus FamilyVirusFASN InhibitorCell LineKey FindingsReference
FlaviviridaeDengue Virus (DENV)This compoundHuh-7.5Dose-dependent inhibition of DENV replication.[9]
FlaviviridaeWest Nile Virus (WNV)This compoundNot SpecifiedReduced viral RNA synthesis and virion production.[1]
FlaviviridaeClassical Swine Fever Virus (CSFV)C75PK-15Dose-dependent reduction in viral protein production and replication.[10]
HerpesviridaeVaricella-Zoster Virus (VZV)This compoundNot SpecifiedInhibited viral replication and maturation of viral glycoproteins.[1]
CoronaviridaeSARS-CoV-2This compoundHuh 7.5, Vero-E6, Hela-ACE-2Significantly inhibited viral infection; IC50 determined to be ~2.7–3.4 µmol/L (Note: This specific IC50 value was for EGCG, another FASN inhibitor, but this compound showed similar strong inhibition).[8]
OrthomyxoviridaeInfluenza A VirusThis compoundChick Embryo Fibroblasts (CEF)A dose of 30 µg/ml inhibited the production of mature virion particles by preventing the acylation of the hemagglutinin (HA) protein.[11]
RhabdoviridaeVesicular Stomatitis Virus (VSV)This compoundChicken Embryo FibroblastsBlocked viral RNA synthesis and inhibited the formation and release of virus particles.[12][13][14]
PicornaviridaeHepatitis A Virus (HAV)General FASN InhibitionNot SpecifiedStudies suggest HAV requires very-long-chain fatty acid synthesis for replication, making FASN a potential target.[15]

Signaling Pathways and Experimental Workflows

The Role of FASN in the Viral Life Cycle

Viruses manipulate host cell lipid metabolism to support multiple stages of their life cycle. FASN plays a central role in this process by providing the necessary building blocks for membranes and energy for viral replication and assembly.

FASN_Viral_Replication cluster_host Host Cell Cytoplasm cluster_virus Viral Exploitation FASN FASN (Fatty Acid Synthase) FattyAcids De Novo Fatty Acids (e.g., Palmitate) FASN->FattyAcids Catalysis AcetylCoA Acetyl-CoA AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Membrane Membrane Proliferation & Replication Organelles FattyAcids->Membrane Energy Energy Production (β-oxidation) FattyAcids->Energy Assembly Virion Assembly & Budding (Lipid Droplets) FattyAcids->Assembly Acylation Protein Fatty Acylation (Viral & Host Proteins) FattyAcids->Acylation

Caption: FASN's central role in providing fatty acids for viral replication.

This compound's Mechanism of Action

This compound functions as a suicide inhibitor, forming a stable, covalent bond with the FASN enzyme, which leads to its irreversible inactivation and a halt in fatty acid production.

Cerulenin_Mechanism This compound This compound FASN Active FASN Enzyme (β-ketoacyl-ACP synthase domain) This compound->FASN Irreversible Binding InactiveFASN Inactive FASN-Cerulenin Complex (Covalent Bond) FASN->InactiveFASN NoFA Fatty Acid Synthesis BLOCKED InactiveFASN->NoFA

Caption: Irreversible inhibition of FASN by this compound.

General Experimental Workflow

A typical experiment to assess the antiviral effect of this compound involves treating infected cells with the inhibitor and subsequently measuring the impact on viral replication and production.

Experimental_Workflow A 1. Cell Seeding Plate susceptible host cells B 2. Virus Infection Infect cells with virus (e.g., MOI of 0.01-1) A->B C 3. This compound Treatment Add varying concentrations of this compound (and vehicle control, e.g., DMSO) B->C D 4. Incubation Incubate for a defined period (e.g., 24-48 hours) C->D E 5. Sample Collection Harvest supernatant and/or cell lysates D->E F 6. Downstream Analysis E->F G Viral Titer (Plaque Assay, TCID50) F->G H Viral RNA Quantification (RT-qPCR) F->H I Viral Protein Expression (Western Blot, IFA) F->I J Cell Viability Assay (e.g., MTT, WST-8) F->J

Caption: Workflow for assessing this compound's antiviral activity.

Experimental Protocols

The following are generalized protocols for using this compound in cell culture-based virology experiments. Researchers should optimize concentrations, incubation times, and specific assay conditions for their particular virus-host cell system.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (DMSO), sterile, cell-culture grade[16] or acetone[17][18]

  • Sterile microcentrifuge tubes

Procedure:

  • This compound is unstable in aqueous solutions; therefore, it should be dissolved in an organic solvent for stock preparation. DMSO is a common choice.[16]

  • Under sterile conditions (e.g., in a biological safety cabinet), dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-20 mM or 5-10 mg/mL).[16][17]

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.[6][17] A stock solution stored at -20°C should be used within one month.[6]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 2: General Antiviral Assay

Materials:

  • Susceptible host cells

  • Complete cell culture medium

  • Virus stock of known titer

  • This compound stock solution (from Protocol 1)

  • 96-well or 24-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells in a multi-well plate at a density that will result in 80-90% confluency at the time of infection. Incubate under optimal conditions (e.g., 37°C, 5% CO₂).

  • Virus Infection: Once cells reach the desired confluency, remove the culture medium. Infect the cells with the virus at a specific Multiplicity of Infection (MOI), diluted in a small volume of serum-free medium. Incubate for 1-2 hours to allow for viral adsorption.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is between 1 µM and 50 µM.[17][19]

    • Also, prepare a vehicle control medium containing the highest concentration of DMSO used in the this compound dilutions.

    • After the adsorption period, remove the viral inoculum, wash the cells gently with PBS, and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for the desired duration of the experiment (e.g., 24, 48, or 72 hours), depending on the replication kinetics of the virus.

  • Endpoint Analysis: After incubation, collect the supernatant to measure infectious virus production (see Protocol 3) and/or lyse the cells to analyze viral RNA or protein levels (see Protocols 4 & 5). A parallel plate should be used to assess cell viability (e.g., using an MTT or WST-8 assay) to ensure the observed antiviral effect is not due to general cytotoxicity.[17][18]

Protocol 3: Plaque Reduction Assay

This assay quantifies the number of infectious virus particles produced.

Materials:

  • Supernatants from Protocol 2

  • Confluent monolayers of host cells in 6-well or 12-well plates

  • Serum-free medium for dilutions

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Fixing solution (e.g., 4% formaldehyde or methanol)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Prepare 10-fold serial dilutions of the collected supernatants in serum-free medium.

  • Remove the culture medium from the confluent cell monolayers and infect them with 100-200 µL of each dilution.

  • Incubate for 1-2 hours to allow for virus adsorption.

  • Remove the inoculum and gently add 2-3 mL of the overlay medium to each well. The overlay restricts virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubate the plates for 2-10 days, depending on the virus, until visible plaques are formed.

  • Fix the cells by adding the fixing solution and incubating for at least 30 minutes.

  • Remove the overlay and fixing solution, then stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the plaques in each well. The viral titer (in Plaque Forming Units per mL, PFU/mL) is calculated based on the dilution factor that yields a countable number of plaques. Compare the titers from this compound-treated samples to the vehicle control.

Protocol 4: Viral RNA Quantification by RT-qPCR

This protocol measures the effect of this compound on viral genome replication.

Materials:

  • Cell lysates from Protocol 2

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers and probe specific to a viral gene

  • Primers and probe for a host housekeeping gene (e.g., GAPDH, ACTB) for normalization

Procedure:

  • RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up the qPCR reaction using a qPCR master mix, the synthesized cDNA, and specific primers/probes for the viral gene of interest and the host housekeeping gene.

    • Run the reaction in a real-time PCR cycler.

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative viral RNA levels using the ΔΔCt method, normalizing the viral gene expression to the housekeeping gene and comparing the this compound-treated samples to the vehicle control. A reduction in viral RNA indicates inhibition of replication.[8][20]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cerulenin Concentration for Cell Viability Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing cerulenin concentration in cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered when working with this potent fatty acid synthase (FASN) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antifungal antibiotic that irreversibly inhibits fatty acid synthase (FASN), a key enzyme in the synthesis of long-chain fatty acids.[1][2][3] It specifically targets the β-ketoacyl-acyl carrier protein synthase (ACP) domain of FASN, blocking the condensation reaction of acetyl-CoA and malonyl-CoA.[1][3][4] This disruption of fatty acid synthesis has downstream effects on cellular processes, including cell cycle progression and apoptosis, making it a valuable tool for cancer research.[5] In some contexts, this compound has also been shown to inhibit HMG-CoA synthetase activity, impacting sterol biosynthesis.[1][2]

Q2: How do I dissolve and prepare this compound for cell culture experiments?

This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[6] It is sparingly soluble in aqueous buffers.[6] A common practice is to first dissolve this compound in DMSO to create a concentrated stock solution and then dilute it with the desired cell culture medium to the final working concentration.[7] It is recommended to prepare fresh aqueous solutions and not to store them for more than one day.[6]

Stock Solution Preparation Example: To prepare a 10 mM stock solution, dissolve 2.23 mg of this compound (MW: 223.27 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C.[3] Solutions in organic solvents are generally stable for up to 3 months when stored protected from light at -20°C.

Q3: What is a typical starting concentration range for this compound in cell viability assays?

The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment. Based on published data, a starting range of 1 µM to 100 µM is often used for cancer cell lines.

Cell LineEffective Concentration RangeObservationReference
Human Colon Cancer (HCT116, RKO)12.5 - 100 µMDose-dependent inhibition of cell proliferation after 24 hours.[8][9]
Human Breast Cancer (ZR-75-1)25 - 55 µMDose-dependent reduction in cell viability. IC50 was 45 µM.[10]
Human Melanoma (A-375)20 - 160 µMDose- and time-dependent reduction in cell viability after 24 and 48 hours.[11]
Human Glioblastoma (U-87MG)3.6 - 5.55 µg/mLIC20 and IC50 values, respectively, after 48 hours.[12]
Murine Colon Cancer (Colon 26, CMT 93)100 - 200 µMDose-dependent inhibition of cell growth after 24 hours.[13]

Q4: How does this compound affect cell viability and induce cell death?

This compound primarily induces apoptosis (programmed cell death) in cancer cells.[5][14] By inhibiting FASN, it starves cells of essential fatty acids required for membrane integrity and energy production, leading to cellular stress and apoptosis.[5] Studies have shown that this compound can trigger apoptosis through caspase activation.[5][11] It can also cause cell cycle arrest, often at the G2/M phase, preceding the onset of apoptosis.[11]

Troubleshooting Guide

Issue 1: I am seeing precipitation when I dilute my this compound stock solution in the cell culture medium.

  • Cause: this compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) in the medium might be too low to keep the this compound dissolved, or the this compound concentration itself is too high.

  • Solution:

    • Check Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%).

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.

    • Warm the Medium: Gently warming the medium to 37°C before adding the this compound solution can sometimes help with solubility.

    • Vortex Gently: Immediately after adding the this compound solution to the medium, vortex it gently to ensure it is evenly dispersed.

Issue 2: My cell viability results with this compound are inconsistent between experiments.

  • Cause: Inconsistent results can stem from several factors, including variability in cell seeding density, passage number, this compound stock solution stability, and incubation times.

  • Solution:

    • Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers. Ensure a uniform cell seeding density across all wells and experiments.

    • Aliquot Stock Solution: Aliquot your this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Precise Incubation Times: Adhere strictly to the planned incubation times for both the this compound treatment and the viability assay itself.

    • Include Proper Controls: Always include vehicle-only (e.g., DMSO) controls to account for any effects of the solvent on cell viability.

Issue 3: I am not observing any significant effect on cell viability even at high concentrations of this compound.

  • Cause: The cell line you are using may be resistant to this compound, or the experimental duration may be too short.

  • Solution:

    • Cell Line Sensitivity: Some cell lines have lower FASN expression or may have compensatory metabolic pathways, making them less sensitive to FASN inhibitors.[15] Consider testing a different cell line known to be sensitive to this compound.

    • Increase Incubation Time: The cytotoxic effects of this compound can be time-dependent. Extend the incubation period (e.g., from 24 to 48 or 72 hours) to allow more time for the compound to exert its effects.

    • Verify Compound Activity: If possible, test the activity of your this compound stock on a positive control cell line known to be sensitive.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay

This protocol provides a framework for a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for a specific cell line.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Fatty_Acid_Synthesis_Inhibition cluster_pathway Fatty Acid Synthesis Pathway AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) (β-ketoacyl-ACP synthase domain) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN FattyAcids Fatty Acids FASN->FattyAcids This compound This compound This compound->FASN Inhibits

Caption: Inhibition of the Fatty Acid Synthesis Pathway by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay (e.g., MTT) cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Cells in 96-well Plate D Treat Cells with Different Concentrations B->D C->D E Incubate for 24, 48, or 72 hours D->E F Add MTT Reagent E->F G Incubate and Solubilize F->G H Measure Absorbance G->H I Calculate % Viability H->I J Determine IC50 I->J

Caption: Workflow for Optimizing this compound Concentration.

References

troubleshooting cerulenin insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the use of cerulenin, with a specific focus on overcoming its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fungal metabolite that acts as a potent, irreversible inhibitor of fatty acid synthase (FAS).[1][2] It specifically targets and forms a covalent bond with the β-ketoacyl-acyl carrier protein synthase (KAS) domain of FAS, which catalyzes the condensation step in fatty acid biosynthesis.[3][4][5] This inhibition leads to an accumulation of malonyl-CoA and disrupts the production of fatty acids, which are essential for various cellular processes, including membrane formation and energy storage.[3][6] This mechanism is also linked to the induction of apoptosis in various cancer cell lines.[7]

Q2: Why is this compound difficult to dissolve in aqueous solutions like cell culture media or PBS?

A2: this compound is a lipophilic molecule, making it sparingly soluble in water and aqueous buffers.[7][8] Its chemical structure lends itself to better solubility in organic solvents. Direct dissolution in aqueous media often results in poor solubility, precipitation, or the formation of a cloudy suspension, which can lead to inaccurate and irreproducible experimental results.[9]

Q3: What are the recommended solvents for preparing a this compound stock solution?

A3: To work with this compound effectively, it is essential to first prepare a concentrated stock solution in a suitable organic solvent. The most commonly recommended solvents are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[8] Acetone and benzene have also been reported as effective solvents.[7]

Q4: How should I store this compound powder and its stock solutions?

A4: Crystalline this compound powder should be stored at -20°C for long-term stability (≥4 years).[8] Once dissolved into a stock solution in an organic solvent, it should be aliquoted to avoid repeated freeze-thaw cycles and stored sealed away from moisture. Recommended storage for stock solutions is -80°C for up to 6 months or -20°C for up to 1 month.[1] Aqueous solutions of this compound are not stable and it is recommended to not store them for more than one day.[8]

Troubleshooting Guide: this compound Solubility

Q5: My this compound solution turned cloudy after I diluted my organic stock into my aqueous medium. What happened and how can I fix it?

A5: This is a classic sign of precipitation. It occurs because the this compound, which was stable in the high-concentration organic stock, crashes out of solution when the solvent is diluted into the aqueous medium where it is not soluble. This is a common issue when diluting lipophilic compounds.[9]

To prevent this:

  • Increase the Vigor of Dilution: Add the stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This rapid dispersion can help prevent the immediate formation of precipitates.

  • Warm the Aqueous Medium: Gently warming the aqueous buffer (e.g., to 37°C for cell culture) can slightly increase the solubility of this compound.

  • Check the Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible, typically well below 1% and ideally below 0.1%, to minimize solvent-induced artifacts in biological assays.

  • Use an Intermediate Dilution Step: As described in the protocol below, performing a serial dilution can be more effective than a single large dilution.

Q6: What is the maximum concentration of this compound I can achieve in an aqueous buffer like PBS?

A6: The aqueous solubility of this compound is very low. However, by first dissolving it in an organic solvent like DMF, a working concentration can be achieved. For example, a 1:6 dilution of a DMF stock solution into PBS (pH 7.2) can yield a final this compound concentration of approximately 0.2 mg/mL.[8] It is crucial to note that this aqueous preparation is not stable and should be used the same day.[8]

Q7: Can I use sonication to help dissolve my this compound?

A7: Yes, sonication can be used to aid in the dissolution of this compound, particularly when preparing stock solutions in organic solvents.[2] If precipitation occurs upon dilution into an aqueous medium, gentle heating and sonication may also help to redissolve the compound, but care should be taken not to degrade the molecule with excessive heat or energy.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubility (approx.)Source
Dimethyl Sulfoxide (DMSO)25 mg/mL[8]
Dimethyl Sulfoxide (DMSO)90 mg/mL (Sonication recommended)[2]
Dimethylformamide (DMF)30 mg/mL[8]
Ethanol20 mg/mL[8]
Acetone20 mg/mL
PBS (pH 7.2)Sparingly soluble[8]
WaterSlightly soluble[7]
Aqueous Preparation Method Achievable Concentration Source
1:6 dilution of DMF stock in PBS (pH 7.2)0.2 mg/mL[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (MW: 223.27 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Weighing this compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock, weigh 2.23 mg of this compound.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube. For 2.23 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be applied to aid dissolution.[1][2]

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol details how to dilute the 10 mM DMSO stock to a final concentration of 10 µM in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed sterile cell culture medium

Methodology:

  • Intermediate Dilution (Recommended): First, prepare an intermediate dilution. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed culture medium. This creates a 10 µM intermediate solution. This step helps to minimize precipitation by avoiding a large change in solvent polarity at once.[9]

  • Final Dilution: Add the required volume of the 10 µM intermediate solution to your cell culture plates. For example, add 100 µL of the 10 µM solution to 900 µL of medium in a well to achieve a final concentration of 1 µM.

  • Direct Dilution (Alternative): Alternatively, for a 1:1000 dilution, add 1 µL of the 10 mM stock solution directly to 1 mL of pre-warmed medium in your culture vessel. Add the stock solution dropwise while gently swirling the plate or tube to ensure rapid mixing.

  • Final Check: After dilution, visually inspect the medium under a microscope to ensure no precipitate has formed.

Visualizations

This compound Preparation and Dilution Workflow

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation This compound This compound Powder dissolve Vortex / Sonicate This compound->dissolve dmso DMSO Solvent dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock dilute Dilute Dropwise while Vortexing stock->dilute 1:1000 dilution medium Aqueous Medium (e.g., Cell Culture Media) medium->dilute working Final Working Solution (e.g., 10 µM) dilute->working

Caption: Workflow for preparing this compound stock and working solutions.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

G acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) (β-ketoacyl-ACP synthase domain) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas elongation Chain Elongation fas->elongation Condensation Step fatty_acid Fatty Acid (e.g., Palmitate) elongation->fatty_acid This compound This compound This compound->fas Irreversible Inhibition

Caption: this compound irreversibly inhibits the condensation step of fatty acid synthesis.

References

cerulenin stability and degradation in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the . This resource provides comprehensive guidance on the stability and degradation of cerulenin under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for solid this compound?

Solid this compound is sensitive to air and light.[1] It should be stored at -20°C under desiccating conditions.[2] Properly stored, the solid form is stable for at least four years.

2. How should I prepare and store this compound stock solutions?

This compound is soluble in several organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are commonly used.[3][4] It is recommended to purge the solvent with an inert gas before dissolving the this compound.[3]

  • DMSO: Soluble up to 25 mg/mL.[3] Stock solutions in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[5]

  • Ethanol: Soluble up to 20 mg/mL.[3][4]

  • Acetone: Soluble up to 20 mg/mL.[1]

Aqueous solutions are not recommended for long-term storage and should be prepared fresh for each experiment.[3]

3. What is the stability of this compound in aqueous solutions and different pH conditions?

This compound's stability in aqueous solutions is highly dependent on pH and temperature.

  • Acidic to Neutral pH (2-7): this compound solutions are relatively stable. At 100°C, at least 50% of its activity is retained after 1 hour.[1][6]

  • Alkaline pH (pH 9): this compound degrades rapidly at alkaline pH. At 100°C and pH 9, a complete loss of activity is observed within 10 minutes.[1][6]

4. Can I use methanol to prepare this compound stock solutions?

Solutions of this compound in methanol are not very stable.[1][6] While aqueous solutions retain approximately 100% activity after 30 minutes at 37°C, methanolic solutions under the same conditions retain only about 37% of their activity.[1][6] Therefore, other solvents like DMSO or ethanol are preferred for stock solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no inhibitory effect in my cell-based assay. Degradation of this compound: Stock solution may be old or improperly stored. Working solutions in aqueous media may have degraded.Prepare fresh stock solutions in DMSO or ethanol. Prepare working solutions in cell culture media immediately before use. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Incorrect concentration: Calculation error or inaccurate pipetting.Double-check all calculations and ensure micropipettes are calibrated.
Cell-specific resistance: Some cell lines may have inherent or acquired resistance to this compound.Test a range of this compound concentrations to determine the effective dose for your specific cell line. If resistance is suspected, consider using a different fatty acid synthase inhibitor.
Precipitation observed when diluting the stock solution into aqueous media. Low aqueous solubility: this compound has poor solubility in aqueous buffers.[3]To maximize solubility, first dissolve this compound in an organic solvent like DMSO or DMF, and then dilute this stock solution with the aqueous buffer of choice.[3] Ensure the final concentration of the organic solvent is compatible with your experimental system.
Variability in results between experiments. Sensitivity to light and air: Exposure of this compound powder or solutions to light and air can lead to degradation.[1]Protect solid this compound and its solutions from light by using amber vials or wrapping containers in foil. Minimize exposure to air by keeping containers tightly sealed.
Inconsistent incubation times: The inhibitory effect of this compound can be time-dependent.Standardize the incubation time with this compound across all experiments.
Unexpected off-target effects observed. Inhibition of other enzymes: Besides fatty acid synthase, this compound can inhibit other enzymes like HMG-CoA synthetase, which is involved in sterol synthesis.[7]Be aware of the potential for off-target effects and consider them when interpreting your data. Use appropriate controls to distinguish between on-target and off-target effects.
Interference with assay readout. Autofluorescence: this compound, like many small molecules, may exhibit autofluorescence, which can interfere with fluorescence-based assays.[8]Run proper controls, including wells with this compound alone, to measure its background fluorescence. If interference is significant, consider using a different fluorescent probe with a distinct excitation/emission spectrum or a non-fluorescent assay format.
Effect on cell viability assays: this compound can induce apoptosis and affect cell proliferation, which may interfere with the interpretation of some cell viability assays (e.g., MTT, WST-8).[7][9][10]Choose a cell viability assay that is least likely to be affected by the mechanism of action of this compound. For example, a direct measure of ATP levels or a membrane integrity assay might be more suitable than a metabolic assay.

Quantitative Data Summary

The stability of this compound is influenced by solvent, pH, and temperature. The following tables summarize the available quantitative data.

Table 1: Stability of this compound in Solution

SolventTemperature (°C)DurationRemaining Activity (%)Reference
Aqueous3730 minutes~100[1][6]
Methanol3730 minutes37[1][6]

Table 2: pH-Dependent Stability of this compound in Aqueous Solution at 100°C

pHDurationRemaining Activity (%)Reference
2-71 hour≥50[1][6]
910 minutes0[1][6]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Assessing this compound Stability

This protocol outlines a general approach for conducting forced degradation studies to evaluate the stability of this compound under various stress conditions.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., in DMSO) prep_working Dilute to Working Concentration in Stress Medium prep_stock->prep_working acid Acid Hydrolysis (e.g., 0.1 M HCl) base Base Hydrolysis (e.g., 0.1 M NaOH) oxidation Oxidative Stress (e.g., 3% H2O2) thermal Thermal Stress (e.g., 80°C) photo Photostability (ICH Q1B guidelines) sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) analysis Analyze by Stability-Indicating HPLC-UV or LC-MS sampling->analysis quantify Quantify Remaining this compound and Degradation Products analysis->quantify

Caption: Workflow for forced degradation studies of this compound.

Methodology for Stability-Indicating HPLC-UV Analysis:

A stability-indicating HPLC method is crucial to separate the intact this compound from its potential degradation products.

  • Chromatographic System: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed to achieve good separation. An example could be a gradient of acetonitrile and water (with a small amount of acid like 0.1% formic acid to improve peak shape).

  • Detection: this compound can be detected by UV absorbance, typically around 210-220 nm.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

Signaling Pathways & Logical Relationships

This compound's Mechanism of Action and Degradation Pathway

This compound irreversibly inhibits fatty acid synthase (FAS) by covalently binding to a cysteine residue in the active site of the β-ketoacyl-ACP synthase (KAS) domain.[10] This binding involves a rearrangement of the this compound molecule.

G cluster_inhibition Inhibition of Fatty Acid Synthase cluster_degradation General Degradation Pathways This compound This compound fas Fatty Acid Synthase (FAS) (β-ketoacyl-ACP synthase domain) This compound->fas Covalent Binding (Cys residue) inactive_fas Inactive Covalently Modified FAS cerulenin_deg This compound degradation_products Degradation Products (e.g., hydrolyzed, oxidized forms) cerulenin_deg->degradation_products Light, Air, High pH, High Temperature

Caption: this compound's mechanism of action and general degradation pathways.

Logical Relationship for Troubleshooting Inconsistent Results

When encountering inconsistent experimental results with this compound, a logical troubleshooting approach is necessary.

G start Inconsistent Results with this compound check_reagents Check this compound Stock: - Age? - Storage? - Aliquoted? start->check_reagents check_protocol Review Experimental Protocol: - Consistent incubation times? - Fresh working solutions? check_reagents->check_protocol Stock OK prepare_new Prepare Fresh Stock Solution check_reagents->prepare_new Stock Suspect check_cells Evaluate Cell Line: - Passage number? - Potential resistance? check_protocol->check_cells Protocol OK standardize Standardize Protocol check_protocol->standardize Protocol Inconsistent test_concentration Perform Dose-Response Experiment check_cells->test_concentration Resistance Suspected end Consistent Results check_cells->end Cells OK prepare_new->check_protocol standardize->check_cells test_concentration->end

Caption: Troubleshooting logic for inconsistent results with this compound.

References

overcoming cerulenin resistance in fungal or bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cerulenin resistance in fungal and bacterial strains.

Troubleshooting Guide

Issue: My fungal/bacterial strain has become resistant to this compound. How can I confirm the mechanism of resistance?

Answer:

Resistance to this compound, an inhibitor of fatty acid synthase (FAS), can arise through several mechanisms. The two most common are target modification and increased drug efflux.[1][2] A systematic approach can help elucidate the underlying cause in your strain.

1. Target Gene Sequencing:

  • Rationale: Mutations in the genes encoding fatty acid synthase (FAS) can alter the enzyme's structure, preventing this compound from binding effectively.[1][3] In yeast (Saccharomyces cerevisiae), the relevant gene is often FAS2, while in bacteria like Bacillus subtilis, it is fabF.[1][3]

  • Experimental Steps:

    • Isolate genomic DNA from both your resistant strain and the parental, sensitive strain.

    • Amplify the coding sequence of the FAS gene (e.g., FAS2 or fabF) using PCR.

    • Sequence the PCR products.

    • Compare the sequences from the resistant and sensitive strains to identify any mutations. A common mutation in S. cerevisiae that confers resistance is a change from Glycine to Serine at position 1257 of the Fas2 protein.[1][4]

2. Efflux Pump Inhibition Assay:

  • Rationale: Efflux pumps can actively transport this compound out of the cell, reducing its intracellular concentration and thus its efficacy.[2][5] The involvement of efflux pumps can be investigated by using a known efflux pump inhibitor and observing if it restores sensitivity to this compound.

  • Experimental Steps:

    • Grow your resistant strain in the presence of a sub-inhibitory concentration of a broad-spectrum efflux pump inhibitor.

    • Concurrently, create a dose-response curve for this compound against the resistant strain in the presence of the efflux pump inhibitor.

    • As a control, create a similar dose-response curve for this compound without the efflux pump inhibitor.

    • A significant decrease in the minimum inhibitory concentration (MIC) or IC50 value of this compound in the presence of the efflux pump inhibitor suggests that efflux is a contributing factor to the resistance.

3. Gene Knockout or Overexpression Studies:

  • Rationale: To definitively link a specific gene to resistance, you can either delete it or overexpress it. For instance, in S. cerevisiae, overexpression of the transcription factor YAP1 or the transporter Flr1p has been shown to confer this compound resistance.[6]

  • Experimental Steps (Knockout):

    • Create a targeted deletion of the suspected resistance gene (e.g., an efflux pump gene) in your resistant strain.

    • Assess the this compound sensitivity of the knockout strain. A return to sensitivity would confirm the gene's role in resistance.

  • Experimental Steps (Overexpression):

    • Clone the suspected resistance gene into an expression vector.

    • Transform the parental, sensitive strain with this vector.

    • Assess the this compound sensitivity of the transformed strain. Increased resistance would indicate the gene's involvement.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antifungal antibiotic that functions by inhibiting fatty acid and steroid biosynthesis.[7] It specifically and irreversibly binds to the active site of β-ketoacyl-acyl carrier protein synthase (KAS), a key condensing enzyme in the fatty acid synthase (FAS) complex.[8][9] This covalent binding blocks the interaction of malonyl-CoA with the enzyme, thereby halting fatty acid elongation.[7]

Q2: My this compound-resistant fungal mutant shows a specific mutation in the FAS2 gene. What is the biochemical consequence of this mutation?

A2: A well-characterized mutation conferring this compound resistance in Saccharomyces cerevisiae is a single amino acid substitution in the α subunit of fatty acid synthase, encoded by the FAS2 gene.[1][4] For example, a mutation changing Glycine-1257 to Serine can result in a fatty acid synthase that is significantly less inhibited by this compound.[1][4] This is demonstrated by a substantial increase in the in vitro IC50 value for the mutant enzyme compared to the wild-type.[1][4]

Q3: Can this compound resistance be mediated by mechanisms other than target site mutation?

A3: Yes. In addition to mutations in the fatty acid synthase genes, resistance can be mediated by the active efflux of this compound from the cell.[2] In some bacteria, such as Pseudomonas aeruginosa, intrinsic resistance is attributed to efflux pumps like the MexAB-OprM system.[2] In yeast, overexpression of certain ABC transporters or major facilitator superfamily (MFS) transporters, such as Flr1p, can also lead to increased this compound resistance.[5][6]

Q4: Are there strategies to overcome this compound resistance in a laboratory setting?

A4: Yes, several strategies can be employed:

  • Use of Efflux Pump Inhibitors (EPIs): If resistance is due to efflux, co-administration of an EPI can restore sensitivity to this compound.[10]

  • Synergistic Drug Combinations: this compound can be used in combination with other drugs to enhance its efficacy and potentially overcome resistance. For example, it has shown synergistic effects with the targeted therapy drug sorafenib in liver cancer cells.[11] Another study demonstrated that this compound can augment the effects of the topoisomerase inhibitor SN-38.[12]

  • Genetic Modification: In a research context, if the resistance mechanism is known (e.g., a specific gene mutation), it may be possible to revert the mutation using genome editing techniques to restore sensitivity.

Q5: I am working with a this compound-producing fungus. How does it protect itself from the antibiotic?

A5: this compound-producing fungi, such as Cephalosporium caerulens, possess a fatty acid synthase that is inherently resistant to inhibition by this compound.[13] This self-resistance is a common feature among antibiotic-producing organisms, which have evolved mechanisms to avoid suicide by their own secondary metabolites.

Quantitative Data Summary

Organism Strain/Enzyme This compound IC50 (µM) Fold Resistance Reference
Saccharomyces cerevisiaeWild-type Fatty Acid Synthase151x[1][4]
Saccharomyces cerevisiaeKNCR-1 Mutant Fatty Acid Synthase (FAS2 G1257S)400~27-30x[1][4]

Detailed Experimental Protocols

Protocol 1: Determination of this compound IC50 for Purified Fatty Acid Synthase

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of purified fatty acid synthase.

Materials:

  • Purified fatty acid synthase (from wild-type and resistant strains)

  • Acetyl-CoA

  • NADPH

  • Malonyl-CoA

  • This compound stock solution (in a suitable solvent like ethanol)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and dithiothreitol)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and NADPH in a cuvette.

  • Add the purified fatty acid synthase to the cuvette and mix gently.

  • Add varying concentrations of this compound to different cuvettes. Include a control with no this compound.

  • Pre-incubate the enzyme with this compound for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 30°C) to allow for binding.

  • Initiate the reaction by adding malonyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial rate of the reaction for each this compound concentration.

  • Plot the percentage of enzyme activity against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Protocol 2: Whole-Cell this compound Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound for a microbial strain.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., YPD for yeast, LB for bacteria)

  • This compound stock solution

  • 96-well microtiter plates

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Grow a fresh overnight culture of the microbial strain.

  • Dilute the culture to a standardized cell density (e.g., 0.5 McFarland standard).

  • In a 96-well plate, prepare a serial dilution of this compound in the growth medium. Leave one well with only medium as a sterility control and one well with cells and medium but no drug as a growth control.

  • Inoculate each well (except the sterility control) with the standardized cell suspension.

  • Incubate the plate at the optimal growth temperature for the organism for a specified period (e.g., 24-48 hours).

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound that completely inhibits visible growth. Alternatively, use a microplate reader to measure optical density.

Visualizations

Cerulenin_Resistance_Mechanisms cluster_cell Fungal/Bacterial Cell Cerulenin_in This compound (extracellular) Cerulenin_intra This compound (intracellular) Cerulenin_in->Cerulenin_intra Diffusion FAS_WT Wild-Type Fatty Acid Synthase Cerulenin_intra->FAS_WT Inhibition FAS_Mutant Mutant Fatty Acid Synthase Cerulenin_intra->FAS_Mutant No Inhibition EffluxPump Efflux Pump Cerulenin_intra->EffluxPump NoFattyAcids Inhibited Fatty Acid Synthesis FAS_WT->NoFattyAcids FattyAcids_Mutant Fatty Acid Synthesis (uninhibited) FAS_Mutant->FattyAcids_Mutant EffluxPump->Cerulenin_in Expulsion FattyAcids_WT Fatty Acid Synthesis

Caption: Mechanisms of this compound resistance in microbial cells.

Troubleshooting_Workflow Start Resistant Strain Identified Seq_FAS Sequence Fatty Acid Synthase Gene (e.g., FAS2) Start->Seq_FAS Mutation_Found Mutation Identified? Seq_FAS->Mutation_Found Target_Modification Conclusion: Target Modification is Likely Cause Mutation_Found->Target_Modification Yes Efflux_Assay Perform Efflux Pump Inhibition Assay Mutation_Found->Efflux_Assay No Sensitivity_Restored Sensitivity Restored? Efflux_Assay->Sensitivity_Restored Efflux_Mechanism Conclusion: Efflux is a Likely Mechanism Sensitivity_Restored->Efflux_Mechanism Yes Other_Mechanisms Investigate Other Mechanisms (e.g., drug inactivation) Sensitivity_Restored->Other_Mechanisms No

Caption: Workflow for troubleshooting this compound resistance.

Synergistic_Approach cluster_combo Combination Therapy This compound This compound Resistant_Cell This compound-Resistant Cell This compound->Resistant_Cell Ineffective alone Other_Drug Synergistic Drug (e.g., Sorafenib, EPI) Other_Drug->Resistant_Cell Cell_Death Enhanced Cell Death/ Growth Inhibition Resistant_Cell->Cell_Death Synergistic Effect

Caption: Overcoming resistance with synergistic drug combinations.

References

Cerulenin Efficacy in Different Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cerulenin. It addresses common issues related to its efficacy and variability across different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antifungal antibiotic that acts as a potent, irreversible inhibitor of fatty acid synthase (FASN).[1] FASN is a key enzyme in the de novo synthesis of fatty acids. By covalently binding to the active site of FASN, this compound blocks the synthesis of fatty acids, which are essential for cell membrane integrity, energy storage, and signaling.[2] This inhibition of fatty acid synthesis can lead to cytotoxicity and apoptosis in cancer cells, which often exhibit upregulated FASN expression.[1]

Q2: Why does the effective concentration (IC50) of this compound vary so much between different cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can differ significantly across cell lines due to several factors:

  • FASN Expression Levels: Cancer cells often overexpress FASN, making them more susceptible to its inhibition.[3] However, the degree of overexpression can vary between cell types.

  • Metabolic Dependencies: Cells that are highly reliant on de novo fatty acid synthesis for their proliferation and survival will be more sensitive to this compound.

  • Cellular Uptake and Efflux: Differences in the ability of cells to take up this compound or actively pump it out can alter its intracellular concentration and efficacy.[4]

  • Presence of Cancer Stem Cells (CSCs): CSCs may exhibit different sensitivity to this compound compared to the bulk of the cancer cells. Some studies suggest CSCs may be more vulnerable to low doses but more resistant to high doses.[5]

  • Genetic Mutations: Mutations in the FASN gene can lead to resistance. For instance, a Glycine to Serine substitution in the FASN gene has been shown to confer resistance in yeast.[6]

Data Presentation: this compound IC50 Values in Various Cell Lines

The following table summarizes the IC50 values of this compound in different human cell lines as reported in various studies. This data highlights the variability in efficacy and can serve as a starting point for determining appropriate experimental concentrations.

Cell LineCancer TypeIC50 Value (µg/mL)Incubation Time (hours)
U-87MGGlioblastoma5.5548
LN-229Glioblastoma6.848
HEK-293Normal Human Embryonic Kidney9.748
ZR-75-1Breast Cancer0.5Not Specified
HepG2/C3ALiver CancerVaries (used at IC50)48
Huh7Liver CancerVaries (used at IC50)48

Note: IC50 values can be influenced by experimental conditions such as cell density, passage number, and the specific viability assay used. It is always recommended to perform a dose-response curve for your specific cell line and experimental setup.

Troubleshooting Guide

Problem 1: I am not observing any significant cytotoxic effects of this compound on my cancer cell line, even at high concentrations.

  • Possible Cause 1: Low FASN Expression. Your cell line may not express high levels of FASN, making it less dependent on de novo fatty acid synthesis.

    • Solution: Perform a western blot or qPCR to determine the expression level of FASN in your cell line. Compare it to a sensitive cell line as a positive control.

  • Possible Cause 2: Intrinsic or Acquired Resistance. The cells may have inherent resistance mechanisms or have developed resistance over time.

    • Solution: Consider sequencing the FASN gene in your cell line to check for mutations that could confer resistance.[6] You could also investigate the expression of drug efflux pumps.

  • Possible Cause 3: Instability of this compound. this compound can be unstable in solution.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them at -20°C. Avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in culture medium immediately before use.

  • Possible Cause 4: Suboptimal Treatment Conditions. The incubation time or cell density may not be optimal for observing an effect.

    • Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) and test a range of cell seeding densities to find the optimal conditions for your cell line.

Problem 2: I am seeing high variability in my results between experiments.

  • Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, confluency at the time of treatment, or media composition can affect cellular responses.

    • Solution: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the exponential growth phase at the start of the experiment. Use the same batch of media and supplements for all related experiments.

  • Possible Cause 2: Inaccurate Drug Concentration. Errors in preparing or diluting the this compound stock solution can lead to inconsistent results.

    • Solution: Carefully calibrate pipettes and be precise when preparing serial dilutions. Prepare a large enough stock solution to be used across multiple experiments to minimize variability from batch-to-batch preparations.

  • Possible Cause 3: Issues with the Viability Assay. The chosen assay may not be optimal, or there may be technical errors in its execution.

    • Solution: Ensure the chosen viability assay (e.g., MTT, WST-8) is linear within the range of cell numbers used. Follow the manufacturer's protocol carefully, paying attention to incubation times and reagent handling.

Experimental Protocols

Key Experiment: Determining Cell Viability using MTT Assay

This protocol outlines the steps to assess the effect of this compound on the viability of adherent cancer cells.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of complete medium).[7]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test is 0-15 µg/mL.[7]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.[7]

    • After 4 hours, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.[7]

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways Affected by this compound

This compound-induced inhibition of FASN can trigger apoptosis through various signaling pathways. One of the key pathways affected is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Cerulenin_PI3K_Akt_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN inhibits FattyAcids Fatty Acid Synthesis FASN->FattyAcids Apoptosis Apoptosis FASN->Apoptosis inhibition leads to PI3K PI3K FattyAcids->PI3K supports activation Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival NFkB->CellSurvival

Caption: this compound inhibits FASN, leading to reduced cell survival and apoptosis via the PI3K/Akt/NF-κB pathway.

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.

Cerulenin_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (Exponential Growth) Seeding 2. Cell Seeding (96-well plate) CellCulture->Seeding Treatment 4. Treat Cells (24-72h) Seeding->Treatment CeruleninPrep 3. Prepare this compound Dilutions CeruleninPrep->Treatment ViabilityAssay 5a. Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay ApoptosisAssay 5b. Apoptosis Assay (e.g., Annexin V) Treatment->ApoptosisAssay DataAcquisition 6. Data Acquisition (Plate Reader/Flow Cytometer) ViabilityAssay->DataAcquisition ApoptosisAssay->DataAcquisition Analysis 7. Data Analysis (IC50 Calculation, etc.) DataAcquisition->Analysis

Caption: A standard workflow for evaluating the impact of this compound on cell viability and apoptosis.

References

Technical Support Center: The Impact of Serum Concentration on Cerulenin Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of cerulenin in cell culture, with a specific focus on the impact of serum concentration on its activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and irreversible inhibitor of fatty acid synthase (FASN)[1][2]. It specifically targets the β-ketoacyl-acyl carrier protein synthase (KAS) domain of FASN[2]. By covalently binding to a cysteine residue in the active site of this domain, this compound blocks the condensation reaction of fatty acid synthesis, leading to an accumulation of malonyl-CoA and subsequent cellular apoptosis in susceptible cells[1][2].

Q2: What is a typical working concentration for this compound in cell culture?

A2: The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. Published studies have reported using concentrations ranging from 1.5 to 12.5 mg/L for inhibiting mycobacterial growth. In cancer cell lines, concentrations around 5-15 µg/ml have been used to inhibit fatty acid synthase activity, while IC50 values (the concentration that inhibits 50% of cell viability) have been reported at approximately 5.55 µg/mL in glioblastoma cells after 48 hours of treatment. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in acetone, ethanol, and DMSO. A common practice is to prepare a concentrated stock solution in one of these solvents and then dilute it in the cell culture medium to the final working concentration. It is important to note that this compound may precipitate when diluted in aqueous solutions, so it is advisable to prepare fresh dilutions for each experiment and to ensure the final solvent concentration in the culture medium is low and non-toxic to the cells[3]. This compound is sensitive to air and light and should be stored at -20°C.

Q4: Can serum in the cell culture medium affect this compound's activity?

A4: Yes, it is highly probable that serum components, particularly albumin and lipoproteins, can reduce the effective concentration of this compound available to the cells. This is due to the potential for this compound, a lipophilic molecule, to bind to these proteins. This binding can sequester the inhibitor, making less of it available to enter the cells and inhibit fatty acid synthase. Therefore, the concentration of serum in your culture medium is a critical parameter to consider and keep consistent across experiments.

Quantitative Data on this compound Activity

Serum ConcentrationExpected Impact on Apparent this compound ActivityRationale
Low (e.g., 1-2% FBS) Higher Activity / Lower Apparent IC50Fewer serum proteins, like albumin, are present to bind to this compound. A greater proportion of the drug is free and available to enter the cells.
Standard (e.g., 10% FBS) Moderate Activity / Standard Apparent IC50This is a common concentration for cell culture, and published data on this compound efficacy often uses this level of serum. However, a significant portion of the this compound may be protein-bound.
High (e.g., 20% FBS) Lower Activity / Higher Apparent IC50A higher concentration of serum proteins increases the likelihood of this compound binding, reducing its effective concentration and potentially requiring a higher dose to achieve the desired biological effect.

Troubleshooting Guide

IssuePossible CauseRecommendation
Reduced or no this compound activity Serum Interference: High serum concentration may be sequestering the this compound.Reduce the serum concentration in your media if your cell line can tolerate it. Alternatively, increase the this compound concentration, being mindful of potential off-target effects. Maintain consistent serum batches and concentrations across all experiments.
Inadequate Dissolution: this compound may have precipitated out of solution.Prepare fresh dilutions of your this compound stock for each experiment. Ensure the final solvent concentration is low and compatible with your cells. Visually inspect for any precipitation.
Cell Line Resistance: The cell line may have intrinsic resistance to FASN inhibition.Confirm FASN expression in your cell line. Consider using a positive control cell line known to be sensitive to this compound.
Inconsistent results between experiments Variability in Serum Batches: Different lots of fetal bovine serum can have varying compositions of proteins and lipids[4][5].If possible, use the same lot of FBS for an entire set of experiments. If you must switch lots, it is advisable to re-validate the optimal this compound concentration.
Instability of this compound: this compound solutions may degrade over time.Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell death at low this compound concentrations High Cell Sensitivity: Your cell line may be particularly sensitive to the inhibition of fatty acid synthesis.Perform a thorough dose-response curve starting from very low concentrations to determine the optimal working range for your specific cells.

Experimental Protocols

Protocol for Determining the IC50 of this compound

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cell lines using a cell viability assay such as the MTT assay.

  • Cell Seeding:

    • Culture your cells of interest in their recommended growth medium containing a standard concentration of FBS (e.g., 10%).

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of this compound Dilutions:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO).

    • On the day of the experiment, prepare a serial dilution of this compound in your cell culture medium (with the desired FBS concentration) to achieve a range of final concentrations for treatment. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.1 µM to 100 µM).

  • Cell Treatment:

    • Remove the old medium from the 96-well plate.

    • Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTT):

    • After the incubation period, add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit the data to a dose-response curve and calculate the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture seed_plate Seed 96-well Plate cell_culture->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prepare_dilutions Prepare this compound Dilutions prepare_dilutions->treat_cells incubation Incubate (24-72h) treat_cells->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Read Absorbance mtt_assay->read_plate data_analysis Calculate IC50 read_plate->data_analysis

Caption: Workflow for determining the IC50 of this compound.

fasn_pathway This compound's Mechanism of Action acetyl_coa Acetyl-CoA fasn Fatty Acid Synthase (FASN) acetyl_coa->fasn malonyl_coa Malonyl-CoA malonyl_coa->fasn fatty_acids Fatty Acids fasn->fatty_acids apoptosis Apoptosis fasn->apoptosis Suppression leads to This compound This compound This compound->fasn Inhibits

References

Cerulenin and Unintended Cellular Stress: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for cerulenin to induce unintended cellular stress responses during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a well-established inhibitor of fatty acid synthase (FASN), a key enzyme in the anabolic pathway of fatty acid synthesis. It specifically and irreversibly binds to the β-ketoacyl-acyl carrier protein synthase domain of FASN, thereby blocking the condensation reaction of acetyl-CoA and malonyl-CoA. This inhibition leads to a depletion of long-chain fatty acids, which are essential for various cellular processes, including membrane formation and energy storage.

Q2: Can this compound induce cellular stress responses?

Yes, inhibition of FASN by this compound can lead to significant cellular stress. By disrupting lipid metabolism, this compound can trigger several stress responses, including the Unfolded Protein Response (UPR) due to endoplasmic reticulum (ER) stress, oxidative stress, and ultimately, apoptosis.[1]

Q3: How does this compound induce Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)?

While the precise mechanisms are still under investigation and may be cell-type dependent, the inhibition of fatty acid synthesis by this compound is thought to disrupt ER homeostasis. This can lead to an accumulation of unfolded or misfolded proteins in the ER lumen, a condition known as ER stress. To cope with this, the cell activates the UPR, a complex signaling network aimed at restoring ER function. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.[1][2] Although direct activation of all three branches by this compound is not definitively established in all cell types, it is known to induce ER stress, which is governed by these pathways.[1]

Q4: What is the evidence for this compound-induced oxidative stress?

Studies have shown that treatment with this compound can lead to an increase in intracellular reactive oxygen species (ROS) and a collapse of the mitochondrial membrane potential.[2] The disruption of normal metabolic processes due to FASN inhibition can lead to an imbalance in the cellular redox state, resulting in oxidative stress.

Q5: Is apoptosis a common outcome of this compound treatment?

Yes, numerous studies have demonstrated that this compound can induce apoptosis in various cell types, particularly in cancer cells that exhibit a high rate of fatty acid synthesis.[3][4][5][6] The induction of apoptosis is often a consequence of prolonged or severe cellular stress.

Troubleshooting Guides

Issue 1: High levels of unexpected cell death in this compound-treated cultures.

Possible Cause 1: this compound concentration is too high.

  • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental goals. The IC50 value can vary significantly between cell types.

  • Recommendation: Start with a broad range of concentrations and use a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the IC20 and IC50 values for your specific experimental duration.[2]

Possible Cause 2: The cell line is particularly sensitive to disruptions in fatty acid synthesis.

  • Troubleshooting Step: Review the literature for the metabolic characteristics of your cell line. Cells that are highly dependent on de novo fatty acid synthesis will be more susceptible to this compound-induced apoptosis.

  • Recommendation: If your aim is not to induce cell death, consider using a lower concentration of this compound or a shorter treatment duration.

Issue 2: Inconsistent or non-reproducible results in cellular stress assays.

Possible Cause 1: Variability in this compound stock solution.

  • Troubleshooting Step: this compound can be unstable. Ensure that your stock solution is prepared correctly, aliquoted, and stored at the recommended temperature (typically -20°C or lower) to avoid repeated freeze-thaw cycles.

  • Recommendation: Prepare fresh dilutions from a stable stock for each experiment.

Possible Cause 2: Cell culture conditions are not standardized.

  • Troubleshooting Step: Ensure that cell density, passage number, and media composition are consistent across experiments. Cellular stress responses can be influenced by these factors.

  • Recommendation: Maintain a detailed log of cell culture parameters for each experiment to identify potential sources of variability.

Issue 3: Difficulty in detecting specific UPR markers.

Possible Cause 1: Inappropriate timing of sample collection.

  • Troubleshooting Step: The activation of different UPR branches can occur at different times. Perform a time-course experiment to determine the optimal time point for detecting the activation of PERK, IRE1α, and ATF6 pathways.

  • Recommendation: For example, phosphorylation of PERK and IRE1α can be early events, while the accumulation of spliced XBP1 and cleaved ATF6 may occur later.

Possible Cause 2: Technical issues with Western blotting.

  • Troubleshooting Step: Detection of phosphorylated proteins can be challenging. Ensure that you are using appropriate lysis buffers containing phosphatase inhibitors and that your antibodies are validated for the specific targets.

  • Recommendation: For phosphorylated proteins, it is crucial to include a positive control (e.g., cells treated with a known ER stress inducer like thapsigargin or tunicamycin) and to run a parallel blot for the total protein to confirm equal loading.[7] Some antibodies for UPR markers are known to be difficult to work with, so careful optimization of blocking and antibody incubation conditions is necessary.[8]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 ValueTreatment DurationReference
U-87MGHuman Glioblastoma5.55 µg/mL48 hours[2]
LN-229Human Glioblastoma6.8 µg/mL48 hours[2]
HEK-293Human Embryonic Kidney9.7 µg/mL48 hours[2]
K562Human Leukemia~10⁻⁷ - 10⁻⁶ mol/L24 hours[4]
LoVoHuman Colon CancerDose-dependent inhibition observedNot specified[5]

Table 2: Quantitative Effects of this compound on Apoptosis Markers in U-87MG Cells (48h treatment)

Treatment GroupApoptotic Cells (%)Dead Cells (%)Bax/Bcl-2 Ratio (fold change)Cleaved Caspase-3 (fold change)Cleaved PARP-1 (fold change)Reference
Control--1.01.01.0[2]
This compound (IC20: 3.6 µg/mL)12.8%6.68%---[2]
This compound (IC50: 5.55 µg/mL)28.92%18.42%2.356.044.88[2]

Key Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Detection of Apoptosis using Hoechst 33342 and Propidium Iodide (PI) Staining
  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with this compound as required.

  • Staining: Wash the cells with PBS and then incubate with a staining solution containing Hoechst 33342 (1 µg/mL) and Propidium Iodide (1 µg/mL) for 15 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with PBS.

  • Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Interpretation:

    • Live cells: Blue, round nuclei (Hoechst 33342 positive, PI negative).

    • Apoptotic cells: Condensed or fragmented blue nuclei (Hoechst 33342 positive, PI negative).

    • Necrotic/Late Apoptotic cells: Red nuclei (PI positive).

Protocol 3: Western Blot Analysis of UPR Markers
  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., p-PERK, p-IRE1α, total PERK, total IRE1α, GRP78, CHOP, ATF6) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Measurement of Intracellular ROS using DCFH-DA
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • DCFH-DA Loading: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express ROS levels as a fold change relative to the vehicle-treated control.

Visualizations

Cerulenin_Induced_Stress_Pathways cluster_inhibition Mechanism of Action cluster_stress Cellular Stress Responses This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits FattyAcids Fatty Acid Synthesis FASN->FattyAcids Catalyzes ER_Stress ER Stress (Unfolded Protein Response) FattyAcids->ER_Stress Disruption leads to Oxidative_Stress Oxidative Stress FattyAcids->Oxidative_Stress Disruption leads to Apoptosis Apoptosis ER_Stress->Apoptosis Prolonged stress leads to Oxidative_Stress->Apoptosis Severe stress leads to

Caption: Overview of this compound's mechanism and downstream cellular stress responses.

UPR_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol & Nucleus ER_Lumen ER Lumen Unfolded_Proteins Accumulation of Unfolded Proteins GRP78 GRP78/BiP Unfolded_Proteins->GRP78 Binds PERK_inactive PERK GRP78->PERK_inactive Inhibits IRE1_inactive IRE1α GRP78->IRE1_inactive Inhibits ATF6_inactive ATF6 GRP78->ATF6_inactive Inhibits PERK_active p-PERK PERK_inactive->PERK_active Activates IRE1_active p-IRE1α IRE1_inactive->IRE1_active Activates Golgi Golgi ATF6_inactive->Golgi Translocates to eIF2a eIF2α PERK_active->eIF2a Phosphorylates peIF2a p-eIF2α Translation_attenuation Global Translation Attenuation peIF2a->Translation_attenuation ATF4 ATF4 Translation peIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis_PERK Apoptosis CHOP->Apoptosis_PERK XBP1u XBP1u mRNA IRE1_active->XBP1u Splices XBP1s XBP1s mRNA XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translates to UPR_genes UPR Gene Expression XBP1s_protein->UPR_genes Activates ATF6_active Cleaved ATF6 ATF6_active->UPR_genes Activates Golgi->ATF6_active Cleavage

Caption: The three branches of the Unfolded Protein Response (UPR) pathway.

Experimental_Workflow_WesternBlot start Start: Treat cells with this compound lysis Cell Lysis (RIPA buffer + inhibitors) start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking (5% milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-PERK, GRP78) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis (Normalize to loading control) detection->analysis end End: Quantified Protein Levels analysis->end

References

Validation & Comparative

Cerulenin: A Potent Inhibitor of Fatty Acid Synthase (FASN) Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to its Inhibitory Effects and Alternative Compounds

For researchers, scientists, and drug development professionals investigating lipid metabolism in cancer and other diseases, the inhibition of Fatty Acid Synthase (FASN) presents a compelling therapeutic target. Cerulenin, a natural antifungal antibiotic, is a well-established and potent irreversible inhibitor of FASN. This guide provides a comprehensive comparison of this compound's inhibitory effects with other commonly used FASN inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action

This compound exerts its inhibitory effect by covalently binding to the active site of the β-ketoacyl-acyl carrier protein synthase (KS) domain of FASN.[1] This irreversible binding effectively blocks the condensation reaction of acetyl-CoA and malonyl-CoA, the initial and rate-limiting step in de novo fatty acid synthesis.[1] The inhibition of FASN by this compound leads to an accumulation of malonyl-CoA, a key substrate, which can trigger downstream cellular events, including apoptosis in cancer cells.[1]

Comparative Performance of FASN Inhibitors

This compound has been extensively studied alongside other FASN inhibitors, such as C75 (a synthetic analog of this compound), triclosan, and orlistat. The following tables summarize their comparative efficacy based on published experimental data.

Table 1: Comparison of IC50 Values of FASN Inhibitors in Cancer Cell Lines

InhibitorCell LineIC50 ValueReference
This compoundRetinoblastoma (Y79)3.54 µg/mL[2]
TriclosanRetinoblastoma (Y79)7.29 µg/mL[2]
OrlistatRetinoblastoma (Y79)145.25 µM[2]
This compoundGlioblastoma (U-87MG)5.55 µg/mL (48h)[3]
C75LNCaP (Prostate Cancer)35.4 µM (48h)[4]
TriclosanLNCaP (Prostate Cancer)6.9 µM (48h)[4]
OrlistatLNCaP (Prostate Cancer)23.5 µM (48h)[4]

Table 2: Comparison of Inhibitory Effects on FASN Activity and Expression

InhibitorCell LineEffect on FASN ActivityEffect on FASN Protein ExpressionReference
This compoundRetinoblastoma (Y79)64% inhibition at IC50Not specified[2]
TriclosanRetinoblastoma (Y79)46% inhibition at IC50Not specified[2]
OrlistatRetinoblastoma (Y79)23% inhibition at IC50Not specified[2]
This compound (35 µM)Ovarian Cancer Cell LinesMarkedly reducedMarkedly reduced[5]
C75 (35 µM)Ovarian Cancer Cell LinesNot specifiedSlight to no diminution[5]

Signaling Pathways and Downstream Effects of FASN Inhibition

The inhibition of FASN by this compound triggers a cascade of downstream cellular events and modulates key signaling pathways implicated in cancer cell survival and proliferation.

FASN_Inhibition_Pathway This compound This compound FASN FASN (Fatty Acid Synthase) This compound->FASN Malonyl_CoA Malonyl-CoA Accumulation p38_MAPK p38 MAPK Activation PI3K_Akt PI3K/Akt Pathway (Survival) Malonyl_CoA->PI3K_Akt mTOR mTOR Malonylation (Inhibition of mTORC1) Malonyl_CoA->mTOR leads to CPT1 CPT-1 Inhibition Malonyl_CoA->CPT1 inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis promotes p38_MAPK->Apoptosis FAO Fatty Acid β-oxidation (Inhibition) CPT1->FAO

Downstream effects of FASN inhibition by this compound.

Inhibition of FASN by this compound leads to the accumulation of malonyl-CoA.[1] This accumulation has several downstream consequences, including the inhibition of the pro-survival PI3K/Akt pathway and the activation of the p38 MAPK pathway, both of which can lead to apoptosis.[6][7][8] Furthermore, elevated malonyl-CoA levels can lead to the malonylation and subsequent inhibition of mTOR, a central regulator of cell growth, and can inhibit Carnitine Palmitoyltransferase-1 (CPT-1), leading to a reduction in fatty acid β-oxidation.[9][10]

Experimental Protocols

To facilitate the validation of this compound's inhibitory effect on FASN, detailed protocols for key experiments are provided below.

FASN Activity Assay (Spectrophotometric - NADPH Oxidation)

This assay measures FASN activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway.[11][12]

Workflow Diagram:

FASN_Assay_Workflow Start Start Prepare_Lysate Prepare Cell/Tissue Lysate Start->Prepare_Lysate Quantify_Protein Quantify Protein Concentration (e.g., BCA Assay) Prepare_Lysate->Quantify_Protein Prepare_Reaction Prepare Reaction Mixture (Buffer, DTT, EDTA, Acetyl-CoA, NADPH) Quantify_Protein->Prepare_Reaction Add_Inhibitor Add this compound or Alternative Inhibitor Prepare_Reaction->Add_Inhibitor Add_Lysate Add Lysate to Reaction Mixture Add_Inhibitor->Add_Lysate Incubate Pre-incubate at 37°C Add_Lysate->Incubate Measure_Background Measure Background NADPH Oxidation (A340nm for 3 min) Incubate->Measure_Background Initiate_Reaction Initiate Reaction with Malonyl-CoA Measure_Background->Initiate_Reaction Measure_Activity Measure FASN-dependent NADPH Oxidation (A340nm for 15 min) Initiate_Reaction->Measure_Activity Calculate_Activity Calculate Specific Activity (nmol NADPH oxidized/min/mg protein) Measure_Activity->Calculate_Activity End End Calculate_Activity->End

Workflow for FASN activity spectrophotometric assay.

Materials:

  • Cell or tissue lysate containing FASN

  • Potassium phosphate buffer (200 mM, pH 6.6)

  • Dithiothreitol (DTT, 1 mM)

  • Ethylenediaminetetraacetic acid (EDTA, 1 mM)

  • NADPH (0.24 mM)

  • Acetyl-CoA (30 µM)

  • Malonyl-CoA (50 µM)

  • This compound and other inhibitors of interest

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare cell or tissue lysates and determine the protein concentration using a standard method like the BCA assay.[13]

  • Prepare a reaction mixture containing potassium phosphate buffer, DTT, EDTA, acetyl-CoA, and NADPH.

  • Add the desired concentration of this compound or other FASN inhibitors to the appropriate wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add the cell lysate to each well.

  • Pre-incubate the plate at 37°C for a few minutes.

  • Measure the background NADPH oxidation by reading the absorbance at 340 nm at 1-minute intervals for 3 minutes.[13]

  • Initiate the FASN reaction by adding malonyl-CoA to each well.

  • Immediately begin measuring the FASN-dependent NADPH oxidation by reading the absorbance at 340 nm at 1-minute intervals for 15 minutes.[13]

  • Calculate the rate of NADPH oxidation by subtracting the background rate from the rate after adding malonyl-CoA.

  • Determine the specific activity of FASN and the percentage of inhibition for each compound.

Malonyl-CoA Accumulation Assay (HPLC)

This assay quantifies the intracellular accumulation of malonyl-CoA following FASN inhibition using High-Performance Liquid Chromatography (HPLC).[14]

Procedure:

  • Treat cultured cells with this compound or other FASN inhibitors for the desired time points (e.g., 48, 72, 96 hours).

  • Harvest the cells and lyse them to extract intracellular metabolites.

  • Analyze the cell lysates by HPLC to determine the concentration of malonyl-CoA.

  • Express the results as a fold increase in malonyl-CoA levels in treated cells relative to untreated control cells.[14]

Conclusion

This compound is a powerful and widely used tool for studying the role of FASN in various biological processes. Its irreversible inhibitory mechanism provides a robust method for disrupting de novo fatty acid synthesis. As demonstrated, this compound often exhibits greater potency in inhibiting FASN activity compared to some other inhibitors like triclosan and orlistat. However, its chemical instability can be a limitation for in vivo studies. The choice of FASN inhibitor will ultimately depend on the specific experimental context, with this compound remaining a benchmark for in vitro validation of FASN's role in cellular physiology and pathology.

References

A Comparative Analysis of Cerulenin and C75 as Fatty Acid Synthase (FASN) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Fatty Acid Synthase (FASN) has emerged as a critical therapeutic target in various diseases, most notably in cancer, due to its overexpression in tumor cells compared to normal tissues. This enzyme plays a central role in the de novo synthesis of long-chain fatty acids, a process essential for membrane biogenesis, energy storage, and protein modification in rapidly proliferating cancer cells. Among the arsenal of FASN inhibitors, the natural product cerulenin and its synthetic analog C75 have been extensively studied. This guide provides an objective comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.

Mechanism of Action: A Tale of Two Inhibitors

This compound, a mycotoxin produced by the fungus Cephalosporium caerulens, acts as a potent and irreversible inhibitor of FASN.[1] It specifically targets the β-ketoacyl-acyl carrier protein synthase (KAS) domain of FASN.[2] this compound achieves this by forming a covalent bond with the active site cysteine residue of the KAS domain, leading to the inactivation of the enzyme.[2] This covalent modification effectively blocks the condensation reaction, a crucial step in fatty acid elongation.[3]

C75 is a synthetic α-methylene-γ-butyrolactone designed to be a more chemically stable analog of this compound.[4] Like its natural counterpart, C75 also inhibits FASN activity.[4] While it was designed based on the mechanism of this compound, some studies suggest that C75 may have a more complex interaction with FASN, potentially involving multiple domains of the enzyme.[4]

Quantitative Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of enzyme inhibitors. The IC50 values for this compound and C75 can vary significantly depending on the cell line and the assay conditions. Below is a summary of reported IC50 values for both compounds across various cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)C75 IC50 (µM)Reference
U-87MGGlioblastoma5.55 µg/mL (~24.8 µM)Not Reported[5]
HepG2Hepatocellular Carcinoma~20 µM (for CSCs)Not Reported[6]
PC-3Prostate CancerNot Reported35 µMNot Reported
A375MelanomaNot ReportedNot Reported[5]
VariousVarious1.5 - 12.5 mg/LNot Reported[7]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental setups.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

FASN Activity Assay

This assay measures the activity of FASN by monitoring the oxidation of NADPH at 340 nm.

  • Prepare Cell Lysate:

    • Culture cells to the desired confluence and treat with this compound, C75, or vehicle control for the specified time.

    • Harvest cells and lyse them in a suitable buffer (e.g., 200 mM potassium phosphate buffer (pH 6.6), 1 mM DTT, 1 mM EDTA).[3]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the FASN enzyme.

    • Determine the protein concentration of the lysate using a standard method like the BCA assay.

  • Reaction Mixture:

    • In a 96-well plate, prepare a reaction mixture containing:[3]

      • 200 mM potassium phosphate buffer (pH 6.6)

      • 1 mM DTT

      • 1 mM EDTA

      • 0.24 mM NADPH

      • 30 µM acetyl-CoA

      • 50 µl of cell lysate

  • Measurement:

    • Measure the background NADPH oxidation at 340 nm for a few minutes.

    • Initiate the FASN-specific reaction by adding 50 µM malonyl-CoA.

    • Immediately monitor the decrease in absorbance at 340 nm over time.

    • Calculate FASN activity as the rate of NADPH oxidation (nmoles of NADPH oxidized per minute per milligram of protein).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound or C75 and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.[8][9]

  • Solubilization:

    • Add 100 µl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3] The absorbance is directly proportional to the number of viable cells.

Lipid Accumulation Assay (Oil Red O Staining)

Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a multi-well plate and treat with FASN inhibitors as required.

  • Fixation:

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 10% formalin for 30-60 minutes.[10]

  • Staining:

    • Wash the fixed cells with distilled water.

    • Incubate the cells with a freshly prepared Oil Red O working solution (e.g., 3 parts Oil Red O stock solution to 2 parts water) for 10-20 minutes.[11]

  • Washing and Counterstaining:

    • Wash the cells with water to remove excess stain.

    • Optionally, counterstain the nuclei with hematoxylin for 1 minute.[10]

  • Visualization:

    • Wash again with water and visualize the lipid droplets (stained red) under a microscope. The nuclei will appear blue if counterstained.

Signaling Pathways and Cellular Effects

Inhibition of FASN by this compound and C75 triggers a cascade of cellular events, primarily leading to apoptosis and cell cycle arrest in cancer cells.

Apoptosis Induction via the p53 Pathway

Both this compound and C75 have been shown to induce apoptosis through a p53-dependent pathway.[5] FASN inhibition leads to the accumulation of the substrate malonyl-CoA, which is believed to be a key mediator of cytotoxicity. This metabolic stress can lead to the phosphorylation and activation of p53.[5] Activated p53 then transcriptionally upregulates pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins such as Bcl-2.[12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately executing the apoptotic program.

FASN_Inhibition_Apoptosis This compound This compound / C75 FASN FASN This compound->FASN Inhibits MalonylCoA Malonyl-CoA Accumulation p53 p53 Activation MalonylCoA->p53 Induces Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

FASN Inhibition-Induced Apoptosis Pathway.
Experimental Workflow for Inhibitor Evaluation

A typical workflow for evaluating the efficacy of FASN inhibitors like this compound and C75 involves a series of in vitro assays.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with This compound / C75 cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability fasn_assay FASN Activity Assay treatment->fasn_assay lipid_assay Lipid Accumulation Assay (Oil Red O) treatment->lipid_assay western_blot Western Blot (p53, Caspases, etc.) treatment->western_blot data_analysis Data Analysis & IC50 Determination viability->data_analysis fasn_assay->data_analysis lipid_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Workflow for Evaluating FASN Inhibitors.

Off-Target Effects and Other Considerations

While both this compound and C75 are potent FASN inhibitors, it is important to consider their potential off-target effects. This compound, being a natural product, can sometimes exhibit broader biological activities. For instance, it has been reported to have effects on other metabolic pathways.[1] C75, although designed for improved stability and specificity, may also have off-target interactions. Researchers should be mindful of these possibilities and may need to include appropriate controls in their experiments to confirm that the observed effects are indeed due to FASN inhibition.

Conclusion

This compound and C75 are invaluable tools for studying the role of FASN in health and disease. This compound, as a natural product, serves as a foundational tool for FASN inhibition studies. C75 offers a more stable synthetic alternative, which can be advantageous for in vivo studies. The choice between these two inhibitors will depend on the specific experimental needs, including the desired duration of inhibition, the biological system under investigation, and considerations of stability and potential off-target effects. This guide provides a framework for understanding the key differences between these two important FASN inhibitors and for designing robust experiments to investigate their effects.

References

Cross-Validation of Cerulenin's Effects with Genetic Knockdown of FASN: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used methods for inhibiting Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis: the pharmacological inhibitor cerulenin and genetic knockdown using RNA interference (siRNA/shRNA). Objectively assessing the outcomes of both approaches is crucial for interpreting experimental results and advancing therapeutic strategies targeting FASN in various diseases, particularly cancer.

Mechanism of Action: A Tale of Two Interventions

This compound , a natural product isolated from the fungus Cephalosporium caerulens, acts as a potent, irreversible inhibitor of FASN.[1] It specifically forms a covalent bond with the active site cysteine of the β-ketoacyl-ACP synthase (KS) domain of FASN.[2][3] This covalent modification blocks the condensation reaction of fatty acid synthesis, leading to an accumulation of malonyl-CoA and a depletion of long-chain fatty acids.

Genetic knockdown of FASN, typically achieved through the introduction of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), targets the FASN mRNA for degradation. This prevents the translation of the FASN protein, leading to a significant reduction in its cellular levels. The specificity of this approach is determined by the sequence of the siRNA or shRNA, which is designed to target a unique region of the FASN transcript.

Comparative Efficacy and Cellular Fates

Both this compound treatment and FASN genetic knockdown have been shown to induce similar phenotypic changes in cancer cells, primarily a reduction in cell proliferation and an induction of apoptosis. However, the magnitude and nuances of these effects can vary.

Cell Viability and Proliferation

Inhibition of FASN by either method effectively reduces the viability and proliferative capacity of cancer cells that are highly dependent on de novo lipogenesis.

Parameter This compound FASN Genetic Knockdown (siRNA/shRNA) Cell Line Reference
IC50 3.54 µg/mlNot ApplicableY79 (Retinoblastoma)[2]
FASN Enzyme Activity Inhibition ~64% at IC50Expected to be near-completeY79 (Retinoblastoma)[2]
DNA Damage Response (Protein Induction) Markedly enhanced p-Atr, p21/Bax induction, p53 phosphorylation, and p53 accumulationEnhanced induction of p21, Bax, and p53, and phosphorylation of p53Mouse Embryonic Fibroblasts (MEFs)[4]

Note: The data presented is a synthesis from multiple studies and direct head-to-head comparisons in the same cell line under identical conditions are limited in the current literature.

Apoptosis and Cell Cycle Arrest

A primary consequence of FASN inhibition is the induction of programmed cell death, or apoptosis. Both this compound and FASN knockdown trigger this process, often accompanied by alterations in the cell cycle.

Parameter This compound FASN Genetic Knockdown (siRNA/shRNA) Cell Line Reference
Apoptosis Induction Dose-dependent increase in TUNEL-positive cells (e.g., 13% at 1 µg/ml)Synergistic increase in apoptosis when combined with HER2 knockdownSK-Br-3 (Breast Cancer)[5]
Cell Cycle Arrest Transient block in S and G2-M phases, followed by arrest in G1 and G2-MNot explicitly quantified in direct comparisonRKO (Colon Carcinoma)[6]

On-Target vs. Off-Target Effects: A Balancing Act

While both methods effectively target FASN, their specificity profiles differ significantly.

This compound , as a small molecule inhibitor, has the potential for off-target effects. Studies have indicated that this compound can also inhibit topoisomerase I catalytic activity and protein palmitoylation.[1][7] A recent study also identified hydroxymethylglutaryl-CoA synthase 1 (HMGCS1) as a target of this compound, contributing to its pro-ferroptotic effects.[8] These off-target activities can contribute to the observed cellular phenotypes and should be considered when interpreting results.

FASN genetic knockdown is generally considered more specific, as the siRNA/shRNA sequences are designed to target only the FASN mRNA. However, off-target effects can still occur if the RNAi sequence has partial complementarity to other mRNAs. Careful design and validation of RNAi sequences are essential to minimize these effects.

Signaling Pathways: Unraveling the Downstream Consequences

Inhibition of FASN, by either this compound or genetic knockdown, leads to significant alterations in key signaling pathways that regulate cell growth, proliferation, and survival.

FASN Inhibition and Downstream Signaling

The disruption of lipid metabolism caused by FASN inhibition impacts cellular signaling in multiple ways. The accumulation of malonyl-CoA and the depletion of fatty acids can alter membrane composition and the function of lipid-modified signaling proteins.

FASN_Signaling cluster_inhibition Inhibition cluster_downstream Downstream Effects This compound This compound FASN FASN This compound->FASN FASN_siRNA FASN siRNA/shRNA FASN_siRNA->FASN PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FASN->PI3K_AKT_mTOR Inhibition HER2 HER2 Pathway FASN->HER2 Downregulation Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_AKT_mTOR->Cell_Cycle_Arrest HER2->Apoptosis HER2->Cell_Cycle_Arrest

Caption: FASN Inhibition Signaling Cascade.

Pharmacological or genetic inhibition of FASN leads to the downregulation of pro-survival signaling pathways such as PI3K/AKT/mTOR and HER2, ultimately resulting in apoptosis and cell cycle arrest.[5][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental data. Below are standard protocols for key assays used to assess the effects of this compound and FASN knockdown.

Cell Viability Assay (MTT)

Purpose: To determine the effect of this compound or FASN knockdown on cell metabolic activity, an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • For this compound treatment, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • For FASN knockdown, transfect cells with FASN siRNA/shRNA or a non-targeting control and incubate for the desired duration (typically 48-72 hours).

  • Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control-treated cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Purpose: To quantify the percentage of apoptotic and necrotic cells following this compound treatment or FASN knockdown.

Protocol:

  • Seed and treat cells with this compound or transfect with FASN siRNA/shRNA as described for the cell viability assay.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[10][11][12]

Cell Cycle Analysis (Propidium Iodide Staining)

Purpose: To determine the distribution of cells in different phases of the cell cycle after FASN inhibition.

Protocol:

  • Treat or transfect cells as previously described.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing propidium iodide and RNase A.[13][14][15][16][17]

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[13][14][15][16][17]

Western Blotting

Purpose: To assess the protein levels of FASN and downstream signaling molecules.

Protocol:

  • Lyse treated or transfected cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the protein of interest (e.g., FASN, p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical flow of experiments to cross-validate the effects of this compound and FASN knockdown.

Experimental_Workflow cluster_interventions Interventions cluster_assays Phenotypic and Molecular Assays cluster_outcomes Comparative Outcomes Cerulenin_Treatment This compound Treatment Cell_Viability Cell Viability (MTT) Cerulenin_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cerulenin_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cerulenin_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression) Cerulenin_Treatment->Western_Blot FASN_Knockdown FASN Knockdown (siRNA/shRNA) FASN_Knockdown->Cell_Viability FASN_Knockdown->Apoptosis_Assay FASN_Knockdown->Cell_Cycle_Analysis FASN_Knockdown->Western_Blot Efficacy Comparative Efficacy Cell_Viability->Efficacy Apoptosis_Assay->Efficacy Cell_Cycle_Analysis->Efficacy Mechanism Mechanism of Action Western_Blot->Mechanism Specificity On- vs. Off-Target Effects Western_Blot->Specificity

Caption: Experimental workflow for cross-validation.

Conclusion

References

A Comparative Guide to the In Vivo Efficacy of Cerulenin and Orlistat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two prominent lipid metabolism inhibitors, cerulenin and orlistat. While both compounds have demonstrated potential in modulating lipid-related biological processes, they operate through distinct mechanisms, leading to different physiological outcomes. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the underlying biochemical pathways to aid in research and development decisions.

Overview and Mechanism of Action

This compound is an antifungal antibiotic that acts as a potent, irreversible inhibitor of fatty acid synthase (FAS).[1][2][3] By covalently binding to the active site of the β-keto-acyl-ACP synthase domain of FAS, this compound blocks the condensation reaction in fatty acid synthesis.[2][4][5] This inhibition leads to a decrease in the endogenous production of fatty acids and has been shown to induce weight loss and reduce hepatic steatosis in animal models.[2][6]

Orlistat , also known as tetrahydrolipstatin, is a potent inhibitor of gastric and pancreatic lipases.[7][8][9] It acts within the gastrointestinal lumen to prevent the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[8][9][10] This leads to a reduction in the absorption of dietary fat, contributing to weight loss and improvements in lipid profiles.[9][11]

Quantitative Efficacy Data

The following tables summarize the in vivo efficacy of this compound and orlistat from various studies. It is important to note that no studies directly comparing the two compounds in the same experimental setup were identified. Therefore, the data is presented from separate studies and should be interpreted with this limitation in mind.

Table 1: In Vivo Efficacy of this compound in Obese Mice

ParameterAnimal ModelDosageDurationResultsReference
Body Weightob/ob mice30 mg/kg/day (i.p.)7 daysSlowed weight gain[6][12]
Body Weightob/ob mice60 mg/kg/day (i.p.)7 daysSlowed weight gain, more effective than 30 mg/kg[3][6][12]
Liver Fatob/ob mice30 mg/kg/day (i.p.)7 daysReduction in fat content (5.75% ± 1.8%)[6][13]
Liver Fatob/ob mice60 mg/kg/day (i.p.)7 daysSignificant reduction in fat content (2.29% ± 0.5%)[6][13]
Serum TriglyceridesMice30 mg/kg (i.p. every 3 days)9 daysSignificantly decreased[14]

Table 2: In Vivo Efficacy of Orlistat in Obese Humans and Animal Models

ParameterModelDosageDurationResultsReference
Weight LossObese Humans120 mg (t.i.d.)24 weeks4.65 kg reduction (vs. 2.5 kg with placebo)[15]
BMI ReductionObese Humans120 mg (t.i.d.)24 weeks1.91 kg/m ² reduction (vs. 0.64 kg/m ² with placebo)[15]
Waist CircumferenceObese Humans120 mg (t.i.d.)24 weeks4.84 cm reduction (vs. 2 cm with placebo)[15]
Total CholesterolObese Humans120 mg (t.i.d.)24 weeks10.68 mg/dL reduction[15]
LDL CholesterolObese Humans120 mg (t.i.d.)24 weeks5.87 mg/dL reduction[15]
Body WeightWistar Rats10 mg/kg-Reduced body weight gain compared to control[16]
Serum TriglyceridesWistar Rats10 mg/kg-Decreased serum levels[16]

Experimental Protocols

This compound In Vivo Efficacy Study in ob/ob Mice
  • Animal Model: Male ob/ob mice, a model for obesity and hepatic steatosis.

  • Housing: Animals were housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: this compound was dissolved in a vehicle (e.g., DMSO or acetone) and administered via intraperitoneal (i.p.) injection.[6][14]

  • Dosage Groups: Mice were divided into groups receiving different doses of this compound (e.g., 30 mg/kg/day and 60 mg/kg/day) or vehicle control.[6][12]

  • Duration of Treatment: The treatment period typically ranged from 2 to 7 days.[6]

  • Efficacy Parameters:

    • Body Weight: Measured daily to assess changes in weight gain.[6][12]

    • Liver Histology: Livers were excised, sectioned, and stained with Oil Red O to visualize and quantify lipid accumulation.[6]

    • Serum Analysis: Blood samples were collected to measure serum levels of triglycerides and liver enzymes (AST/ALT).[6][14]

Orlistat Clinical Trial in Obese Patients
  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Participants: Obese individuals (BMI > 30 kg/m ²) were recruited for the study.

  • Intervention:

    • Orlistat Group: Received 120 mg orlistat capsules three times a day with main meals.[15]

    • Placebo Group: Received matching placebo capsules.

  • Diet: All participants were instructed to follow a mildly hypocaloric diet.[8]

  • Duration: The study duration was 24 weeks.[15]

  • Efficacy Parameters:

    • Anthropometric Measurements: Body weight, BMI, and waist circumference were measured at baseline and at regular intervals throughout the study.[15]

    • Lipid Profile: Blood samples were taken to determine total cholesterol, LDL cholesterol, HDL cholesterol, and triglyceride levels.[15]

    • Safety and Tolerability: Adverse events, particularly gastrointestinal side effects, were monitored.

Signaling Pathways and Experimental Workflow

Mechanism of Action Diagrams

cerulenin_mechanism AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) (β-keto-acyl-ACP synthase domain) AcetylCoA->FAS Substrate MalonylCoA Malonyl-CoA MalonylCoA->FAS Substrate FattyAcids Fatty Acids FAS->FattyAcids Synthesis This compound This compound This compound->FAS Inhibits

Caption: Mechanism of action of this compound.

orlistat_mechanism DietaryFats Dietary Triglycerides (in GI Lumen) Lipases Gastric & Pancreatic Lipases DietaryFats->Lipases Hydrolysis Excretion Fecal Excretion DietaryFats->Excretion Increased FattyAcids Free Fatty Acids & Monoglycerides Lipases->FattyAcids Absorption Absorption FattyAcids->Absorption Orlistat Orlistat Orlistat->Lipases Inhibits

Caption: Mechanism of action of Orlistat.

General Experimental Workflow

experimental_workflow start Animal Model Selection (e.g., ob/ob mice, Wistar rats) acclimatization Acclimatization Period start->acclimatization grouping Randomization into Treatment & Control Groups acclimatization->grouping treatment Drug Administration (this compound or Orlistat) grouping->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Endpoint Data Collection monitoring->endpoint analysis Sample Analysis (Blood, Tissues) endpoint->analysis data_analysis Statistical Analysis & Interpretation analysis->data_analysis

References

validation of cerulenin as a research tool for studying lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the tools available for studying lipidomics is paramount. Cerulenin, a potent inhibitor of fatty acid synthase (FASN), has long been a staple in the field. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data, to validate its continued use and highlight key considerations for experimental design.

Mechanism of Action: Targeting the Engine of Fatty Acid Synthesis

This compound is a natural antifungal antibiotic produced by the fungus Cephalosporium caerulens.[1] It functions as a powerful and irreversible inhibitor of both type I and type II fatty acid synthases (FASs).[2] Its inhibitory action stems from the covalent modification of a critical cysteine residue within the β-ketoacyl-ACP synthase (KAS) domain of the FASN enzyme complex.[3][4] This covalent binding effectively blocks the condensation reaction of acetyl-CoA and malonyl-CoA, the initial and rate-limiting step in the biosynthesis of fatty acids.[1] The disruption of this pathway leads to a halt in the production of new fatty acids, which are essential components of cell membranes, signaling molecules, and energy storage molecules.

Comparative Analysis of FASN Inhibitors

While this compound is a well-established tool, several other molecules have been developed or identified as FASN inhibitors. This section compares this compound with three common alternatives: C75, Orlistat, and the newer generation inhibitor, TVB-2640.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for this compound and its alternatives against FASN. It is important to note that these values are derived from various studies and experimental conditions, which can influence the apparent potency.

InhibitorTarget DomainIC50 (μM)Cell Line/Assay ConditionsReference(s)
This compound β-ketoacyl-ACP synthase (KAS)3.6 - 5.55U-87MG human glioblastoma cells[5]
C75 β-ketoacyl-ACP synthase (KAS)35PC3 prostate cancer cells[2]
Orlistat Thioesterase (TE)~100 - 277.9PC3, LNCaP, and LN229 glioblastoma cells[3][6]
TVB-2640 Not specifiedPotent (specific IC50 not consistently reported in public literature)Various cancer cell lines (preclinical)[7]

Note: The IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions. The data presented here is for comparative purposes.

Specificity and Off-Target Effects

An ideal research tool is highly specific for its target. However, many small molecule inhibitors exhibit off-target effects that can confound experimental results.

InhibitorKnown Off-Target EffectsReference(s)
This compound - Inhibits HMG-CoA synthetase (sterol synthesis) - Inhibits topoisomerase I catalytic activity[4]
C75 - Activates Carnitine Palmitoyltransferase 1 (CPT1), stimulating fatty acid oxidation[2]
Orlistat - Pancreatic lipase inhibitor (primary clinical use)[8]
TVB-2640 - Reported to be a more selective FASN inhibitor with a favorable safety profile in clinical trials[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for robust scientific research. This section provides generalized protocols for cell culture treatment with FASN inhibitors and subsequent lipid extraction for lipidomics analysis.

Cell Culture Treatment with FASN Inhibitors

This protocol outlines a general procedure for treating adherent mammalian cells with FASN inhibitors.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium

  • FASN inhibitor (this compound, C75, Orlistat, or TVB-2640)

  • Appropriate solvent for the inhibitor (e.g., DMSO, ethanol)

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours.

  • Inhibitor Preparation: Prepare a stock solution of the FASN inhibitor in the appropriate solvent. For example, this compound can be dissolved in DMSO or acetone.[9] Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent) should always be included.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the FASN inhibitor or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific research question and the inhibitor being used.

  • Harvesting: After incubation, wash the cells with PBS and harvest them for downstream analysis (e.g., lipid extraction, cell viability assay).

Lipid Extraction for Mass Spectrometry-Based Lipidomics

This protocol provides a general method for extracting lipids from cultured cells for analysis by mass spectrometry. The Bligh and Dyer method and variations thereof are commonly used.[1]

Materials:

  • Cell pellet from the treatment experiment

  • Methanol (chilled)

  • Chloroform

  • Water (LC-MS grade)

  • Internal standards (optional, for quantification)

  • Glass tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Cell Lysis and Phase Separation:

    • To the cell pellet, add a mixture of chloroform and methanol (typically a 1:2 or 2:1 v/v ratio).

    • Vortex the mixture vigorously to lyse the cells and create a single-phase solution.

    • Add chloroform and water to induce phase separation. A common final ratio is 2:2:1.8 of chloroform:methanol:water.

    • Vortex again and centrifuge to separate the phases.

  • Lipid Phase Collection: The lower organic phase contains the lipids. Carefully collect this phase using a glass pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Storage and Reconstitution: Store the dried lipid extract at -80°C until analysis. Before analysis, reconstitute the lipids in an appropriate solvent for your mass spectrometry platform (e.g., a mixture of isopropanol, acetonitrile, and water).

Visualizing the Impact of FASN Inhibition

To better understand the role of this compound and other FASN inhibitors in lipid metabolism, it is helpful to visualize the relevant pathways and experimental workflows.

Mechanism of Action of FASN Inhibitors

FASN_Inhibition cluster_FASN Fatty Acid Synthase (FASN) Complex cluster_Inhibitors FASN Inhibitors KAS β-ketoacyl-ACP synthase (KAS) FattyAcids Fatty Acids KAS->FattyAcids Elongation TE Thioesterase (TE) This compound This compound This compound->KAS Irreversible Inhibition C75 C75 C75->KAS Inhibition Orlistat Orlistat Orlistat->TE Inhibition TVB2640 TVB-2640 FASN_Inhibition FASN_Inhibition TVB2640->FASN_Inhibition Inhibition AcetylCoA Acetyl-CoA AcetylCoA->KAS Condensation MalonylCoA Malonyl-CoA MalonylCoA->KAS FattyAcids->TE Cleavage

Caption: Mechanism of FASN inhibition by this compound and its alternatives.

General Lipidomics Workflow Using FASN Inhibitors

Lipidomics_Workflow Start Cell Culture Treatment Treatment with FASN Inhibitor Start->Treatment Harvesting Cell Harvesting Treatment->Harvesting Extraction Lipid Extraction Harvesting->Extraction Analysis Mass Spectrometry (LC-MS/MS) Extraction->Analysis Data Data Analysis Analysis->Data Interpretation Biological Interpretation Data->Interpretation

References

Cerulenin's Differential Impact on Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Cerulenin, a potent inhibitor of fatty acid synthase (FASN), demonstrates significant but varied antitumor activity across a spectrum of cancer cell lines. This naturally derived epoxide effectively curtails the proliferation of cancer cells and triggers programmed cell death, or apoptosis, by disrupting the synthesis of fatty acids, a crucial metabolic process often upregulated in malignant cells. The sensitivity to this compound, however, is not uniform, with different cancer cell types exhibiting distinct responses to this metabolic inhibitor.

This compound's primary mechanism of action involves the irreversible inactivation of FASN, the key enzyme responsible for de novo fatty acid synthesis.[1] This inhibition leads to an accumulation of the substrate malonyl-CoA and a depletion of downstream lipid products necessary for cell membrane formation, energy storage, and signaling.[2] The consequences for cancer cells, which are highly dependent on endogenous fatty acid production, are profound, ranging from cell cycle arrest to the induction of apoptosis.[3][4]

Comparative Efficacy of this compound Across Cancer Cell Lines

The cytotoxic and cytostatic effects of this compound have been documented in numerous cancer cell lines, with notable differences in their sensitivity. This variation can be attributed to the intrinsic molecular and metabolic characteristics of each cell line, including their level of FASN expression and their reliance on fatty acid synthesis for survival.

A summary of this compound's inhibitory effects on the proliferation and viability of various cancer cell lines is presented below. It is important to note that direct comparison of IC50 values (the concentration of a drug that inhibits a biological process by 50%) can be influenced by differing experimental conditions such as incubation times and the specific assays employed.

Cancer TypeCell LineKey FindingsReference
Colon Cancer HCT116Dose-dependent inhibition of cell growth.[5] Combined with oxaliplatin, it shows enhanced antitumor activity.[6][5][6]
RKODose-dependent inhibition of cell growth.[5] this compound induces apoptosis.[7][5][7]
LoVoSuppression of proliferation and induction of apoptosis.[8][8]
Colon 26Induced apoptosis and reduced liver metastasis in a mouse model.[9][10][9][10]
CMT 93Induced apoptosis.[10][10]
Melanoma A-375Dose- and time-dependent reduction in cell proliferation and viability.[4][4]
Glioblastoma U-87MGInduces cell death through oxidative and ER stress, and reduces cell motility and stemness.[11][11]
Liver Cancer HepG2/C3AInhibitory effect on liver cancer cells, with cancer stem cells (CSCs) being more vulnerable at low doses.[12][12]
Huh7Inhibitory effect on liver cancer cells, with CSCs showing greater sensitivity at low doses.[12][12]
Breast Cancer ZR-75-1Downregulation of phospho-Akt and redistribution to mitochondria.[13][13]
Ovarian Cancer -Increased survival period in a xenograft model.[13][13]

Signaling Pathways Modulated by this compound

This compound's impact extends beyond the simple disruption of fatty acid synthesis, influencing several critical signaling pathways that govern cell survival, proliferation, and death. A key target is the PI3K/Akt pathway, a central regulator of cell growth and survival. This compound treatment has been shown to reduce the levels of phosphorylated (active) Akt in colon and breast cancer cells, thereby promoting apoptosis.[6][9][10][13]

Furthermore, this compound can activate stress-response pathways, such as the p38 MAPK pathway, which is involved in apoptosis induction.[6][7] In some cancer cell lines, the apoptotic response to this compound is mediated by the intrinsic mitochondrial pathway, characterized by the upregulation of Bax, release of cytochrome c, and subsequent activation of caspases.[4][13] The interplay of these pathways ultimately determines the fate of the cancer cell upon FASN inhibition.

Cerulenin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K This compound This compound FASN FASN This compound->FASN inhibits p-Akt p-Akt This compound->p-Akt reduces p-p38 p-p38 This compound->p-p38 activates Fatty Acids Fatty Acids FASN->Fatty Acids produces Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN substrate Akt Akt PI3K->Akt activates Caspase-3 Caspase-3 p-Akt->Caspase-3 inhibits p38 p38 p-p38->Caspase-3 activates Cleaved Caspase-3 Cleaved Caspase-3 Caspase-3->Cleaved Caspase-3 cleavage Apoptosis Apoptosis Cleaved Caspase-3->Apoptosis

Caption: this compound's mechanism of action and its impact on key signaling pathways leading to apoptosis.

Experimental Protocols

The following provides a generalized methodology for assessing the impact of this compound on cancer cell lines, based on common practices cited in the literature.

Cell Culture and this compound Treatment: Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates or flasks and allowed to attach overnight. A stock solution of this compound, typically dissolved in DMSO, is diluted to the desired final concentrations in the culture medium and added to the cells. A vehicle control (DMSO) is run in parallel.

Cell Proliferation and Viability Assays: To quantify the effect of this compound on cell growth, various assays can be employed:

  • MTT/WST-8 Assay: These colorimetric assays measure the metabolic activity of viable cells. Cells are treated with varying concentrations of this compound for a specified period (e.g., 24, 48 hours). The assay reagent is then added, and the absorbance is measured using a microplate reader.

  • BrdU Assay: This immunoassay measures DNA synthesis as an indicator of cell proliferation. Cells are incubated with BrdU, a synthetic nucleoside, which is incorporated into newly synthesized DNA. The amount of incorporated BrdU is then detected using an antibody-based method.

  • Clonogenic Assay: This assay assesses the long-term survival and proliferative capacity of single cells. Following treatment with this compound, cells are seeded at a low density and allowed to grow into colonies over a period of 1-2 weeks. Colonies are then stained and counted.

Apoptosis Assays: The induction of apoptosis by this compound can be evaluated through several methods:

  • TUNEL Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. Cells are fixed and stained with a solution containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. Apoptotic cells are then visualized by fluorescence microscopy.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes.

  • Caspase Activity Assays: The activation of caspases, key executioners of apoptosis, can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.

  • Western Blotting for Apoptosis-Related Proteins: The expression levels of proteins involved in the apoptotic cascade, such as PARP, caspases, and members of the Bcl-2 family, can be analyzed by Western blotting.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Treatment This compound Treatment (Varying Concentrations & Times) Cell_Culture->Treatment Proliferation_Assays Proliferation/Viability Assays (MTT, BrdU, Clonogenic) Treatment->Proliferation_Assays Apoptosis_Assays Apoptosis Assays (TUNEL, Annexin V/PI, Caspase Activity) Treatment->Apoptosis_Assays Mechanism_Analysis Mechanism Analysis (Western Blot for Signaling Proteins) Treatment->Mechanism_Analysis Data_Analysis Data Analysis & Comparison Proliferation_Assays->Data_Analysis Apoptosis_Assays->Data_Analysis Mechanism_Analysis->Data_Analysis

Caption: A generalized workflow for studying the impact of this compound on cancer cell lines.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Cerulenin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents like Cerulenin, a potent fatty acid synthase inhibitor, are critical components of laboratory safety protocols. Adherence to these guidelines minimizes risks and ensures compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be familiar with its potential hazards. This compound is harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[1] All personnel should be trained on the appropriate safety measures.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Safety glasses with side-shields conforming to EN 166 or NIOSH-approved standards.[1]
Hand Protection Handle with chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[1]
Body Protection Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[2]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Prevent the formation of dust and aerosols.[1]

  • Use in an area with adequate exhaust ventilation.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1][3][4]

  • Wash hands thoroughly after handling.[1][3][4]

Step-by-Step this compound Disposal Protocol

The disposal of this compound and its containers must be treated as hazardous waste and conducted in compliance with all federal, state, and local regulations.[1][3]

1. Waste Collection:

  • Solid Waste: Carefully sweep up any solid this compound waste, avoiding dust generation.[1][3] Place the material into a suitable, labeled, and tightly closed container for disposal.[1][3][5]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated and placed in the designated hazardous waste container.

  • Solutions: Unused or waste solutions containing this compound should be collected in a sealed, properly labeled container. Do not pour this compound solutions down the drain.[1][3][5]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

3. Storage:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed professional waste disposal company.[1] Contact your institution's EHS department to coordinate pickup and disposal according to established protocols.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill.

  • Clean-up: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust creation.[1][3] For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in the hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1]

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Below is a logical workflow for the proper disposal of this compound.

Cerulenin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_disposal Final Disposal start Handle this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 handling Use in Ventilated Area Avoid Dust/Aerosol Formation ppe->handling Step 2 collect_solid Collect Solid Waste & Contaminated Materials handling->collect_solid Step 3a collect_liquid Collect Liquid Waste (Do Not Pour Down Drain) handling->collect_liquid Step 3b waste_container Place in Labeled, Sealed Hazardous Waste Container collect_solid->waste_container collect_liquid->waste_container storage Store in Designated Secure Area waste_container->storage Step 4 ehs Contact Environmental Health & Safety (EHS) storage->ehs Step 5 licensed_disposal Arrange for Pickup by Licensed Waste Disposal Company ehs->licensed_disposal Step 6 end Disposal Complete licensed_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Cerulenin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Cerulenin, tailored for researchers, scientists, and professionals in drug development. The following procedural instructions are designed to ensure a safe laboratory environment.

This compound is an antifungal antibiotic that acts as an inhibitor of fatty acid synthase.[1][2] While a valuable tool in research, it is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][4][5][6] Adherence to proper safety measures is paramount to minimize exposure and mitigate risks.

Hazard Identification and Safety Summary

The primary hazards associated with this compound are summarized below.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Category 4: Harmful if swallowed.[3][4]P264: Wash hands and skin thoroughly after handling.[4][7] P270: Do not eat, drink or smoke when using this product.[4][7] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4][6] P330: Rinse mouth.[4][7]
Skin Contact May cause skin irritation or an allergic skin reaction.[5][6]P264: Wash skin thoroughly after handling.[7]
Eye Contact May cause eye irritation.[6]Wear safety glasses with side-shields.[5][6]
Inhalation May cause respiratory tract irritation if dust or aerosol is formed.[5][6]Avoid dust formation. Use in a well-ventilated area or with appropriate exhaust ventilation.[3][5][6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on the specific laboratory procedures being performed.

Protection TypeRequired EquipmentSpecifications and Use Cases
Eye and Face Protection Safety glasses with side-shields or safety goggles.[5][6][8]Must conform to EN 166 or NIOSH standards. Required for all handling procedures.[6] A face shield may be necessary for splash hazards.[8]
Hand Protection Nitrile or PVC gloves.[5][6]Gloves must be inspected before use. For full and splash contact, nitrile rubber with a minimum thickness of 0.11 mm is recommended.[6] Contaminated gloves should be disposed of properly after use.[6]
Body Protection Laboratory coat or a chemical-resistant suit.[6][9]A lab coat is standard for handling small quantities. A complete suit protecting against chemicals should be worn when there is a risk of significant exposure.[6]
Respiratory Protection Not required under normal use with adequate ventilation.[3]If dust or aerosols are generated, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is necessary.[6] For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges should be used.[6]

Operational Plan: Step-by-Step Handling Protocol

The following workflow outlines the safe handling of this compound from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_safety 4. Safety Procedures prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & SDS prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Solid this compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose of Waste segregate_waste->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

A workflow for the safe handling of this compound.
Preparation and Engineering Controls

  • Ventilation: Always handle solid this compound and its solutions inside a certified chemical fume hood to ensure adequate ventilation.[3][5]

  • Work Area: Designate a specific area for handling this compound to prevent cross-contamination.

  • Information: Have the Safety Data Sheet (SDS) readily available for reference.[3]

Handling and Use
  • Personal Protective Equipment: Before handling, don the appropriate PPE as specified in the table above. This includes a lab coat, safety glasses with side-shields, and compatible gloves.[5][6]

  • Weighing: To prevent the generation of dust, handle solid this compound with care. Avoid creating dust or aerosols.[3][6]

  • Preparing Solutions: this compound is soluble in ethanol, acetone, or benzene and slightly soluble in water.[6][10] When dissolving, add the solvent to the powder slowly to avoid splashing.

  • Use: Avoid contact with skin and eyes during experimental procedures.[6] Do not eat, drink, or smoke in the handling area.[4]

Spill and Accidental Exposure Protocol
SituationProcedure
Spill Cleanup 1. Evacuate the immediate area if a large amount of dust is generated. 2. Wear full PPE, including respiratory protection if necessary.[5] 3. Cover the spill with an inert absorbent material (e.g., sand or vermiculite).[5] 4. Carefully sweep up the material and place it into a suitable, closed container for disposal.[3][5][6] 5. Clean the spill area thoroughly. 6. Prevent spilled material from entering drains.[5][6]
First Aid: Skin Contact Immediately wash the affected area with soap and plenty of water.[7] Seek medical advice if irritation develops.[5]
First Aid: Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes.[5][7] Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[5]
First Aid: Inhalation Move the person to fresh air.[5][7] If breathing is difficult, give oxygen.[7] Seek immediate medical attention.[5]
First Aid: Ingestion Rinse mouth with water.[4][7] Do not induce vomiting.[5][7] Call a poison control center or doctor immediately for treatment advice.[4][7]
Disposal Plan
  • Waste Disposal: All this compound waste, including empty containers and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[4][5]

  • Containers: Collect waste in suitable, closed, and clearly labeled containers.[3][6]

  • Procedure: This product, if unaltered by use, may be disposed of by treatment at a permitted facility or as advised by your local hazardous waste regulatory authority.[5]

By adhering to these guidelines, researchers can safely handle this compound, minimizing the risk of exposure and ensuring a secure laboratory environment.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.